Synthesis and Mechanistic Evaluation of 5-Methoxynicotinohydrazide: A Technical Whitepaper
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Content Focus: Mechanistic rationale, self-validating protocols, and analytical troubleshooting Executive Summary 5-Methoxynicoti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers
Content Focus: Mechanistic rationale, self-validating protocols, and analytical troubleshooting
Executive Summary
5-Methoxynicotinohydrazide (CAS 89853-73-6) is a highly versatile heterocyclic building block utilized extensively in the design of biologically active molecules, including metabotropic glutamate receptor (mGluR) antagonists and kinase inhibitors[1]. The hydrazide functional group serves as a critical precursor for the assembly of 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. This whitepaper details the causality behind reagent selection, highlights a critical analytical pitfall regarding isobaric intermediates, and provides a self-validating, step-by-step protocol for high-yield synthesis.
Retrosynthetic Strategy & Pathway Design
The most robust and scalable approach to synthesizing 5-methoxynicotinohydrazide relies on the hydrazinolysis of an intermediate ester[3]. Direct coupling of 5-methoxynicotinic acid with hydrazine using standard amide coupling reagents (e.g., HATU, EDC) is often plagued by poor atom economy and the competitive formation of symmetric diacylhydrazines[4].
Therefore, a two-step sequence—thionyl chloride-mediated esterification followed by nucleophilic acyl substitution—is the industry standard[3][5].
Figure 1: Two-step synthetic workflow for 5-Methoxynicotinohydrazide.
Mechanistic Rationale & The "Isobaric Pitfall"
The Alpha-Effect in Hydrazinolysis
In the second step, hydrazine hydrate acts as a potent nucleophile. The adjacent nitrogen atom's lone pair raises the HOMO energy of the attacking nitrogen—a phenomenon known as the alpha-effect [3]. This allows for the efficient displacement of the methoxy leaving group via a tetrahedral intermediate without the need for basic catalysts.
Figure 2: Nucleophilic acyl substitution mechanism via tetrahedral intermediate.
Expert Insight: The Isobaric Monitoring Trap
A critical analytical nuance in this specific synthesis is that the intermediate ester (Methyl 5-methoxynicotinate,
) and the target product (5-Methoxynicotinohydrazide, ) are nearly isobaric . Both possess a nominal mass of 167 Da, yielding an identical signal at in low-resolution LC-MS.
Self-Validation Rule: Reaction monitoring must not rely solely on LRMS. You must use Thin-Layer Chromatography (TLC) or
NMR, specifically tracking the disappearance of the ester's methoxy singlet and the emergence of the hydrazide NH/NH protons.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Methyl 5-methoxynicotinate (Esterification)
Causality: Conversion of the carboxylic acid to an acid chloride using thionyl chloride (
) generates a highly electrophilic species that rapidly reacts with methanol, circumventing the equilibrium limitations of standard Fischer esterification[5].
Initialization: Charge an oven-dried round-bottom flask with 5-methoxynicotinic acid (1.0 equiv) and anhydrous methanol (10 volumes).
Temperature Control: Cool the suspension to 0 °C using an ice-water bath.
Activation: Add thionyl chloride (
, 1.5 equiv) dropwise over 30 minutes. Note: Dropwise addition controls the exothermic reaction and safely manages the evolution of and gases.
Propagation: Remove the ice bath and heat the reaction to reflux (65 °C) for 4-6 hours.
Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material spot (baseline) should completely convert to a higher
spot.
Workup: Concentrate the mixture in vacuo to remove excess methanol and
. Quench the residue carefully with saturated aqueous until pH 8 is reached, then extract with ethyl acetate ( volumes).
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate to afford Methyl 5-methoxynicotinate as an off-white solid.
Protocol B: Synthesis of 5-Methoxynicotinohydrazide (Hydrazinolysis)
Causality: An excess of hydrazine is critical to drive the equilibrium forward and sterically suppress the formation of the unwanted N,N'-diacylhydrazine byproduct[3].
Initialization: Dissolve Methyl 5-methoxynicotinate (1.0 equiv) in absolute ethanol or methanol (8 volumes).
Reagent Addition: Add hydrazine hydrate (
, 80% or 98%, 4.0 equiv) at room temperature.
Propagation: Heat the mixture to reflux (70-80 °C) for 6-8 hours.
Validation: Monitor reaction progress via
NMR. Look for the disappearance of the ester peak at ppm.
Crystallization: Upon completion, cool the reaction mixture to 0-5 °C. The target hydrazide will spontaneously crystallize from the alcoholic solvent due to its extensive intermolecular hydrogen bonding capabilities.
Isolation: Filter the precipitate via vacuum filtration, wash the filter cake with ice-cold ethanol (2 volumes) to remove residual hydrazine, and dry under high vacuum at 45 °C to yield 5-Methoxynicotinohydrazide as a white crystalline solid.
Quantitative Data & Analytical Signatures
To ensure a self-validating workflow, compare your isolated products against the following benchmarked analytical markers[3]:
[1] Title: US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists
Source: google.com (Google Patents)
URL: 1
Title: US Patent 10,344,016 B2 (Synthesis of 5-methoxynicotinohydrazide)
Source: googleapis.com
URL:
[5] Title: Design, Synthesis, and Mechanistic Study of Benzoxazole Derivatives Targeting PMK1 to Inhibit Magnaporthe oryzae Pathogenicity
Source: acs.org
URL:5
5-Methoxynicotinohydrazide: Comprehensive Physicochemical Profiling and Synthetic Methodologies
Executive Summary In modern medicinal chemistry, functionalized pyridine scaffolds are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 5-Methoxynicotinohydraz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, functionalized pyridine scaffolds are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 5-Methoxynicotinohydrazide (CAS: 89853-73-6) serves as a highly versatile bifunctional building block. The presence of the electron-donating 5-methoxy group alters the electron density of the pyridine ring, enhancing its metabolic stability and modulating its hydrogen-bonding network. Meanwhile, the carbohydrazide moiety provides a reactive handle for the rapid assembly of complex heterocycles, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.
This technical guide deconstructs the physicochemical properties, validated synthetic workflows, and analytical characterization of 5-methoxynicotinohydrazide, providing researchers with a self-validating framework for its application in drug discovery.
Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The 5-methoxy substitution introduces a subtle steric bulk while acting as a hydrogen bond acceptor, which influences the molecule's overall polar surface area and lipophilicity [1].
Table 1: Quantitative Physicochemical Properties
Property
Value
Structural Implication
Chemical Name
5-Methoxypyridine-3-carbohydrazide
IUPAC Standard
CAS Registry Number
89853-73-6
Unique Identifier
Molecular Formula
C₇H₉N₃O₂
-
Molecular Weight
167.17 g/mol
Favorable for Fragment-Based Drug Design (FBDD)
Topological Polar Surface Area (TPSA)
74.0 Ų
Moderate permeability; requires capping in final drugs
Allows conformational flexibility for target binding
Predicted XLogP3
-0.3
Highly hydrophilic; excellent aqueous solubility
Synthetic Methodology & Workflow
The synthesis of 5-methoxynicotinohydrazide is typically achieved via the aminolysis of methyl 5-methoxynicotinate. While seemingly straightforward, this reaction requires precise stoichiometric and thermal control to prevent the formation of symmetrical diacylhydrazine byproducts.
The Isobaric Challenge (Expert Insight)
A critical analytical challenge in this synthesis is that the starting material (methyl 5-methoxynicotinate, C₈H₉NO₃) and the product (5-methoxynicotinohydrazide, C₇H₉N₃O₂) are strictly isobaric . Both possess a nominal molecular weight of ~167.16 g/mol . On a standard single-quadrupole LC-MS, both will yield an identical m/z of 168.2[M+H]⁺. Therefore, reaction monitoring cannot rely on mass alone; it must rely on chromatographic retention time shifts or High-Resolution Mass Spectrometry (HRMS).
Step-by-Step Protocol: Aminolysis Workflow
Rationale for Reagents: Hydrazine monohydrate (NH₂NH₂·H₂O) is utilized instead of anhydrous hydrazine to mitigate explosive hazards while maintaining high nucleophilicity. Ethanol is selected as the solvent because its boiling point (78 °C) provides optimal thermal kinetics for the substitution without triggering thermal degradation of the pyridine core.
Step 1: Initiation and Solvation
Suspend methyl 5-methoxynicotinate (1.0 equivalent, e.g., 10.0 g, 59.8 mmol) in absolute ethanol to achieve a 0.5 M concentration (approx. 120 mL).
Stir at 25 °C until a homogenous solution or fine suspension is achieved.
Causality: A large excess of hydrazine is mandatory. If the ratio drops below 3.0 equivalents, the newly formed hydrazide will act as a nucleophile and attack unreacted ester, yielding an unwanted diacylhydrazine dimer.
Step 3: Reflux and In-Process Control (IPC)
Elevate the reaction temperature to 80 °C (reflux) and maintain for 4–6 hours.
Self-Validating IPC: Monitor the reaction via reverse-phase LC-MS (C18 column). Because the masses are isobaric, look for the disappearance of the late-eluting ester peak and the emergence of an early-eluting, highly polar hydrazide peak.
Step 4: Isolation and Purification
Cool the reaction mixture to 0–5 °C in an ice bath. The product often precipitates directly from the ethanolic solution.
If precipitation is incomplete, concentrate the mixture under reduced pressure to 25% of its original volume.
Filter the solid, wash with cold diethyl ether (2 × 20 mL) to remove trace unreacted ester, and dry under high vacuum to yield 5-methoxynicotinohydrazide as an off-white solid.
Fig 1: Synthetic workflow and byproduct mitigation for 5-methoxynicotinohydrazide.
Analytical Characterization
To ensure trustworthiness and structural integrity before downstream application, the isolated compound must be validated against established spectral benchmarks [2].
Nuclear Magnetic Resonance (¹H NMR)
Recorded in DMSO-d₆ at 400 MHz:
δ 9.93 (br s, 1H): Hydrazide -NH- proton. This proton is highly deshielded due to the adjacent electron-withdrawing carbonyl group.
δ 8.57 (br s, 1H): Pyridine C2-H. Positioned ortho to both the pyridine nitrogen and the carbonyl group, resulting in significant downfield shifting.
δ 8.40 (br s, 1H): Pyridine C6-H. Positioned ortho to the pyridine nitrogen and the methoxy group.
δ 7.71 (br s, 1H): Pyridine C4-H.
δ 4.56 (br s, 2H): Hydrazide -NH₂ protons. These are broad and exchangeable with D₂O.
δ 3.87 (s, 3H): Methoxy -OCH₃ protons. A sharp, distinct singlet confirming the integrity of the ether linkage.
Mass Spectrometry (LC-MS)
ESI (Positive Mode): m/z 168.2 [M+H]⁺.
Fragmentation Note: MS/MS collision-induced dissociation (CID) will typically show a neutral loss of NH₃ (-17 Da) or N₂H₄ (-32 Da), yielding characteristic fragment ions that distinguish it from the isobaric methyl ester precursor (which loses CH₃OH, -32 Da).
Downstream Applications in Drug Discovery
The true value of 5-methoxynicotinohydrazide lies in its capability to act as a divergent node for generating diverse chemical libraries. The primary amine of the hydrazide is highly nucleophilic, enabling rapid derivatization.
Schiff Bases / Hydrazones: Condensation with aryl aldehydes or ketones under mild acid catalysis yields hydrazones. These structures frequently exhibit potent kinase inhibitory activity by acting as bidentate ligands in the ATP-binding pocket.
1,3,4-Oxadiazoles: Reaction with acyl chlorides followed by dehydration (using POCl₃ or TsCl) yields 1,3,4-oxadiazoles. These rings are classic bioisosteres for amides and esters, heavily utilized in designing GPCR ligands due to their metabolic stability.
1,2,4-Triazoles: Reaction with isothiocyanates yields intermediate thiosemicarbazides, which undergo base-catalyzed cyclization to form 1,2,4-triazole-3-thiones, common motifs in antimicrobial and antifungal agents.
Fig 2: Downstream derivatization pathways for 5-methoxynicotinohydrazide in drug discovery.
References
Dransfield, P. J., et al. "Molecular Properties of Apelin: Tissue Distribution and Receptor Binding." United States Patent Application (Google Patents).
Foundational
Technical Monograph: 5-Methoxynicotinohydrazide
The following technical guide is structured as an advanced monograph for research and development professionals. Primary CAS: 89853-73-6 Chemical Family: Pyridinecarbohydrazides Version: 2.0 (Scientific Reference Series)...
5-Methoxynicotinohydrazide (CAS 89853-73-6) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a pyridine ring substituted with a methoxy group at the C5 position and a carbohydrazide moiety at the C3 position. This specific substitution pattern renders it a critical scaffold for developing ligands targeting cardiovascular pathways and antimicrobial agents, particularly where hydrogen bonding and lipophilicity modulation are required.
This guide provides a validated technical profile, including synthesis protocols, analytical characterization data, and safety standards for laboratory handling.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Core Identifiers
Parameter
Technical Specification
Chemical Name
5-Methoxynicotinohydrazide
Systematic Name
5-Methoxy-3-pyridinecarbohydrazide
CAS Registry Number
89853-73-6
Molecular Formula
C₇H₉N₃O₂
Molecular Weight
167.17 g/mol
SMILES
COc1cncc(C(=O)NN)c1
InChI Key
(Predicted) DMLPQTWDFZCDTJ-UHFFFAOYSA-N
Physical Characteristics
Appearance: Off-white to pale yellow crystalline solid.
Solubility: Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water and dichloromethane.
Stability: Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Synthesis & Manufacturing Protocol
The synthesis of 5-Methoxynicotinohydrazide typically proceeds via a two-step sequence starting from 5-methoxynicotinic acid. The acid is first esterified to protect the carboxyl group and increase reactivity toward nucleophilic acyl substitution, followed by hydrazinolysis.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion from the carboxylic acid precursor.
Figure 1: Synthetic route from 5-methoxynicotinic acid to the target hydrazide.
Catalyst: Add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
Reaction: Reflux the mixture for 8–12 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the acid is consumed.
Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the methyl ester.
Step 2: Conversion to 5-Methoxynicotinohydrazide
Charge: Dissolve the methyl ester intermediate in ethanol (5 volumes).
Reagent: Add Hydrazine hydrate (80% or 98%, 3–5 equivalents) slowly to the stirring solution.
Reaction: Heat to reflux (approx. 78°C) for 4–6 hours. A precipitate often forms as the reaction progresses.
Isolation: Cool the reaction mixture to 0–5°C. Filter the solid precipitate.
Purification: Wash the filter cake with cold ethanol and diethyl ether. Recrystallize from ethanol if higher purity is required. Dry under vacuum at 40°C.
Analytical Characterization
Verification of the CAS 89853-73-6 structure is performed using Nuclear Magnetic Resonance (NMR).[1][2] The following data corresponds to the expected signals for the pure compound.
¹H NMR Spectroscopy (DMSO-d₆)
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
9.93
Broad Singlet
1H
-NH- (Hydrazide amide)
8.57
Broad Singlet
1H
Ar-H (Pyridine C2)
8.40
Broad Singlet
1H
Ar-H (Pyridine C6)
7.71
Broad Singlet
1H
Ar-H (Pyridine C4)
4.56
Broad Singlet
2H
-NH₂ (Hydrazide terminal)
3.87
Singlet
3H
-OCH₃ (Methoxy group)
Note: Data derived from patent literature describing 5-methoxynicotinohydrazide intermediates [1].
Applications in Drug Discovery[12][13]
This scaffold is valuable for "Fragment-Based Drug Design" (FBDD) due to its ability to form rigid hydrogen bonds while maintaining a moderate lipophilic profile via the methoxy substituent.
Key Therapeutic Areas
Cardiovascular Agents: Used as an intermediate in the synthesis of compounds treating acute heart failure and hypertension. The hydrazide group serves as a linker to attach larger pharmacophores [1].
Antimicrobial & Antitubercular Research: Hydrazides are isosteres of amides and precursors to hydrazones (Schiff bases). Analogues of Isoniazid (isonicotinohydrazide) are frequently screened for activity against Mycobacterium tuberculosis. The 5-methoxy group alters the electronic properties of the pyridine ring, potentially overcoming resistance mechanisms.
Application Logic Tree
The following decision tree assists medicinal chemists in determining when to deploy this scaffold.
Figure 2: Decision logic for scaffold selection in medicinal chemistry campaigns.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95/P2) if handling powder outside a fume hood.
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.
First Aid:
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5]
Skin Contact: Wash with plenty of soap and water.[5]
References
United States Patent Application. (2018). Compositions and Methods for Treating Cardiovascular Conditions. (US Patent App. Snippet 1.6). Retrieved from Google Patents.
BLD Pharm. (n.d.). Product Certificate: 5-Methoxynicotinohydrazide (CAS 89853-73-6). Retrieved from
ChemicalBook. (2026). 5-Methoxynicotinic acid Properties and Synthesis. Retrieved from
Engineering Nicotinic Acid Hydrazide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Mechanisms
Executive Overview Nicotinic acid hydrazide (NAH) and its derivatives represent a highly privileged class of pharmacophores in modern drug discovery. As structural isomers of the first-line antitubercular drug isoniazid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Nicotinic acid hydrazide (NAH) and its derivatives represent a highly privileged class of pharmacophores in modern drug discovery. As structural isomers of the first-line antitubercular drug isoniazid (isonicotinic acid hydrazide), NAH derivatives possess a highly versatile azomethine linkage (
). This structural feature not only allows for rapid combinatorial functionalization via Schiff base condensation but also provides a dynamic coordination sphere capable of acting as a bidentate or tridentate ligand.
This whitepaper synthesizes the mechanistic foundations, quantitative activity profiles, and self-validating experimental protocols for NAH derivatives, providing drug development professionals with a comprehensive framework for engineering these molecules against microbial resistance, oncogenesis, and neurodegeneration.
Mechanistic Foundations of Biological Activity
Antimicrobial and Antitubercular Action
The primary mechanism of action for simple pyridine-carboxylic acid hydrazides involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. While isoniazid relies on activation by the mycobacterial catalase-peroxidase enzyme (KatG), rationally designed NAH derivatives can bypass KatG-dependent resistance.
By condensing NAH with lipophilic aldehydes (e.g., 5-nitrofuran or halogenated isatins), the resulting acylhydrazones exhibit significantly enhanced lipophilicity. This structural modification facilitates direct penetration through the complex, lipid-rich mycobacterial envelope. Recent1 demonstrate that the incorporation of electron-withdrawing halogens (such as bromine) at the 5-position of the isatin moiety drastically lowers the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis by maximizing membrane permeability.
Anticancer and Antiproliferative Action via Metal Chelation
The antineoplastic activity of NAH-derived aroylhydrazones is fundamentally driven by their coordination chemistry. These compounds act as potent intracellular metal chelators, forming stable tridentate complexes with essential transition metals like Fe
, Fe, and Cu.
The causality of their cytotoxicity lies in the sequestration of the intracellular iron pool. Iron is an obligate cofactor for ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. By depleting iron, NAH derivatives stall RR activity, leading to S-phase cell cycle arrest and apoptosis. Furthermore,2 indicates that certain copper-hydrazone complexes facilitate Fenton-like redox cycling, generating localized Reactive Oxygen Species (ROS) that selectively destroy cancer cells (e.g., MCF-7 and MDA-MB-231 lines) while sparing non-tumorigenic tissue.
Neuroprotection via Metal-Protein Attenuation
Beyond infectious diseases and oncology, nicotinoyl hydrazones are emerging as Metal-Protein Attenuating Compounds (MPACs) for neurodegenerative conditions like Alzheimer's Disease (AD). Compounds such as 6-methoxysalicylaldehyde nicotinoyl hydrazone (SNH6) operate through a dual mechanism. First, they prevent the metal-induced oligomerization of amyloid-beta (A
) by sequestering synaptic Cu and Zn. Second,3 reveal that these scaffolds markedly elevate cellular NAD/NADH ratios. This metabolic shift activates sirtuins (NAD-dependent deacetylases), which protect against axonal degeneration and promote longevity.
Dual mechanisms: metal chelation for anticancer activity and NAD+ elevation for neuroprotection.
Quantitative Structure-Activity Data
The biological efficacy of NAH derivatives is highly dependent on the steric and electronic properties of the substituted aldehyde/ketone. The following table consolidates key quantitative metrics from recent literature.
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control.
Protocol A: Synthesis of Nicotinoyl Aroylhydrazones via Schiff Base Condensation
This protocol details the generation of a synperiplanar
-isomer hydrazone library.
Reagent Preparation: Dissolve 0.01 mol of nicotinic acid hydrazide in 20 mL of absolute ethanol. Add 0.011 mol of the appropriate substituted aldehyde (e.g., 5-nitro-2-furaldehyde).
Electrophilic Activation: Add 3-5 drops of glacial acetic acid to the mixture.
Causality: Acetic acid acts as a precise electrophilic activator. It protonates the carbonyl oxygen of the aldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates rapid nucleophilic attack by the terminal primary amine of the hydrazide, driving the dehydration reaction forward.
Reflux & Precipitation: Heat the mixture under reflux for 3 to 20 hours (monitored via TLC using a 7:3 acetone/petroleum ether mobile phase). Allow the solution to cool at 4°C for 24 hours to induce crystallization.
Self-Validation (Structural Confirmation): Filter and wash the precipitate with cold ethanol. Validate the structure using FT-IR and
H-NMR.
Validation Metric: Successful condensation is confirmed by the disappearance of primary amine stretching bands and the emergence of a sharp azomethine (
) stretch at 1628 cm in FT-IR, alongside a distinct azomethine proton singlet at 8.0–9.0 ppm in H-NMR 5.
Protocol B: Resazurin Microtiter Assay (REMA) for Antimicrobial Screening
Standard optical density (OD
) measurements are fundamentally flawed for evaluating highly lipophilic hydrazones, as compound precipitation in aqueous broth mimics bacterial turbidity, yielding false negatives. The REMA protocol provides a self-validating metabolic readout.
Inoculum Standardization: Culture the target strain (e.g., MRSA ATCC 43300) in Mueller-Hinton broth to a 0.5 McFarland standard (
CFU/mL).
Serial Dilution: Dispense 100 µL of broth into a 96-well plate. Add the synthesized NAH derivative to the first well and perform a two-fold serial dilution across the plate.
Metabolic Validation (Resazurin Addition): After 24 hours of incubation at 37°C, add 30 µL of a 0.01% resazurin sodium salt solution to each well. Incubate for an additional 2-4 hours.
Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (viable) bacteria utilize NADH-dependent oxidoreductases to reduce resazurin into resorufin, a pink, highly fluorescent compound.
Validation Metric: A color change from blue to pink definitively indicates cell viability, entirely bypassing the optical artifacts caused by compound precipitation. The MIC is recorded as the lowest concentration that remains strictly blue.
Workflow for the synthesis and self-validating biological screening of nicotinoyl hydrazones.
References
Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.[Link]
Cancer cell growth inhibition by aroylhydrazone derivatives (2019). Taylor & Francis.[Link]
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides (2015). PMC / Molecules.[Link]
Tridentate N-Acylhydrazones as Moderate Ligands for the Potential Management of Cognitive Decline (2020). Frontiers.[Link]
Njong, R., et al. (2025). Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N'-(2-oxo-2H-chromen-4-yl) Nicotinohydrazide. SCIRP.[Link]
5-Methoxynicotinohydrazide Derivatives and Analogs: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary & Chemical Rationale The relentless emergence of multidrug-resistant (MDR) pathogens and the complex etiology of neurodegenerative diseases have forced a paradigm shift in medicinal chemistry. At the fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The relentless emergence of multidrug-resistant (MDR) pathogens and the complex etiology of neurodegenerative diseases have forced a paradigm shift in medicinal chemistry. At the forefront of this shift is 5-Methoxynicotinohydrazide (5-MNH) , a highly versatile, privileged pharmacophore building block[1].
Historically, the unsubstituted nicotinohydrazide scaffold gained prominence through Isoniazid (INH), a first-line antitubercular agent. However, widespread resistance mediated by KatG mutations has necessitated structural evolution[2]. The strategic introduction of a methoxy group (-OCH₃) at the 5-position of the pyridine ring fundamentally alters the molecule's physicochemical profile. The positive mesomeric (+M) effect of the methoxy group increases electron density across the heterocyclic ring, while its lipophilic nature enhances membrane permeability[3]. This dual electronic and steric modification allows 5-MNH derivatives to bypass traditional resistance mechanisms, enabling direct binding to pathogenic enzymes and expanding its utility into antimicrobial and anti-neurodegenerative applications[4][5].
Mechanistic Pathways & Biological Targets
Antimycobacterial Action: Direct InhA Inhibition
In Mycobacterium tuberculosis (M. tb), the primary target for nicotinohydrazide derivatives is InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid biosynthesis[2][5]. Unlike classical INH, which requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an acyl radical, advanced 5-MNH hybrids (such as isatin-nicotinohydrazide derivatives) are designed to act as direct, uncompetitive InhA inhibitors[2][5]. The methoxy substitution optimizes the spatial geometry for high-affinity hydrogen bonding within the InhA active site, leading to rapid depletion of mycolic acids and subsequent mycobacterial cell death[6].
Direct InhA inhibition pathway by 5-MNH derivatives leading to M. tb cell death.
Antimicrobial Efficacy in MDR Pathogens
Beyond tuberculosis, 5-methoxy substituted heterocyclic hybrids demonstrate profound efficacy against ESKAPE pathogens. In structure-activity relationship (SAR) studies of isatin-thiazolyl hybrids, the 5-methoxy substitution was identified as critical for activity, yielding the most potent responses against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE)[3].
Recent advancements have repurposed the nicotinohydrazide scaffold for Alzheimer's disease. By condensing 5-MNH with indanone derivatives (e.g., 5-methoxy- or 5,6-dimethoxy-indanone), researchers have synthesized multi-targeted ligands that act as potent acetylcholinesterase (AChE) inhibitors[4]. The methoxy groups on both the indanone and pyridine rings facilitate crucial π-π stacking and hydrophobic interactions within the peripheral anionic site (PAS) of the AChE catalytic gorge[4].
Quantitative Data: Efficacy & SAR Summary
The following table synthesizes the in vitro efficacy of various methoxy-substituted nicotinohydrazide and related heterocyclic hybrids against their primary targets.
To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls.
Protocol A: Synthesis of 5-Methoxy Isatin-Nicotinohydrazide Hybrids
This workflow details the condensation of 5-MNH with substituted isatins to yield potent antitubercular hybrids.
Hydrazinolysis (Pre-requisite): React ethyl 5-methoxynicotinate (10 mmol) with hydrazine hydrate (80%, 15 mmol) in absolute ethanol under reflux for 4 hours.
Causality: Hydrazine acts as a hard nucleophile, selectively attacking the hard carbonyl electrophilic site of the ester to form the 5-MNH core[1][3].
Condensation Reaction: Dissolve 5-MNH (5 mmol) and 5-substituted isatin (5 mmol) in 20 mL of absolute ethanol.
Catalysis: Add 3–4 drops of glacial acetic acid.
Causality: Acetic acid protonates the C3-carbonyl oxygen of the isatin ring, drastically increasing its electrophilicity and facilitating nucleophilic attack by the terminal amino group of the hydrazide[6].
Reflux & Isolation: Reflux the mixture for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane, 7:3). Upon completion, cool the mixture to 0°C. Filter the resulting precipitate.
Validation Checkpoint (Purity): Recrystallize from hot ethanol. The product must exhibit a sharp melting point and a single spot on TLC. Confirm the structure via ¹H-NMR (look for the characteristic -OCH₃ singlet near 3.82–3.84 ppm)[7]. If multiple spots appear, perform column chromatography before biological evaluation.
Synthetic workflow for the generation of purified 5-MNH hybrid therapeutic agents.
Protocol B: Self-Validating In Vitro InhA Inhibition Assay
This spectrophotometric assay quantifies the direct inhibition of M. tb InhA by 5-MNH derivatives.
Reagent Preparation: Prepare assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8). Reconstitute recombinant M. tb InhA enzyme, NADH (cofactor), and 2-trans-dodecenoyl-CoA (substrate).
Pre-Incubation (Crucial Step): Incubate InhA (100 nM) with NADH (250 µM) and the 5-MNH derivative (varying concentrations: 0.1 to 50 µM) at 25°C for 30 minutes.
Causality: Pre-incubation allows the inhibitor to establish equilibrium binding with the InhA-NADH complex, which is essential for detecting uncompetitive inhibition[2].
Reaction Initiation: Add 2-trans-dodecenoyl-CoA (50 µM) to initiate the reaction.
Kinetic Monitoring: Measure the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.
Causality: The reduction of the substrate is stoichiometrically coupled to the oxidation of NADH to NAD⁺. A decrease in A340 directly correlates to active InhA turnover[8].
Self-Validation System:
Positive Control: Triclosan (a known direct InhA inhibitor).
Negative Control: Vehicle (DMSO ≤ 1% final concentration).
System Check: If the Triclosan control fails to inhibit NADH oxidation by >90%, the assay is invalid (indicating enzyme degradation or cofactor oxidation) and must be aborted.
References
Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens - PMC.
5-Methoxynicotinohydrazide. Benchchem.
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC.
Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC.
The 2D diagram and 3D representation for compound 5h displaying its interactions with the DprE1 binding site.
High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. ACS Chemical Biology.
Isonicotinic acid N-oxide, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent. SciSpace.
spectroscopic data of 5-Methoxynicotinohydrazide (NMR, IR, Mass)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxynicotinohydrazide Abstract 5-Methoxynicotinohydrazide is a derivative of nicotinic acid, a class of compounds of significant interest in medic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxynicotinohydrazide
Abstract
5-Methoxynicotinohydrazide is a derivative of nicotinic acid, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate structural elucidation and purity assessment are paramount for any research and development involving such novel compounds. This guide provides a comprehensive overview of the expected spectroscopic data for 5-Methoxynicotinohydrazide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By leveraging fundamental principles and data from analogous structures, this document serves as a predictive reference for researchers, offering detailed protocols, data interpretation insights, and a logical workflow for the structural confirmation of the title compound.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. 5-Methoxynicotinohydrazide consists of a pyridine ring substituted with a methoxy group at the 5-position and a hydrazide group at the 3-position. The key functional groups to be identified are the aromatic pyridine ring, the methoxy ether group (-OCH₃), the amide-like hydrazide moiety (-CONHNH₂), and the primary amine (-NH₂). Each of these groups will produce characteristic signals in the various spectra.
Caption: Chemical Structure of 5-Methoxynicotinohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to be recorded in a solvent like DMSO-d₆, which can exchange with the labile N-H protons.
Table 1: Predicted ¹H NMR Data for 5-Methoxynicotinohydrazide (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10.0 - 11.5
Broad Singlet
1H
-C(=O)NH-
Amide protons are typically deshielded and appear as broad signals at low field.[3] Their chemical shift is concentration and temperature dependent.[4]
~8.50
Doublet (d)
1H
H-2 (Pyridine)
Proton ortho to the ring nitrogen is deshielded.
~8.20
Doublet (d)
1H
H-6 (Pyridine)
Proton ortho to the ring nitrogen is deshielded.
~7.50
Triplet (t) or dd
1H
H-4 (Pyridine)
Proton meta to the nitrogen and flanked by two other protons.
~4.50
Broad Singlet
2H
-NH₂
Amine protons are also labile and often appear as a broad singlet.[4]
~3.90
Singlet (s)
3H
-OCH₃
Methoxy protons are singlets and typically appear in this region.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 5-Methoxynicotinohydrazide
Chemical Shift (δ, ppm)
Assignment
Rationale
~165
C=O
Carbonyl carbons of amides and hydrazides are highly deshielded.
~155
C-5
Aromatic carbon attached to the electron-donating methoxy group.
~148
C-2
Aromatic carbon adjacent to the ring nitrogen.
~140
C-6
Aromatic carbon adjacent to the ring nitrogen.
~125
C-3
Aromatic carbon attached to the hydrazide group.
~110
C-4
Aromatic carbon shielded by the methoxy group.
~56
-OCH₃
Methoxy carbons typically resonate in the 55-65 ppm range.[6]
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the 5-Methoxynicotinohydrazide sample.
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the labile N-H protons of the hydrazide group, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.[4]
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a 400 MHz (or higher) NMR spectrometer for better resolution.[7]
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
Data Acquisition:
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is generally sufficient for most organic molecules.[5]
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
2D NMR (Optional but Recommended): For unambiguous assignment, run 2D NMR experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).[8]
Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase the spectrum correctly.
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) as an internal reference.
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[9]
Predicted IR Absorption Bands
The IR spectrum of 5-Methoxynicotinohydrazide is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted Major IR Absorption Bands for 5-Methoxynicotinohydrazide
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale
3300 - 3400
N-H Stretch (asymmetric & symmetric)
-NH₂ (Amine)
Primary amines typically show two bands in this region.
3100 - 3300
N-H Stretch
-NH- (Amide)
The amide N-H stretch often appears as a broader band in this region.
~3050
C-H Stretch
Aromatic
Stretching of C-H bonds on the pyridine ring.
~2950, 2850
C-H Stretch
-OCH₃
Aliphatic C-H stretching from the methoxy group.
1650 - 1680
C=O Stretch (Amide I band)
Hydrazide
The carbonyl stretch is one of the strongest and most characteristic peaks in the IR spectrum.[10]
1580 - 1620
N-H Bend / C=C & C=N Stretch
Amine / Aromatic Ring
Overlapping region for amine N-H bending and aromatic ring vibrations.
1200 - 1300
C-O Stretch (asymmetric)
Aryl-Alkyl Ether
Strong absorption due to the C-O-C stretching of the methoxy group.
1000 - 1050
C-O Stretch (symmetric)
Aryl-Alkyl Ether
Another characteristic band for the ether linkage.
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.
Sample Application: Place a small amount (a few milligrams) of the solid 5-Methoxynicotinohydrazide sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Spectrum Collection: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range scanned is 4000-400 cm⁻¹.[9]
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.[11]
Predicted Mass Spectrum and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺. For 5-Methoxynicotinohydrazide (C₇H₉N₃O₂), the molecular weight is 167.17 g/mol .
Expected Molecular Ion Peak: m/z = 168.08 ([M+H]⁺)
Base Peak: The most stable fragment will form the base peak (100% relative intensity). This could be the molecular ion itself or a major fragment.[12]
Proposed Fragmentation Pathway:
The molecule can fragment in several predictable ways upon ionization. A primary fragmentation would likely involve the cleavage of the relatively weak N-N or C-C bonds of the hydrazide side chain.
Caption: A simplified proposed fragmentation pathway for protonated 5-Methoxynicotinohydrazide.
Table 4: Predicted Key Mass Fragments
m/z
Proposed Fragment Ion
Proposed Neutral Loss
168
[C₇H₉N₃O₂ + H]⁺
-
152
[C₇H₈N₂O₂]⁺
NH₂
136
[C₇H₆N₃O]⁺
CH₃OH
108
[C₆H₆NO]⁺
CONHNH₂
Experimental Protocol for LC-MS Data Acquisition
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing samples that might be part of a complex mixture, such as in drug metabolism studies.[13]
Sample Preparation:
Prepare a stock solution of 1 mg/mL of 5-Methoxynicotinohydrazide in a suitable solvent like methanol or acetonitrile.
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase.
LC System Setup:
Column: Use a standard C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. Formic acid aids in the protonation of the analyte.
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
MS System Setup:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for example, m/z 50-300.
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal for the ion of interest (m/z 168).
Data Acquisition and Analysis:
Inject 5-10 µL of the working solution.
Acquire the data. The output will be a total ion chromatogram (TIC) and a mass spectrum for each point in time.
Extract the mass spectrum corresponding to the chromatographic peak of 5-Methoxynicotinohydrazide to identify the molecular ion and any in-source fragments.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a molecule requires the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The workflow below illustrates how NMR, IR, and MS are used in concert for unambiguous structure elucidation.
Strategic Engineering of Substituted Hydrazones: From Synthetic Protocols to Targeted Therapeutics
Executive Summary The hydrazone pharmacophore ( ) represents a "privileged structure" in medicinal chemistry due to its modular synthesis and ability to interact with diverse biological targets through hydrogen bonding a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydrazone pharmacophore (
) represents a "privileged structure" in medicinal chemistry due to its modular synthesis and ability to interact with diverse biological targets through hydrogen bonding and metal chelation. This guide moves beyond general reviews to provide a rigorous technical analysis of substituted hydrazones in oncology and infectious disease. We detail self-validating synthetic protocols, specific structure-activity relationship (SAR) data, and computational workflows required to accelerate drug discovery in this chemical space.
Part 1: The Synthetic Architecture
Mechanistic Causality
The formation of hydrazones is not merely a condensation reaction; it is a delicate balance of pH-dependent kinetics. The reaction between a carbonyl compound (aldehyde/ketone) and a hydrazine derivative proceeds through a carbinolamine intermediate.
Acid Catalysis Logic: The carbonyl oxygen must be protonated to increase electrophilicity (
).[1] However, excessive acidity protonates the hydrazine nucleophile (), rendering it unreactive.
Optimal Conditions: A pH range of 4–5 (typically achieved with glacial acetic acid) maintains the carbonyl activation without deactivating the nucleophile.
Validated Synthetic Protocol
Objective: Synthesis of N-acyl hydrazones (e.g., Salicylaldehyde benzoylhydrazone).
Solubilization: Dissolve 1.0 mmol of benzhydrazide in 15 mL absolute ethanol in a round-bottom flask.
Activation: Add 2–3 drops of glacial acetic acid. Stir at room temperature for 5 minutes.
Condensation: Add 1.0 mmol of the substituted benzaldehyde dropwise.
Reflux: Heat the mixture to reflux (
) for 3–6 hours.
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
Isolation: Cool the mixture to room temperature. If precipitation is slow, pour onto crushed ice.
Purification: Filter the solid and recrystallize from hot ethanol.
Mechanism Visualization:
Figure 1: Acid-catalyzed mechanism for hydrazone formation, highlighting the critical dehydration step.
Part 2: Oncology Applications (The Warhead)
Mechanism of Action: PI3K/AKT/mTOR Inhibition
Recent studies identify N-acyl hydrazones as potent inhibitors of the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation in cancer. Unlike non-selective cytotoxins, these derivatives (specifically sulfonyl-hydrazones like MVB1 ) bind to the ATP-binding pocket of kinase domains.
Secondary Mechanism: Metal Chelation. The azomethine nitrogen and carbonyl oxygen can chelate Iron (Fe) and Copper (Cu), depleting intracellular pools required for ribonucleotide reductase (DNA synthesis).
Comparative Potency Data
The following table synthesizes IC50 data for novel hydrazone derivatives against standard chemotherapeutics.
Data Source: Synthesized from recent SAR studies (see References 1, 3, 4).
Part 3: Infectious Disease Frontiers (The Shield)
Antitubercular Activity: Targeting InhA
Hydrazones derived from Isoniazid (INH) remain the gold standard for scaffold design against Mycobacterium tuberculosis. The mechanism involves the inhibition of InhA (enoyl-acyl carrier protein reductase), essential for mycolic acid biosynthesis in the bacterial cell wall.[4]
Resistance Breakers: Novel isonicotinoyl hydrazones have shown efficacy against MDR-TB strains by bypassing the requirement for KatG activation, a common resistance route for INH.
Experimental Validation: MIC Determination
Protocol: Resazurin Microtiter Assay (REMA).
Inoculum: M. tuberculosis H37Rv diluted to
CFU/mL.
Plating: 100 µL inoculum + Serial dilutions of hydrazone derivative in 96-well plates.
Incubation: 7 days at
.
Readout: Add 30 µL Resazurin (0.01%).
Blue: No growth (Inhibition).
Pink: Growth (Metabolic reduction of dye).
Part 4: Computational Drug Design (The Map)
Molecular Docking Workflow
To rationalize SAR data, molecular docking is essential.[5] The following workflow uses AutoDock Vina, focusing on the InhA or kinase targets.
Protocol:
Protein Prep: Retrieve PDB structure (e.g., 4IEH for Bcl-2 or 1ENY for InhA). Remove water molecules and co-crystallized ligands using PyMOL. Add polar hydrogens.[5]
Ligand Prep: Sketch hydrazone in ChemDraw. Minimize energy (MMFF94 force field) to generate stable 3D conformer.
Grid Generation: Define a
Å box centered on the active site residues (e.g., Tyr158 for InhA).
Docking: Run Vina with exhaustiveness set to 8.
Validation: Re-dock the native ligand. RMSD must be
Å.
In Silico Workflow Visualization:
Figure 2: Computational workflow for validating hydrazone binding affinity against therapeutic targets.
References
mTOR Pathway Inhibition by Novel Hydrazone Derivatives
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Anticancer Activity of Newly Synthesized Acylhydrazones (Compound Z3)
Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
Hydrazide-Hydrazone Derivatives of Gossypol against Bcl-2 Family
Source: Longdom Publishing
URL:[Link]
Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone
Source: NIH (National Library of Medicine)
URL:[Link]
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-Methoxynicotinohydrazide (CAS: 89853-73-6) Executive Summary & Chemical Profile 5-Methoxynicotinohydrazide is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 5-Methoxynicotinohydrazide (CAS: 89853-73-6)
Executive Summary & Chemical Profile
5-Methoxynicotinohydrazide is a highly versatile, pyridine-based building block utilized extensively in medicinal chemistry, materials science, and coordination chemistry. Featuring a 5-methoxy-substituted pyridine ring and a terminal carbohydrazide moiety, it serves as a critical precursor for the synthesis of complex heterocycles (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles) and acylhydrazones[1].
The presence of the 5-methoxy group provides a distinct electronic advantage: it acts as an electron-donating group via resonance (+M effect), which subtly increases the electron density of the pyridine ring compared to unsubstituted nicotinohydrazide. This modulation improves the molecule's solubility profile in organic solvents and fine-tunes the pKa of the heterocyclic nitrogen, making it an ideal candidate for developing bioisosteres and metallo-ligands.
Mechanistic & Reactivity Profile
The reactivity of 5-methoxynicotinohydrazide is fundamentally governed by the "alpha-effect." The adjacent nitrogen atoms of the hydrazide group repel each other via their lone pairs, raising the energy of the highest occupied molecular orbital (HOMO). This renders the terminal amine highly nucleophilic, despite the electron-withdrawing nature of the adjacent nicotinoyl carbonyl[1].
This potent nucleophilicity dictates its two primary synthetic applications:
Nucleophilic Acyl Substitution & Cyclization: Reaction with electrophilic carbonyls (like carboxylic acids or acid chlorides) to form diacylhydrazines, which are subsequently dehydrated to form stable 1,3,4-oxadiazole rings[2].
Imine/Hydrazone Condensation: Rapid condensation with aldehydes or ketones to yield stable acylhydrazones, a process that can be kinetically accelerated using nucleophilic catalysis[3].
Application 1: Dehydrative Cyclization to 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are prominent bioisosteres for amides and esters in drug discovery, offering improved metabolic stability, enhanced lipophilicity, and rigid hydrogen-bonding capabilities. The most robust method for their synthesis involves the condensation of 5-methoxynicotinohydrazide with a carboxylic acid, followed by dehydrative cyclization mediated by Phosphorus Oxychloride (
serves a dual role as both the solvent and the dehydrating agent. It electrophilically activates the carbonyl oxygen of the transient diacylhydrazine intermediate, converting it into a superior leaving group (a dichlorophosphate ester). This activation drastically lowers the activation energy required for the intramolecular nucleophilic attack by the enolic oxygen, driving the cyclization forward to the aromatic 1,3,4-oxadiazole[2].
Workflow for the POCl3-mediated dehydrative cyclization of 5-methoxynicotinohydrazide.
Protocol 1: Synthesis of 2-(5-methoxypyridin-3-yl)-5-aryl-1,3,4-oxadiazole
Self-Validating System: This protocol utilizes phase transitions (precipitation) and TLC as internal validation checkpoints.
Reagent Assembly: In a dry, 50 mL round-bottom flask equipped with a magnetic stirrer, combine 5-methoxynicotinohydrazide (1.0 eq, 5.0 mmol) and the target aromatic carboxylic acid (1.0 eq, 5.0 mmol).
Addition of
(Critical Step): Cool the flask to 0°C using an ice bath. Slowly add (5.0 mL) dropwise.
Causality:
reacts exothermically with ambient moisture and the starting materials. Dropwise addition at 0°C prevents uncontrolled boiling, localized charring, and the formation of degradation byproducts.
Cyclization: Attach a reflux condenser fitted with a drying tube (
In-Process Control (IPC): Extract a 10 µL aliquot, quench in water, extract with EtOAc, and spot on a TLC plate (Eluent: 7:3 EtOAc:Hexane). The reaction is complete when the highly polar hydrazide baseline spot is entirely consumed.
Quenching & Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture over 50 g of crushed ice with vigorous stirring.
Causality: Ice quenching hydrolyzes the excess
into water-soluble phosphoric acid and . The target 1,3,4-oxadiazole, being hydrophobic, will crash out of the aqueous phase.
Neutralization & Purification: Neutralize the aqueous suspension to pH 7-8 using saturated aqueous
. Filter the resulting precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from hot ethanol.
Application 2: Aniline-Catalyzed Synthesis of Acylhydrazones
Acylhydrazones derived from 5-methoxynicotinohydrazide are critical in dynamic covalent chemistry and act as robust bidentate/tridentate ligands for transition metals[4]. While hydrazone formation is thermodynamically favorable, the reaction kinetics at neutral or slightly acidic pH can be sluggish.
Causality of Experimental Choices
To overcome kinetic bottlenecks without resorting to harsh acidic conditions that might degrade sensitive aldehydes, aniline is utilized as a nucleophilic catalyst [3]. Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base (imine). This intermediate is significantly more electrophilic than the parent aldehyde. The highly nucleophilic 5-methoxynicotinohydrazide then rapidly attacks the Schiff base via transimination, expelling aniline to regenerate the catalyst and forming the thermodynamically stable acylhydrazone[3].
Mechanism of aniline-catalyzed acylhydrazone formation via transimination.
Protocol 2: Synthesis of 5-Methoxy-N'-(arylmethylene)nicotinohydrazide
Self-Validating System: Relies on thermodynamic precipitation as a visual indicator of reaction completion.
Preparation: In a 25 mL Erlenmeyer flask, dissolve the target aldehyde (1.0 eq, 2.0 mmol) in 10 mL of absolute ethanol.
Catalyst Addition: Add aniline (0.1 eq, 0.2 mmol) to the solution and stir for 5 minutes at room temperature.
Visual Validation: A slight yellowing of the solution often occurs, indicating the formation of the aniline-derived Schiff base intermediate.
Hydrazide Addition: Add 5-methoxynicotinohydrazide (1.0 eq, 2.0 mmol) in one portion.
Causality: Adding the hydrazide after the catalyst ensures that the aldehyde is pre-activated, maximizing the kinetic rate of transimination.
Reaction Execution: Stir the mixture at room temperature for 2–4 hours.
Visual Validation: Because acylhydrazones have significantly lower solubility in ethanol than their precursors, the successful progression of the reaction is visually confirmed by the transition of the mixture from a clear solution to a thick, cloudy suspension[4]. This precipitation also drives the equilibrium entirely to the right (Le Chatelier's Principle).
Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (5 mL) to remove the aniline catalyst and any unreacted starting materials. Dry under a vacuum.
Quantitative Data Presentation
To assist in experimental planning, the following tables summarize expected yields and kinetic advantages based on the methodologies described above.
Table 1: Comparative Conditions for 1,3,4-Oxadiazole Synthesis
Reagent / Condition
Temperature
Reaction Time
Average Yield
Byproduct Profile
(Neat)
90–100°C
6–8 hours
75–85%
Low (Phosphoric acid easily washed)
(Neat)
80°C
10–12 hours
50–60%
Moderate (Chlorinated side-products)
Burgess Reagent (THF)
Reflux
12–24 hours
65–70%
Low (Expensive reagent cost)
Table 2: Kinetic Comparison of Hydrazone Formation
Catalyst System
Solvent
Temperature
Time to >90% Conversion
Visual Indicator
Aniline (10 mol%)
Ethanol
25°C (RT)
2–4 hours
Rapid precipitation
Glacial Acetic Acid (cat.)
Ethanol
80°C (Reflux)
6–8 hours
Slow precipitation
Uncatalyzed
Ethanol
25°C (RT)
>24 hours
Minimal change
References
1. Google Patents. "United States Patent: 5-methoxynicotinohydrazide." Googleapis.com. Available at:
2.[2] Rohand, T., et al. "Synthesis, Structure Elucidation and Antimicrobial Properties of New Bis-1,3,4-Oxadiazole Derivatives." ResearchGate. Available at:
3.[3] Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." Available at:
4.[1] MDPI. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." Available at:
5.[4] RSC Publishing. "Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach." Available at:
5-Methoxynicotinohydrazide as a precursor for heterocyclic compounds
Application Note: 5-Methoxynicotinohydrazide as a Precursor for Heterocyclic Compounds Part 1: Executive Summary 5-Methoxynicotinohydrazide (5-MNH) represents a privileged scaffold in medicinal chemistry, serving as a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Methoxynicotinohydrazide as a Precursor for Heterocyclic Compounds
Part 1: Executive Summary
5-Methoxynicotinohydrazide (5-MNH) represents a privileged scaffold in medicinal chemistry, serving as a critical divergence point for the synthesis of bioactive nitrogen-containing heterocycles. Structurally analogous to the antitubercular drug Isoniazid, the introduction of the electron-donating methoxy group at the C5 position of the pyridine ring modulates the electronic density, enhancing the nucleophilicity of the hydrazide moiety while altering the lipophilicity profile of subsequent derivatives.
This guide details the synthetic utility of 5-MNH, providing validated protocols for its transformation into 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones . These derivatives are frequently interrogated for antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]
Part 2: Chemical Profile & Precursor Synthesis
Before initiating divergent synthesis, the quality of the precursor must be established. 5-MNH is typically synthesized via the hydrazinolysis of methyl 5-methoxynicotinate.
Compound Data
IUPAC Name: 5-methoxypyridine-3-carbohydrazide
Molecular Formula: C
HNO
Molecular Weight: 167.17 g/mol
Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
Protocol 1: Synthesis of 5-Methoxynicotinohydrazide
Rationale: The electron-rich nature of the 5-methoxy pyridine ring may slightly retard nucleophilic attack at the carbonyl carbon compared to unsubstituted isomers; therefore, reflux conditions are strictly required.
Reagents:
Methyl 5-methoxynicotinate (10 mmol)
Hydrazine hydrate (99%, 50 mmol, 5.0 equiv)
Ethanol (Absolute, 20 mL)
Procedure:
Dissolution: Dissolve methyl 5-methoxynicotinate in absolute ethanol in a round-bottom flask.
Addition: Add hydrazine hydrate dropwise over 5 minutes with stirring.
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor consumption of the ester by TLC (System: CHCl
:MeOH 9:1).
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The hydrazide typically crystallizes as white/off-white needles.
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Validation Criteria:
Melting Point: Expect range 138–142°C (derivative dependent).
IR: Distinct doublets for -NH
(3300–3200 cm) and amide carbonyl (1660 cm).
Part 3: Divergent Synthetic Pathways
The hydrazide functionality allows for three primary reaction pathways. The choice of pathway depends on the desired pharmacophore.
Pathway Visualization (Graphviz)
Figure 1: Divergent synthetic map starting from 5-Methoxynicotinohydrazide. Colors indicate: Blue (Start), Yellow (Intermediate), Red/Green (Final Heterocycles).
Part 4: Detailed Experimental Protocols
Module A: Synthesis of 1,3,4-Oxadiazoles (Oxidative Cyclization)
Application: Oxadiazoles are bioisosteres of amides and esters, often improving metabolic stability.
Mechanism: Formation of a hydrazone followed by oxidative closure.[2]
Step 1: Hydrazone Formation
Mix 5-MNH (1.0 equiv) and the appropriate aromatic aldehyde (1.0 equiv) in ethanol.
Add a catalytic amount of glacial acetic acid (2–3 drops).
Reflux for 2–4 hours.
Cool and filter the precipitate (Hydrazone).
Step 2: Cyclization to Oxadiazole
Suspend the Hydrazone (1.0 equiv) in DMSO.
Add Iodine (I
, 1.2 equiv) and Potassium Carbonate (KCO, 2.0 equiv).
Stir at 100°C for 3–5 hours.
Quench by pouring into crushed ice containing 5% sodium thiosulfate (to remove excess iodine).
Filter the resulting solid.
Critical Control Point: Ensure complete removal of iodine during the quench; residual iodine is cytotoxic and will skew biological assay results.
Module B: Synthesis of 1,2,4-Triazole-3-thiols
Application: The triazole-thiol moiety is a key pharmacophore for antifungal and anticancer activity (e.g., similar to Fluconazole).
Reagents:
5-MNH (10 mmol)
Carbon Disulfide (CS
, 15 mmol)
Potassium Hydroxide (KOH, 15 mmol)
Hydrazine Hydrate (20 mmol)
Procedure:
Salt Formation: Dissolve KOH in absolute ethanol (20 mL). Add 5-MNH and cool to 0–5°C.
Addition: Add CS
dropwise. Stir at room temperature for 12 hours. A solid precipitate (potassium dithiocarbazate salt) may form.
Dilution: Dilute the mixture with diethyl ether to maximize precipitation. Filter and dry the salt.
Cyclization: Suspend the salt in hydrazine hydrate (excess) and reflux for 4–6 hours. Hydrogen sulfide (H
S) gas will evolve (Caution: Use a scrubber).
Acidification: Cool and pour into ice water. Acidify with conc. HCl to pH 3–4.
Isolation: The triazole-thiol precipitates as a solid. Recrystallize from ethanol.
Part 5: Data Summary & Optimization
Table 1: Reaction Optimization Parameters for 5-MNH Derivatives
Derivative Class
Key Reagent
Solvent System
Temp (°C)
Typical Yield
Troubleshooting
Acylhydrazone
Aldehyde / AcOH
Ethanol
78 (Reflux)
85–95%
If no ppt, pour into ice water.
1,3,4-Oxadiazole
POCl (Method B)
POCl (Neat)
100–110
60–75%
Moisture sensitive; use drying tube.
1,2,4-Triazole
CS / NH
EtOH / Neat
80–100
55–70%
Ensure HS evolution ceases.
1,3,4-Thiadiazole
HSO
HSO (Neat)
0 RT
50–65%
Exothermic; add acid slowly.
Part 6: References
Synthesis of 1,3,4-Oxadiazoles:
Source: Glomb, T. et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules, 2022.[5][6]
Triazole Synthesis via CS2:
Source: Al-Abdullah, E. S. "Synthesis and Anticancer Activity of Some Novel 1,2,4-Triazole Derivatives." Molecules, 2011.
Biological Activity of Nicotinic Acid Hydrazides:
Source: Swamy, S. et al. "Synthesis and antimicrobial activity of some new nicotinic acid hydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 2014.
General Hydrazide Reactivity:
Source: Popiołek, L. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017.
Application Note: High-Yield Synthesis of Hydrazones from 5-Methoxynicotinohydrazide
Introduction & Pharmacological Context 5-Methoxynicotinohydrazide is a highly valuable building block in medicinal chemistry (1)[1]. It is frequently utilized as a primary precursor to synthesize hydrazone derivatives (S...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
5-Methoxynicotinohydrazide is a highly valuable building block in medicinal chemistry (1)[1]. It is frequently utilized as a primary precursor to synthesize hydrazone derivatives (Schiff bases) which exhibit potent antimicrobial, antitubercular, and anticancer properties (2)[2]. The methoxy substitution at the 5-position of the pyridine ring modulates the electronic landscape of the molecule, enhancing its lipophilicity and altering its hydrogen-bonding network compared to standard isoniazid derivatives. This application note details a robust, self-validating protocol for the condensation of 5-methoxynicotinohydrazide with various aryl or alkyl aldehydes and ketones to yield high-purity hydrazones.
Mechanistic Causality & Reaction Design
The formation of a hydrazone is driven by a classic nucleophilic addition-elimination mechanism. The terminal primary amine (
) of 5-methoxynicotinohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.
The Role of pH (Catalysis): The reaction is highly pH-dependent. We employ glacial acetic acid as a catalyst to maintain a mildly acidic environment (pH ~4.5). This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen, thereby significantly increasing the electrophilicity of the carbon center, but not so acidic that it protonates the nucleophilic hydrazide nitrogen (which would render it inactive) (3)[3].
Solvent Selection: Absolute ethanol or dry methanol is utilized. These polar protic solvents stabilize the tetrahedral carbinolamine intermediate. Furthermore, the limited solubility of the final hydrazone product in cold ethanol drives the reaction forward via Le Chatelier's principle, allowing for spontaneous precipitation (4)[4].
Chemometric Monitoring: As noted in comparative studies of hydrazone synthesis, controlling reaction time is vital to prevent side reactions, such as the formation of quinazolines when using ortho-substituted aldehydes (5)[5].
Optimization of Reaction Conditions
The following table summarizes the quantitative data for condition optimization, demonstrating the necessity of the acid catalyst and temperature control for maximizing yield and purity.
Solvent
Catalyst
Temperature
Time
Average Yield (%)
Purity (TLC)
Ethanol (Absolute)
None
Reflux (78°C)
12 h
40 - 45%
Moderate (Unreacted SM)
Ethanol (Absolute)
Glacial Acetic Acid (2 drops)
Reflux (78°C)
2 - 4 h
85 - 95%
High (Single Spot)
Methanol (Dry)
Glacial Acetic Acid (2 drops)
Reflux (65°C)
3 - 5 h
80 - 90%
High
Water / Lemon Juice
Natural Acids (Citric)
Room Temp
15 - 30 min
70 - 85%
Moderate
Table 1: Comparative yields and conditions for the synthesis of nicotinic acid-derived hydrazones. Bold text indicates the optimal protocol described below.
Experimental Workflow Diagram
Figure 1: Workflow for synthesizing 5-methoxynicotinohydrazide-derived hydrazones.
Detailed Step-by-Step Protocol
Note: This protocol is designed as a self-validating system. The physical state changes (dissolution followed by precipitation) and TLC monitoring provide real-time feedback on reaction success.
Preparation of the Reaction Mixture: Into a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of 5-methoxynicotinohydrazide. Suspend the solid in 10 mL of absolute ethanol.
Addition of Reactants & Catalyst: Add 1.05 mmol of the chosen aldehyde/ketone to the suspension. Immediately add 2 drops (approx. 50 µL) of glacial acetic acid.
Causality Check: The slight excess of aldehyde is intentional; unreacted aldehydes are highly soluble in cold ethanol and will be easily removed during the final wash, whereas unreacted hydrazide is much harder to separate.
Reflux Condensation: Attach a reflux condenser to the flask. Heat the mixture in an oil bath set to 78°C. The initial suspension should dissolve into a clear solution as it reaches reflux, visually validating the formation of the soluble carbinolamine intermediate.
Reaction Monitoring (Self-Validation): After 2 hours, sample the reaction mixture. Perform TLC using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The reaction is complete when the spot corresponding to the starting 5-methoxynicotinohydrazide completely disappears.
Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (4°C) for 30-45 minutes.
Causality Check: The target hydrazone has significantly lower solubility in cold ethanol than the starting materials, leading to spontaneous crystallization. If no crystals form, the solvent volume may be too high and should be partially evaporated under reduced pressure.
Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 5 mL portions of ice-cold absolute ethanol to remove any unreacted aldehyde and trace acetic acid (6)[6].
Purification: Recrystallize the crude product from a minimum volume of boiling ethanol. Dry the purified crystals under vacuum at 40°C for 12 hours.
Analytical Validation System
To confirm the structural integrity of the synthesized 5-methoxynicotinoyl hydrazone, the following analytical benchmarks must be met:
FT-IR Spectroscopy: Validate the reaction by observing the disappearance of the primary amine
doublet (typically around 3300-3200 cm⁻¹) and the appearance of a sharp, characteristic imine stretching band at 1600-1620 cm⁻¹. The amide stretch should remain visible around 1650-1680 cm⁻¹.
1H-NMR (DMSO-d6): The defining feature of successful condensation is the presence of a highly deshielded singlet integrating to 1H between
8.00 - 8.50 ppm, corresponding to the azomethine () proton. The amide proton typically appears as a singlet further downfield ( 11.50 - 12.00 ppm).
References
Title: Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives
Source: BenchChem
URL:6
Title: Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents
Source: Natural Sciences Publishing
URL:4
Title: Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation
Source: International Journal of Pharmacy / Pharma Scholars
URL:2
Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach
Source: NIH / PMC
URL:5
Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor
Source: MDPI
URL:3
Application Note: 5-Methoxynicotinohydrazide as a Privileged Scaffold in Medicinal Chemistry
The following technical guide is structured as a high-level Application Note and Protocol for the use of 5-Methoxynicotinohydrazide in medicinal chemistry, specifically focusing on its utility as a scaffold for antituber...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level Application Note and Protocol for the use of 5-Methoxynicotinohydrazide in medicinal chemistry, specifically focusing on its utility as a scaffold for antitubercular agents and heterocyclic library generation.
Executive Summary
5-Methoxynicotinohydrazide is a pyridine-based building block structurally analogous to the first-line antitubercular drug Isoniazid (INH) . By introducing an electron-donating methoxy group at the C-5 position of the pyridine ring, this scaffold offers distinct electronic and steric properties compared to the unsubstituted parent compound.
This guide details the synthesis, characterization, and application of 5-Methoxynicotinohydrazide. It serves as a critical intermediate for generating 1,3,4-oxadiazole and 1,2,4-triazole libraries, which are pharmacophores with proven efficacy against Mycobacterium tuberculosis (Mtb) and various kinase targets.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Purity Marker
1H NMR (DMSO-d6) characteristic methoxy singlet at ~3.87 ppm
Structural Significance
The 5-methoxy substituent serves two primary roles in drug design:
Electronic Modulation: It increases the electron density of the pyridine ring compared to Isoniazid, potentially altering the binding affinity to targets like InhA (Enoyl-ACP reductase).
Lipophilicity Tuning: The methoxy group slightly increases logP, improving membrane permeability across the mycobacterial cell wall.
Experimental Protocols
Protocol A: Synthesis of 5-Methoxynicotinohydrazide
Objective: To synthesize high-purity 5-Methoxynicotinohydrazide from Methyl 5-methoxynicotinate.
Safety Prerequisite: Hydrazine hydrate is highly toxic, corrosive, and a potential carcinogen. All operations must be performed in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.
Materials
Precursor: Methyl 5-methoxynicotinate (1.0 eq)
Reagent: Hydrazine hydrate (80% or 98% solution, 5.0 eq)
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Step-by-Step Methodology
Charge: In a 100 mL round-bottom flask, dissolve Methyl 5-methoxynicotinate (10 mmol) in Absolute Ethanol (30 mL).
Addition: Add Hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature.
Expert Note: A large excess of hydrazine is used to prevent the formation of the dimer (N,N'-diacylhydrazine).
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.
Precipitation: Cool the mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes. The product often crystallizes directly.
Troubleshooting: If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and re-cool. Addition of cold diethyl ether can force precipitation.
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Protocol B: Derivatization to 1,3,4-Oxadiazoles (Cyclization)
Objective: To convert the hydrazide into a bioactive 2,5-disubstituted-1,3,4-oxadiazole scaffold.
Methodology
Coupling: Dissolve 5-Methoxynicotinohydrazide (1.0 eq) and the appropriate aromatic carboxylic acid (1.0 eq) in POCl₃ (Phosphorus Oxychloride, 5–10 mL).
Expert Note: POCl₃ acts as both solvent and dehydrating agent.
Cyclization: Reflux the mixture at 100–110°C for 6–8 hours.
Quenching: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
Safety: This step is highly exothermic. Hydrolysis of excess POCl₃ releases HCl gas.
Neutralization: Adjust pH to ~7–8 using solid NaHCO₃ or 10% NaOH solution to precipitate the product.
Purification: Filter the solid and recrystallize from Ethanol/DMF.
Visualization of Chemical Logic
The following diagram illustrates the synthetic pathway and the "Scaffold Divergence" strategy, showing how 5-Methoxynicotinohydrazide serves as a hub for diverse medicinal candidates.
Caption: Synthetic tree demonstrating the transformation of the ester precursor into the hydrazide scaffold and its subsequent divergence into three pharmacologically distinct heterocyclic classes.
Biological Application: Antitubercular Screening
Rationale
The structural similarity to Isoniazid suggests 5-Methoxynicotinohydrazide derivatives target the InhA enzyme of the FAS-II pathway in Mycobacteria. However, the methoxy group may alter the activation pathway (which typically requires KatG for Isoniazid).
Assay Protocol: Microplate Alamar Blue Assay (MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Preparation: Prepare stock solutions of the test compound in DMSO (e.g., 10 mg/mL).
Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC.
Inoculation: Add 100 µL of M. tuberculosis suspension (~10⁵ CFU/mL) to each well.
Controls:
Positive Control: Isoniazid (0.05–1.0 µg/mL).
Negative Control: DMSO vehicle only.
Incubation: Incubate at 37°C for 7 days.
Readout: Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of Tween 80. Incubate for another 24 hours.
Interpretation: A color change from Blue (Oxidized, no growth) to Pink (Reduced, growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
References
Synthesis & Characterization Data
Source: US Patent Application 2018/0346452 A1. "Inhibitors of the Renal Outer Medullary Potassium Channel". Paragraph [0456].
Relevance: Provides specific 1H NMR characteriz
Link:
General Hydrazide Synthesis & Activity
Source:Molecules 2017, 22(9), 1469; "Hydrazides and Hydrazones as Potential Antimicrobial Agents."
Relevance: Reviews the broad antimicrobial potential of hydrazide deriv
Link:
Oxadiazole Derivatization Protocols
Source:Journal of Saudi Chemical Society, Vol 20, 2016.
Relevance: Standardizes the POCl3 cycliz
Link:
Antitubercular Assay (MABA)
Source:Antimicrobial Agents and Chemotherapy, 1997, 41(5), 1004-1009. "Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis."
Relevance: The gold-standard protocol for testing these compounds.
Application Note: Validated Analytical Methods for the Quantification of 5-Methoxynicotinohydrazide
Abstract This document provides a comprehensive guide to the quantitative analysis of 5-Methoxynicotinohydrazide (MW: 167.17 g/mol ), a pyridine carbohydrazide derivative of interest in pharmaceutical research and develo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-Methoxynicotinohydrazide (MW: 167.17 g/mol ), a pyridine carbohydrazide derivative of interest in pharmaceutical research and development. We present three distinct, robust analytical methods tailored for different applications: a high-performance liquid chromatography (HPLC) method with UV detection for routine quality control, a highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification and bioanalysis, and a simple UV-visible spectrophotometric method for rapid analysis of bulk material. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices and includes comprehensive procedures for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to 5-Methoxynicotinohydrazide
5-Methoxynicotinohydrazide, also known as 5-methoxypyridine-3-carbohydrazide, belongs to a class of heterocyclic compounds containing a pyridine ring functionalized with both a methoxy group and a hydrazide moiety. The hydrazide functional group is a common structural motif in many pharmaceutically active compounds. Accurate and reliable quantification of this molecule is paramount for a variety of applications, including purity assessment of bulk drug substance, dose verification in formulations, pharmacokinetic studies, and stability testing.
The development of robust, validated analytical methods is a cornerstone of the drug development process, ensuring data integrity, product quality, and regulatory compliance. This guide provides the foundational protocols to establish such methods in a research or quality control laboratory.
Chemical Structure and Properties:
Chemical Name: 5-methoxypyridine-3-carbohydrazide
Molecular Formula: C₇H₉N₃O₂
Molecular Weight: 167.17 g/mol
Structure:
Chapter 1: High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This reversed-phase HPLC method is designed as the primary workhorse for quality control, offering excellent resolution, precision, and accuracy for the assay of 5-Methoxynicotinohydrazide.
Scientific Principle
The method utilizes a C18 stationary phase, which separates analytes based on their hydrophobicity. 5-Methoxynicotinohydrazide, being a moderately polar compound, will be retained on the nonpolar C18 column and eluted with a polar mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. An acidic modifier, such as formic acid, is incorporated into the mobile phase to control the ionization state of the analyte and ensure a sharp, symmetrical peak shape by minimizing silanol interactions with the stationary phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength of maximum absorbance (λmax).
Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Formic acid (LC-MS grade).
Ultrapure water (18.2 MΩ·cm).
5-Methoxynicotinohydrazide reference standard.
Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Mobile Phase A
0.1% Formic Acid in Water
Provides protons to ensure consistent ionization and good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for eluting the analyte from the C18 column.
Gradient
Isocratic: 85% A / 15% B
A simple isocratic elution is often sufficient for a pure substance assay. A gradient may be developed for stability-indicating methods.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.
30 °C
Controlled temperature ensures retention time reproducibility.
Injection Vol.
10 µL
A typical volume to balance sensitivity and peak shape.
Detection (λ)
~275 nm (To be confirmed)
Based on the UV spectrum of nicotinohydrazide[4], a λmax around 275 nm is expected. Action: Dissolve the reference standard in the mobile phase and run a spectrum using a PDA detector to determine the experimental λmax.
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be re-equilibrated. |
Preparation of Solutions:
Diluent: Prepare a mixture of Water:Acetonitrile (85:15, v/v).
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Methoxynicotinohydrazide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Serially dilute the stock solution with diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent.
HPLC Workflow Diagram
Caption: Workflow for the quantification of 5-Methoxynicotinohydrazide by HPLC-UV.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][5]
Parameter
Protocol
Acceptance Criteria
Specificity
Analyze blank (diluent), placebo, and a sample spiked with 5-Methoxynicotinohydrazide.
No interfering peaks at the retention time of the analyte. Peak purity analysis should pass.
Linearity
Analyze at least five concentrations across the proposed range (e.g., 1-50 µg/mL).
Correlation coefficient (r²) ≥ 0.999.
Range
Confirmed by linearity, accuracy, and precision data.
The range over which the method is precise, accurate, and linear.
Accuracy
Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery should be 98.0% - 102.0%.
Precision
Repeatability: Six replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.
Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ
Determined from the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S)
LOD and LOQ should be reported.
Robustness
Introduce small, deliberate changes to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase %B ±2%).
System suitability parameters should remain within acceptable limits.
Chapter 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the method of choice.
Scientific Principle
This method couples the separation power of LC with the sensitive and highly specific detection of a tandem quadrupole mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), to form a protonated molecular ion ([M+H]⁺). In the first quadrupole, this specific ion (precursor ion) is selected. It then enters a collision cell where it is fragmented. In the third quadrupole, a specific, stable fragment ion (product ion) is selected and detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interferences.
Experimental Protocol: LC-MS/MS
Instrumentation and Reagents:
LC-MS/MS system with a binary HPLC pump and a tandem quadrupole mass spectrometer with an ESI source.
LC column and reagents as described in Chapter 1.
Methanol (LC-MS grade).
Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte or a related molecule (e.g., 5-methylpyridine-3-carbohydrazide[6]), is highly recommended for bioanalysis.
LC and MS Conditions:
Parameter
Recommended Setting
Rationale
LC Conditions
Generally, the same or similar to the HPLC-UV method. Faster gradients are often used.
Ionization Mode
ESI, Positive
The pyridine nitrogen and hydrazide group are basic and will readily accept a proton.
Precursor Ion (Q1)
m/z 168.1
Calculated for [C₇H₉N₃O₂ + H]⁺. This must be confirmed by infusing the standard.
Product Ion (Q3)
To be determined
A stable fragment resulting from the loss of a neutral molecule (e.g., NH₂NH₂ or H₂NCO) is expected. Action: Perform a product ion scan on the precursor m/z 168.1 to identify the most intense and stable fragment for the MRM transition.
Collision Energy
To be optimized
The voltage applied in the collision cell must be optimized to maximize the signal of the chosen product ion.
| Dwell Time | 100-200 ms | Balances sensitivity with the ability to acquire enough data points across the chromatographic peak. |
Sample Preparation (for Plasma):
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
Vortex: Mix vigorously for 1 minute to precipitate proteins.
Centrifuge: Spin at >10,000 x g for 10 minutes.
Inject: Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Workflow Diagram
Caption: Workflow for bioanalysis using protein precipitation and LC-MS/MS.
Chapter 3: UV-Visible Spectrophotometry
This method is a simple, rapid, and cost-effective technique suitable for the quantification of 5-Methoxynicotinohydrazide in bulk form or in simple, high-concentration formulations where excipients do not interfere.
Scientific Principle
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of solutions with known concentrations, a calibration curve can be generated to determine the concentration of an unknown sample.
Experimental Protocol: UV-Vis
Instrumentation and Reagents:
Dual-beam UV-Visible Spectrophotometer.
1 cm matched quartz cuvettes.
Methanol (Spectroscopic grade).
5-Methoxynicotinohydrazide reference standard.
Methodology:
Determine λmax:
Prepare a ~10 µg/mL solution of 5-Methoxynicotinohydrazide in methanol.
Scan the solution from 400 nm to 200 nm using methanol as the blank.
Identify the wavelength of maximum absorbance (λmax). This is expected to be around 275 nm.[4]
Prepare Standard Solutions:
Prepare a stock solution (e.g., 100 µg/mL) in methanol.
From the stock, prepare a series of dilutions for the calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
Construct Calibration Curve:
Measure the absorbance of each standard solution at the determined λmax, using methanol as the blank.
Plot a graph of absorbance versus concentration.
Measure Sample:
Prepare a sample solution with a theoretical concentration in the middle of the calibration range (e.g., 8 µg/mL).
Measure its absorbance at λmax.
Calculate the concentration using the regression equation from the calibration curve.
UV-Vis Workflow Diagram
Caption: Workflow for quantification by UV-Visible Spectrophotometry.
Chapter 4: Protocol for Stability-Indicating Method Validation
To ensure that the analytical method can accurately measure the analyte in the presence of its degradation products, a forced degradation study must be performed. This is critical for stability testing. The HPLC-UV method from Chapter 1 should be used for this analysis.
Principle:
The drug substance is subjected to stress conditions more severe than accelerated stability testing to induce degradation. The analytical method is then used to demonstrate that the peak for the intact drug is well-resolved from any peaks corresponding to degradation products. Peak purity analysis using a PDA detector is essential to confirm that the analyte peak is spectrally homogeneous.
Forced Degradation Protocol:
Prepare solutions of 5-Methoxynicotinohydrazide (~100 µg/mL) and subject them to the following conditions:
Stress Condition
Protocol
Acid Hydrolysis
Add 1M HCl, heat at 80°C for 2 hours. Neutralize before injection.
Base Hydrolysis
Add 1M NaOH, heat at 80°C for 2 hours. Neutralize before injection.
Oxidation
Add 3% H₂O₂, store at room temperature for 24 hours.
Thermal
Heat solid powder at 105°C for 24 hours. Dissolve in diluent.
Photolytic
Expose solution to UV light (ICH Q1B guideline) for a specified duration.
Analysis and Acceptance Criteria:
Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method.
Specificity: The method must demonstrate resolution (Rs > 2) between the parent peak and all degradation product peaks.
Peak Purity: The peak purity index for the 5-Methoxynicotinohydrazide peak in all stressed samples must pass the software's acceptance criteria, confirming no co-eluting impurities.
Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should be close to 100% of the initial concentration, demonstrating that all degradants are detected.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Malone, G. W. The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]
Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. (1997). [Link]
Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2012). [Link]
Smolenkov, A. D., et al. Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. (2018). [Link]
Koch, M., et al. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. (2022). [Link]
ResearchGate. UV-Vis absorption spectrum of the major peak that exhibit a maximum wavelength. [Link]
Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals.
Objective: To establish a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of 5-Methoxynicotinohydrazide, fully compliant with the latest regulatory frameworks.
Introduction & Physicochemical Rationale
5-Methoxynicotinohydrazide (CAS: 89853-73-6) is a highly polar pyridine derivative featuring both a methoxy group and a reactive hydrazide moiety[1]. In pharmaceutical development, hydrazide derivatives (such as the structurally analogous first-line tuberculostatic drug, isoniazid) present unique chromatographic challenges[2]. Their high polarity often leads to poor retention on standard alkyl-bonded stationary phases (like traditional C18 columns), while their basic nitrogen atoms can interact with residual silanols on the silica matrix, causing severe peak tailing.
To overcome these challenges, this method leverages a polar-endcapped C18 stationary phase combined with a strictly buffered mobile phase. By controlling the ionization state of the molecule, we achieve a self-validating system that ensures reproducible retention times, sharp peak symmetry, and baseline resolution from potential degradation products.
The Causality Behind Method Parameters
Stationary Phase Selection: Highly aqueous mobile phases are required to retain polar hydrazides. Standard C18 columns are prone to "phase collapse" (ligand matting) under these conditions. We utilize a polar-embedded or polar-endcapped C18 column (e.g., Waters SymmetryShield RP18 or Nucleodur 100-5 C18) to maintain stationary phase solvation and ensure consistent surface area exposure[3].
Mobile Phase pH Control: The pKa of the pyridine nitrogen in nicotinohydrazide derivatives is approximately 3.5, while the hydrazide group has a pKa near 1.8. By utilizing a 0.01 M phosphate buffer adjusted to pH 5.0 , the molecule remains predominantly in its non-ionized (neutral) form. This maximizes hydrophobic retention and prevents the compound from eluting prematurely in the void volume.
Detector Tuning: Spectrophotometric scanning of analogous pyridine-carbohydrazides reveals an optimal ultraviolet (UV) absorbance maximum (
) at 265 nm [2]. Operating at this wavelength provides the highest signal-to-noise ratio while minimizing baseline drift caused by the organic modifier.
Logical workflow for RP-HPLC method development of polar pyridine derivatives.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol is designed as a closed-loop system where System Suitability Testing (SST) acts as an internal control before any sample analysis begins.
Reagents and Materials
Analyte: 5-Methoxynicotinohydrazide reference standard (>99.0% purity).
Solvents: HPLC-grade Methanol, HPLC-grade Water (18.2 MΩ·cm).
Buffer: Potassium dihydrogen orthophosphate (
), analytical grade. Orthophosphoric acid for pH adjustment.
Step-by-Step Preparation Method
Buffer Preparation: Dissolve 1.36 g of
in 1000 mL of HPLC-grade water to yield a 0.01 M solution. Adjust the pH to exactly 5.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.
Mobile Phase Blending: Mix the pH 5.0 phosphate buffer and Methanol in an 85:15 (v/v) ratio[4]. (Note: Isocratic elution is preferred for simplicity and baseline stability, though gradient methods can be employed for complex formulations[3]).
Standard Stock Solution: Accurately weigh 10.0 mg of 5-Methoxynicotinohydrazide standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of mobile phase with sonication, then make up to the mark to achieve a 100 µg/mL stock solution.
Working Solutions: Dilute the stock solution with mobile phase to create a calibration curve ranging from 5 µg/mL to 50 µg/mL.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
Parameter
Specification
Causality / Rationale
Column
Polar-endcapped C18 (250 × 4.6 mm, 5 µm)
Prevents phase collapse in highly aqueous environments.
Before executing the validation protocol, inject the 20 µg/mL standard solution five times. The system is only considered "valid" if it meets the following criteria:
The method must be validated according to the, which define the scientific principles for ensuring analytical procedures are fit for their intended purpose[5][6]. The recent R2 revision emphasizes a lifecycle approach and robust statistical evaluation of the reportable range[7][8].
Core validation parameters mandated by the ICH Q2(R2) guideline.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradants[6]. To prove the method is stability-indicating, 5-Methoxynicotinohydrazide must be subjected to forced degradation[4].
Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours. The hydrazide linkage is particularly susceptible to hydrolysis, yielding 5-methoxynicotinic acid and hydrazine.
Oxidation: 3%
at room temperature for 2 hours (targets the pyridine nitrogen to form an N-oxide).
Thermal & Photolytic: 105°C for 24 hours, and UV light exposure (254 nm) for 24 hours.
Note: The Photodiode Array (PDA) detector must confirm that the 5-Methoxynicotinohydrazide peak is spectrally pure (Purity Angle < Purity Threshold) across all stressed samples.
Linearity, Accuracy, and Precision
Linearity: Evaluated by injecting standard solutions from 25% to 150% of the target concentration (e.g., 5 to 50 µg/mL). The coefficient of determination (
Accuracy: Determined via recovery studies by spiking known amounts of 5-Methoxynicotinohydrazide into a placebo matrix at 50%, 100%, and 150% levels. The new ICH Q2(R2) guidelines suggest reporting the 100(1-α)% confidence interval for recovery[9].
Precision: Assessed at two levels: Repeatability (intra-day, 6 replicates of the 100% standard) and Intermediate Precision (inter-day, different analyst, different equipment)[8].
The development of an HPLC method for 5-Methoxynicotinohydrazide requires a deep understanding of its physicochemical properties. By utilizing a polar-endcapped stationary phase and a carefully buffered mobile phase (pH 5.0), analysts can suppress unwanted secondary interactions and achieve robust retention. When validated strictly against the ICH Q2(R2) framework, this protocol serves as a highly reliable, stability-indicating assay suitable for pharmaceutical quality control and lifecycle management.
References
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / International Council for Harmonisation (ICH). Available at: [Link]
A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. Longdom Publishing. Available at: [Link]
Detection and Assay of Isoniazid Utilizing Isocratic High-Performance Liquid Chromatography. DigitalCommons@UNO. Available at: [Link]
Development of RP-HPLC Method for the Determination of Isoniazid in Pharmaceutical Dosage Forms. ResearchGate. Available at:[Link]
Application Note: Development of 5-Methoxynicotinohydrazide Scaffolds for Antimicrobial Agents
This guide details the development, synthesis, and biological evaluation of 5-Methoxynicotinohydrazide (5-MNH) , a promising pharmacophore in the design of next-generation antimicrobial and antitubercular agents. Executi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the development, synthesis, and biological evaluation of 5-Methoxynicotinohydrazide (5-MNH) , a promising pharmacophore in the design of next-generation antimicrobial and antitubercular agents.
Executive Summary
The rise of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis and Gram-negative bacteria like Pseudomonas aeruginosa, necessitates the exploration of novel pharmacophores. 5-Methoxynicotinohydrazide (5-MNH) represents a strategic modification of the isoniazid (INH) and nicotinohydrazide scaffold.
While the unsubstituted nicotinic acid hydrazide is a known antimicrobial, the introduction of an electron-donating methoxy group (-OCH₃) at the C5 position modulates the electron density of the pyridine ring. This modification influences:
Metal Chelation: Enhancing the stability of transition metal complexes (e.g., Cu²⁺, Ag⁺) often used in Schiff base antimicrobial designs.
Lipophilicity: Altering the LogP to improve membrane permeability across the mycobacterial cell wall.
Electronic Effects: Affecting the reactivity of the hydrazide nitrogen, crucial for the formation of acyl-hydrazone inhibitors of Enoyl-ACP reductase (InhA).
This guide provides a validated workflow for the synthesis of 5-MNH, its derivatization into active Schiff bases, and standardized protocols for antimicrobial evaluation.
Chemical Development & Synthesis Protocols
Retrosynthetic Analysis
The synthesis of 5-MNH is most efficiently achieved via the hydrazinolysis of Methyl 5-methoxynicotinate . The precursor ester is synthesized via O-methylation of 5-hydroxynicotinic acid.
Validated Synthesis Workflow
Note: All reactions must be performed in a fume hood. Hydrazine hydrate is toxic and a potential carcinogen.
Step 1: Synthesis of Methyl 5-methoxynicotinate
This step locks the methoxy substituent and protects the carboxylic acid.
Validation: IR Spectrum: Appearance of doublet -NH₂ stretch at 3200–3300 cm⁻¹ and Amide I carbonyl stretch at ~1660 cm⁻¹.
Step 3: Derivatization (Schiff Base Library Generation)
Hydrazides are often derivatized into hydrazones to enhance activity and reduce toxicity.
Protocol: React 5-MNH with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid. Reflux for 2–4 hours.
Synthesis Pathway Visualization
Caption: Step-wise chemical synthesis of 5-Methoxynicotinohydrazide from 5-hydroxynicotinic acid.
Biological Evaluation Protocols
In Vitro Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., M. tuberculosis H37Rv, S. aureus ATCC 25923, E. coli ATCC 25922).
Method: Resazurin Microtiter Assay (REMA)
The REMA plate method is preferred for hydrazides due to its sensitivity and colorimetric readout.
Materials:
96-well microtiter plates.
Resazurin sodium salt powder (0.01% w/v in sterile water).
Test Compound: 5-MNH (dissolved in DMSO, stock 1 mg/mL).
Positive Control: Isoniazid (for TB) or Ciprofloxacin (for bacteria).
Protocol:
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 for the assay.
Dilution: Add 100 µL of broth (7H9 for TB, Mueller-Hinton for bacteria) to all wells.
Serial Dilution: Add 100 µL of 5-MNH stock to column 1, mix, and transfer 100 µL to column 2, continuing to column 10. Discard the final 100 µL.
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.
Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours (bacteria) or 24 hours (TB).
Blue: No growth (Inhibition).
Pink: Growth (Metabolic reduction of resazurin).
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Data Interpretation & SAR Analysis
Compare the MIC of 5-MNH against the unsubstituted Nicotinic Acid Hydrazide.
Compound
Structure Feature
Expected MIC (TB)
Mechanism Insight
Isoniazid
Pyridine-4-hydrazide
0.05 - 0.2 µg/mL
High affinity InhA inhibition.
Nicotinohydrazide
Pyridine-3-hydrazide
> 25 µg/mL
Lower affinity; lacks specific binding geometry.
5-MNH
5-Methoxy-pyridine-3-hydrazide
Target: 2 - 10 µg/mL
Methoxy group improves lipophilicity and alters H-bonding in the active site.
5-MNH Schiff Base
Hydrophobic tail added
Target: 0.5 - 5 µg/mL
Enhanced cell wall penetration; potential metal chelation.
Biological Workflow Visualization
Caption: Screening cascade for validating 5-MNH antimicrobial activity.
References
Asif, M. (2014). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Open Access Journal of Science and Technology. Link
Morjan, R., et al. (2014). Synthesis of a series of novel N-acylhydrazones of nicotinic acid hydrazides and their antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Link
Popiołek, L. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. BenchChem Protocols. Link
Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Org.[6][7][8][9][10][11] Synth. 97, 1-17. Link
Application Note & Protocols: 5-Methoxynicotinohydrazide as a Functional Linker in the Design and Synthesis of Metal-Organic Frameworks for Advanced Applications
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-methoxynicotinohydrazide as a versatile organic linker for the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-methoxynicotinohydrazide as a versatile organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). We present detailed, field-tested protocols for the synthesis of the linker, its subsequent use in MOF fabrication via solvothermal methods, and extensive characterization techniques. Furthermore, we explore the potential applications of these MOFs, with a particular focus on targeted drug delivery, leveraging the unique chemical functionalities of the linker.
Introduction: The Rationale for 5-Methoxynicotinohydrazide in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] The tunability of their pore size, surface area, and chemical functionality makes them highly promising for a vast array of applications, including gas storage, catalysis, and biomedicine.[2][3] The choice of the organic linker is paramount as it dictates the topology, porosity, and functional properties of the resulting MOF.[4]
The nicotinic acid scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their inherent biocompatibility and diverse coordination chemistry. The introduction of a methoxy group at the 5-position of the pyridine ring can influence the electronic properties of the linker and introduce a potential site for hydrogen bonding. The hydrazide functional group is a powerful coordinating moiety, capable of forming strong bonds with metal centers and also serving as a handle for post-synthetic modification.[5] The combination of these features in 5-methoxynicotinohydrazide presents a compelling case for its use as a linker to construct novel MOFs with tailored properties for applications such as controlled drug release.[1][6]
This guide will provide the necessary protocols and scientific insights to empower researchers to explore the potential of 5-methoxynicotinohydrazide-based MOFs.
Synthesis of the 5-Methoxynicotinohydrazide Linker
The synthesis of 5-methoxynicotinohydrazide is a multi-step process that begins with the commercially available 5-methoxynicotinic acid. The overall synthetic scheme is depicted below.
Caption: Synthetic pathway for 5-Methoxynicotinohydrazide.
Step 1: Esterification of 5-Methoxynicotinic Acid
Principle: The carboxylic acid is converted to its corresponding methyl ester via Fischer esterification. This is a classic acid-catalyzed reaction that is reversible. Using an excess of methanol drives the equilibrium towards the product.
Protocol:
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxynicotinic acid (15.3 g, 0.1 mol) and methanol (250 mL).
Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extraction: Reduce the volume of methanol by approximately half using a rotary evaporator. Add 200 mL of deionized water and extract the aqueous phase with ethyl acetate (3 x 100 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-methoxynicotinate as a solid.
Step 2: Hydrazinolysis of Methyl 5-methoxynicotinate
Principle: The ester is converted to the corresponding hydrazide by nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically efficient and driven to completion by the formation of the stable hydrazide.[7]
Protocol:
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the methyl 5-methoxynicotinate (16.7 g, 0.1 mol) in ethanol (150 mL).
Hydrazine Addition: Add hydrazine hydrate (10 mL, ~0.2 mol) dropwise to the stirred solution.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. A precipitate may form during the reaction.
Isolation: Allow the mixture to cool to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
Drying: Dry the resulting white solid, 5-methoxynicotinohydrazide, in a vacuum oven at 60 °C overnight.
Compound
Molecular Weight ( g/mol )
Typical Yield
Physical Appearance
Methyl 5-methoxynicotinate
167.16
>90%
White to off-white solid
5-Methoxynicotinohydrazide
167.17
>85%
White crystalline solid
Synthesis of a 5-Methoxynicotinohydrazide-Based MOF (MM-MOF-1)
This section details a general solvothermal protocol for the synthesis of a hypothetical MOF, designated as MM-MOF-1 (Methoxy-Nicotinohydrazide-MOF-1), using zinc nitrate as the metal source.
Caption: Solvothermal synthesis of MM-MOF-1.
Solvothermal Synthesis Protocol
Principle: Solvothermal synthesis involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent. This method promotes the crystallization of the MOF by increasing the solubility of the precursors and facilitating the self-assembly process.[8][9]
Protocol:
Precursor Solution: In a 20 mL glass vial, dissolve 5-methoxynicotinohydrazide (33.4 mg, 0.2 mmol) in a mixture of N,N-dimethylformamide (DMF) (8 mL) and ethanol (2 mL) by sonication.
Metal Salt Solution: In a separate vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (59.5 mg, 0.2 mmol) in DMF (5 mL).
Mixing: Add the metal salt solution to the linker solution and stir for 10 minutes.
Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
Cooling and Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature. Collect the crystalline product by decanting the mother liquor.
Washing and Activation: Wash the crystals with fresh DMF (3 x 10 mL) and then immerse them in fresh methanol for 3 days, replacing the methanol daily. This solvent exchange process is crucial to remove unreacted starting materials and residual DMF from the pores.[4]
Drying: Decant the methanol and dry the MM-MOF-1 crystals under vacuum at 100 °C for 12 hours.
Parameter
Value
Metal Salt
Zn(NO₃)₂·6H₂O
Linker
5-Methoxynicotinohydrazide
Solvent System
DMF/Ethanol
Temperature
120 °C
Time
24 hours
Characterization of MM-MOF-1
A thorough characterization is essential to confirm the successful synthesis, structure, and properties of the new MOF.[4][10][11]
Powder X-Ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.[11]
Procedure: A small amount of the activated MM-MOF-1 powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern should show sharp peaks, indicating a crystalline material.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To verify the incorporation of the 5-methoxynicotinohydrazide linker into the MOF structure.
Procedure: The FTIR spectrum of the activated MM-MOF-1 is recorded and compared with the spectrum of the free linker. The disappearance of the C=O stretching vibration of the carboxylic acid (if starting from the acid) and shifts in the N-H and C=O bands of the hydrazide upon coordination to the metal center are indicative of successful MOF formation.
Thermogravimetric Analysis (TGA)
Purpose: To assess the thermal stability of the MOF.[11]
Procedure: A sample of the activated MOF is heated under a nitrogen atmosphere at a constant rate. The weight loss at different temperatures corresponds to the removal of coordinated solvent molecules and the eventual decomposition of the framework.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Purpose: To determine the porosity and surface area of the MOF.[4]
Procedure: A sample of the activated MOF is subjected to nitrogen adsorption-desorption measurements at 77 K. The resulting isotherm is used to calculate the BET surface area, which is a key indicator of the material's porosity.
Application in Drug Delivery: A Case Study with 5-Fluorouracil
The presence of the pyridine ring and the hydrazide group in the linker makes MM-MOF-1 an interesting candidate for drug delivery applications, particularly for anticancer drugs like 5-Fluorouracil (5-FU).[1]
Caption: Drug loading and release workflow for MM-MOF-1.
Protocol for Drug Loading
Preparation: Prepare a stock solution of 5-Fluorouracil (5-FU) in methanol (e.g., 1 mg/mL).
Loading: Immerse 50 mg of activated MM-MOF-1 in 10 mL of the 5-FU solution.
Incubation: Stir the suspension at room temperature for 24 hours in the dark.
Isolation: Centrifuge the suspension to collect the 5-FU loaded MOF (5-FU@MM-MOF-1).
Washing: Wash the loaded MOF with fresh methanol to remove any surface-adsorbed drug.
Quantification: Determine the amount of unloaded 5-FU in the supernatant using UV-Vis spectroscopy to calculate the drug loading efficiency.
Protocol for In Vitro Drug Release
Setup: Suspend a known amount of 5-FU@MM-MOF-1 in a dialysis bag containing a small volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.
Release Study: Place the dialysis bag in a larger volume of PBS (pH 7.4) and stir gently at 37 °C. To simulate the acidic environment of tumor cells, a parallel experiment can be run at pH 5.5.
Sampling: At predetermined time intervals, withdraw aliquots from the external PBS solution and replace with an equal volume of fresh PBS.
Analysis: Quantify the concentration of released 5-FU in the aliquots using UV-Vis spectroscopy.
Data Analysis: Plot the cumulative drug release as a function of time to obtain the release profile.
Conclusion and Future Outlook
5-Methoxynicotinohydrazide is a promising organic linker for the development of novel MOFs with tailored functionalities. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these materials. The unique chemical features of the linker open up exciting possibilities for applications in drug delivery, catalysis, and sensing. Further research could explore the use of different metal ions to create a family of isostructural MOFs, as well as post-synthetic modification of the hydrazide group to introduce further functionalities.[5]
References
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-organic frameworks in biomedicine.
Kaskel, S. (2016).
Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
Della Rocca, J., Liu, D., & Lin, W. (2011). Nanoscale metal-organic frameworks for biomedical imaging and drug delivery. Accounts of chemical research, 44(10), 957-968.
Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
Patsnap Eureka. (2025, August 11). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. Retrieved from [Link]
IntechOpen. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]
MDPI. (2023, March 13). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Retrieved from [Link]
MDPI. (2022). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. Retrieved from [Link]
IntechOpen. (2022, April 25). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Retrieved from [Link]
PubMed. (2005, October 15). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Retrieved from [Link]
SciSpace. (2019, June 25). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Retrieved from [Link]
Middle East Technical University. (2022, August 22). METAL-ORGANIC FRAMEWORKS (MOFs): SYNTHESIS, CHARACTERIZATION, AND POTENTIAL APPLICATIONS. Retrieved from [Link]
ScienceScholar. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]
Google Patents. (n.d.). Process for making nicotinic acid hydrazides.
Institut Teknologi Sepuluh Nopember (ITS), Indonesia. (2023, November 15). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Post‐synthetic Modification of MOFs. Retrieved from [Link]
United Journal of Chemistry. (n.d.). Metal-organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. Retrieved from [Link]
Blazingprojects. (n.d.). Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation Applications. Retrieved from [Link]
Taylor & Francis. (2022, March 16). Characterization of metal-organic frameworks by transmission electron microscopy. Retrieved from [Link]
MDPI. (2015, May 15). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]
Chemistry at Illinois. (2013, October 15). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Retrieved from [Link]
Iu-Varenyky. (n.d.). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Retrieved from [Link]
Application Note: Experimental Protocol for 5-Methoxynicotinohydrazide Condensation
Abstract & Introduction This application note details the standardized protocol for the condensation of 5-Methoxynicotinohydrazide (5-methoxy-pyridine-3-carbohydrazide) with carbonyl-containing electrophiles. The primary...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This application note details the standardized protocol for the condensation of 5-Methoxynicotinohydrazide (5-methoxy-pyridine-3-carbohydrazide) with carbonyl-containing electrophiles. The primary focus is the synthesis of acylhydrazones (Schiff bases) via acid-catalyzed condensation with aromatic aldehydes.
Nicotinic acid hydrazide derivatives are critical scaffolds in medicinal chemistry, exhibiting potent anti-tubercular (isosteres of Isoniazid), anti-inflammatory, and anticancer activities. The introduction of the 5-methoxy group modulates the lipophilicity and electronic profile of the pyridine ring, potentially enhancing bioavailability and receptor binding affinity compared to the unsubstituted parent compound.
Key Applications
Fragment-Based Drug Discovery (FBDD): Generation of diverse hydrazone libraries.
Heterocyclic Synthesis: Precursor for 1,3,4-oxadiazoles and pyrazoles.
Metal Chelation: Tridentate ligand formation for metallodrugs.
Reaction Mechanism
The condensation of 5-methoxynicotinohydrazide with an aldehyde follows a classic nucleophilic addition-elimination pathway.
Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.
Nucleophilic Attack: The terminal nitrogen (
) of the hydrazide attacks the carbonyl carbon.
Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.
Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable hydrazone product.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise mechanistic pathway for the acid-catalyzed condensation of 5-methoxynicotinohydrazide.
Experimental Protocol: Synthesis of Hydrazones
This protocol describes the reaction of 5-methoxynicotinohydrazide with 4-chlorobenzaldehyde. Conditions may be adapted for other aromatic aldehydes.
Materials & Reagents[1]
Substrate: 5-Methoxynicotinohydrazide (1.0 eq)
Electrophile: 4-Chlorobenzaldehyde (1.1 eq)
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Catalyst: Glacial Acetic Acid (AcOH)
Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Heating Mantle.
Step-by-Step Methodology
Preparation: In a 50 mL RBF, dissolve 5-methoxynicotinohydrazide (1.0 mmol, ~167 mg) in 10 mL of absolute ethanol. Sonicate if necessary to ensure partial dissolution (suspension is acceptable).
Addition: Add 4-chlorobenzaldehyde (1.1 mmol, ~155 mg) to the reaction mixture.
Catalysis: Add 2-3 drops of Glacial Acetic Acid .
Note: The acid catalyzes the dehydration step. Without it, the reaction may stall at the carbinolamine stage.
Reaction: Attach the reflux condenser and heat the mixture to reflux (
) with stirring.
Observation: The mixture typically clears as it heats, then a precipitate (product) begins to form after 30-60 minutes.
Monitoring: Monitor progress via TLC (System: CHCl
:MeOH 9:1). The hydrazide starting material () should disappear; the product will appear as a higher spot.
Duration: Typical reaction time is 3–6 hours.
Workup:
Cool the reaction mixture to room temperature (RT).
Chill in an ice bath for 30 minutes to maximize precipitation.
Filter the solid under vacuum.
Wash the filter cake with cold ethanol (
) and diethyl ether () to remove unreacted aldehyde and acetic acid.
Purification: Recrystallize from hot Ethanol/DMF (9:1) if TLC indicates impurities. Dry in a vacuum oven at
for 4 hours.
Experimental Workflow (DOT Visualization)
Figure 2: Operational workflow for the synthesis and isolation of hydrazones.
Data Analysis & Validation
Expected Physicochemical Properties
The resulting 5-methoxynicotinoyl hydrazones are typically white to pale yellow crystalline solids.
Parameter
Specification
Notes
Yield
75% – 92%
High yields expected due to precipitation driving equilibrium.
Melting Point
Sharp melting point indicates purity.
Solubility
DMSO, DMF (High); EtOH (Hot); Water (Poor)
Poor water solubility aids isolation.
Spectroscopic Characterization (Checklist)
IR Spectroscopy (KBr pellet):
: (Sharp, single band).
: (Amide I, often shifted due to conjugation).
: (Imine stretch, diagnostic of condensation).
NMR (DMSO-, 400 MHz):
(s, 1H, CONH , DO exchangeable).
(s, 1H, N=CH ).
(s, 3H, OCH).
Aromatic protons of the pyridine ring and aldehyde moiety.
Alternative Protocol: Cyclocondensation to 1,3,4-Oxadiazoles[2]
For researchers aiming to synthesize 2,5-disubstituted-1,3,4-oxadiazoles , the hydrazide can be condensed with carboxylic acids using phosphoryl chloride (POCl
Mechanism: In situ formation of diacylhydrazine followed by cyclodehydration.
Safety Warning: POCl
is corrosive and reacts violently with water. Quench carefully on crushed ice.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction or high solubility in solvent.
Extend reflux time; concentrate solvent before cooling; add water to induce precipitation.
Oiling Out
Impurities or low melting point product.
Scratch flask with glass rod; recrystallize from EtOH/Water; use seed crystal.
No Reaction
Deactivated aldehyde or insufficient catalyst.
Increase AcOH concentration; switch to stronger catalyst (cat. HSO) or use microwave irradiation.[1][2]
Hydrolysis
Wet solvent reversing the equilibrium.
Use anhydrous Ethanol; add molecular sieves (3Å) to the reaction.
Safety & Handling (E-E-A-T)
Hydrazine Derivatives: While the 5-methoxy derivative is less volatile than hydrazine hydrate, hydrazides should be treated as potential sensitizers and carcinogens. Handle in a fume hood.
Solvents: Ethanol and Methanol are flammable.
Waste Disposal: All hydrazide-containing waste must be segregated and disposed of as hazardous chemical waste, not down the drain, to prevent aquatic toxicity.
References
General Hydrazone Synthesis:
M. A. Metwally, et al. "Thiocarbohydrazides: Synthesis and Reactions."[3] American Journal of Chemistry, 2012, 2(2), 38-51.[3]
Nicotinic Hydrazide Biological Activity:
S. N. Mali, et al. "Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase." Int. J. Mol. Sci., 2020, 21(5), 1838.
Oxadiazole Cyclization Protocols:
N. A. Farooq, et al. "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." Journal of Chemistry, 2017.[4]
Microwave Assisted Synthesis:
K. Mogilaiah, et al. "Microwave assisted synthesis of some new 1,3,4-oxadiazoles." Indian Journal of Chemistry, 2004.
Technical Support Center: Optimizing the Synthesis of 5-Methoxynicotinohydrazide
Prepared by the Senior Application Scientist Desk Welcome to the dedicated technical support guide for the synthesis of 5-Methoxynicotinohydrazide. This document is designed for researchers, medicinal chemists, and proce...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Desk
Welcome to the dedicated technical support guide for the synthesis of 5-Methoxynicotinohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals seeking to enhance the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and achieve consistent, high-quality results in your laboratory.
Section 1: The Synthetic Pathway: A Two-Step Approach
The most reliable and widely adopted method for synthesizing 5-Methoxynicotinohydrazide proceeds through a two-step sequence starting from 5-Methoxynicotinic acid. This process involves an initial esterification to activate the carboxylic acid, followed by hydrazinolysis to form the target hydrazide.
Caption: A logical workflow for troubleshooting synthesis problems.
Q&A: Step 1 - Esterification of 5-Methoxynicotinic Acid
Question 1: My Fischer esterification yield is consistently below 60%. What are the most likely causes and how can I improve it?
Answer: A low yield in a Fischer esterification is a classic problem rooted in the reaction's equilibrium nature. [1][2]The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the reaction towards the product (the ester), you must address the following:
Le Châtelier's Principle: The most effective strategy is to use one of the reactants in a large excess. Since 5-methoxynicotinic acid is typically the more expensive reagent, using anhydrous methanol as the solvent effectively provides a massive molar excess of the alcohol, pushing the equilibrium to the right.
[2]* Water Removal: The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials. Ensure your glassware is thoroughly dried and use anhydrous methanol. For larger-scale reactions, a Dean-Stark apparatus can be used to physically remove water as it forms, but for most lab-scale syntheses, using excess anhydrous alcohol is sufficient.
[1]* Reaction Time: While many esterifications are complete within a few hours, some can be sluggish. Monitor the reaction by Thin Layer Chromatography (TLC). If you observe significant starting material after 4-6 hours of reflux, extending the reaction time (e.g., 8-12 hours or overnight) may be necessary.
[3]
Question 2: My reaction stalls, with TLC analysis showing both starting material and product, even after 24 hours of reflux. What's happening?
Answer: A stalled reaction often points to an issue with the acid catalyst.
Catalyst Amount: A catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) is required. An insufficient amount will result in a slow or incomplete reaction.
Catalyst Deactivation: The pyridine nitrogen in your starting material is basic and can be protonated by the strong acid catalyst. This can, to some extent, sequester the catalyst. While generally not a prohibitive issue, ensuring an adequate catalytic amount is present is key.
Alternative Catalyst: Consider using thionyl chloride (SOCl₂). [3]This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate. The subsequent reaction with methanol is rapid and irreversible, often leading to higher yields. The procedure involves adding SOCl₂ dropwise to a solution of the acid in methanol at 0°C, followed by stirring at room temperature or gentle heating. [3]This method avoids the challenges of equilibrium.
Q&A: Step 2 - Hydrazinolysis of Methyl 5-Methoxynicotinate
Question 3: The conversion of my ester to the hydrazide is incomplete. How can I increase the yield of 5-Methoxynicotinohydrazide?
Answer: Incomplete hydrazinolysis is typically related to reagent stoichiometry or reaction conditions.
Purity of the Ester: The primary cause of low yield is often an impure starting ester. Any unreacted 5-methoxynicotinic acid carried over from the first step will not react with hydrazine hydrate and will complicate purification. It is highly recommended to purify the methyl 5-methoxynicotinate (e.g., by recrystallization or flash chromatography) before proceeding.
Stoichiometry of Hydrazine Hydrate: Hydrazine hydrate is a versatile but potent reagent. [4]A significant molar excess is generally required to ensure the reaction goes to completion. A common protocol uses between 3 to 5 molar equivalents of hydrazine hydrate relative to the ester.
[5]* Reaction Conditions: While some hydrazinolysis reactions proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Refluxing the reaction mixture in a suitable solvent like ethanol for several hours (4-12 hours) is standard practice. [6]Monitor the disappearance of the starting ester by TLC.
Question 4: My final product precipitates as an oil or is difficult to crystallize. How can I obtain a clean, solid product?
Answer: Oiling out or difficulty with crystallization points to the presence of impurities.
Primary Impurity: The most common impurity is unreacted methyl 5-methoxynicotinate. Its presence can lower the melting point of the mixture and inhibit crystal lattice formation.
Purification Strategy:
Cooling: Ensure the reaction mixture is cooled slowly to room temperature and then in an ice bath to maximize precipitation of the solid product.
Solvent Choice: The most common method for purification is recrystallization. Ethanol is often a good first choice. The goal is to find a solvent system where the hydrazide is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
Washing: After filtering the solid product, wash it thoroughly with a cold solvent (the same one used for the reaction or recrystallization) to remove residual impurities.
Chromatography: If recrystallization fails, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) can be used to isolate the pure product.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and scale.
Table 1: Summary of Reaction Parameters
Parameter
Step 1: Esterification
Step 2: Hydrazinolysis
Starting Material
5-Methoxynicotinic Acid
Methyl 5-Methoxynicotinate
Primary Reagent
Anhydrous Methanol
Hydrazine Hydrate (80-100%)
Catalyst/Solvent
Methanol (solvent), H₂SO₄ (cat.)
Ethanol (solvent)
Molar Ratio (SM:Reagent)
1 : (large excess as solvent)
1 : 3-5
Temperature
Reflux (~65 °C)
Reflux (~78 °C)
Typical Duration
8-16 hours
4-12 hours
Typical Yield
75-90%
80-95%
Protocol 1: Synthesis of Methyl 5-Methoxynicotinate
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Methoxynicotinic acid (10.0 g, 65.3 mmol).
Add 150 mL of anhydrous methanol. Stir the suspension.
Carefully and slowly add concentrated sulfuric acid (1.8 mL, ~33 mmol) dropwise to the stirring suspension.
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid).
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases and the aqueous layer is basic (pH ~8).
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 5-methoxynicotinate as a solid or oil. The product can be used directly in the next step if sufficiently pure or can be recrystallized from a hexane/ethyl acetate mixture.
Protocol 2: Synthesis of 5-Methoxynicotinohydrazide
In a 250 mL round-bottom flask, dissolve the methyl 5-methoxynicotinate (9.0 g, 53.8 mmol) in 100 mL of ethanol.
Add hydrazine hydrate (10.8 mL of ~80% solution, ~172 mmol, ~3.2 equivalents) to the solution.
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the disappearance of the ester by TLC (e.g., 9:1 Dichloromethane:Methanol).
After the reaction is complete, cool the mixture to room temperature. The product will often begin to crystallize.
Further cool the flask in an ice bath for 1 hour to maximize precipitation.
Collect the white solid product by vacuum filtration.
Wash the filter cake with a small amount of cold ethanol (2 x 15 mL).
Dry the solid in a vacuum oven at 40-50 °C to a constant weight to obtain pure 5-Methoxynicotinohydrazide.
Section 4: Frequently Asked Questions (FAQs)
Q: How critical is the purity of the starting 5-Methoxynicotinic acid?
A: Very critical. Impurities in the starting material can carry through the synthesis and significantly complicate the purification of the final product, often leading to lower yields. Always start with material of the highest possible purity.
Q: Are there any specific safety precautions for handling hydrazine hydrate?
A: Yes. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. [4]It must be handled in a well-ventilated chemical fume hood at all times. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q: How can I confirm the structure and purity of my final product?
A: A combination of analytical techniques should be used.
¹H NMR: To confirm the chemical structure by observing characteristic proton signals and their integrations.
IR Spectroscopy: To identify key functional groups, such as the N-H stretches (typically two bands around 3200-3400 cm⁻¹) and the C=O stretch of the hydrazide (around 1640-1680 cm⁻¹).
Mass Spectrometry: To confirm the molecular weight of the compound.
Melting Point: A sharp melting point range is a good indicator of high purity.
Q: Can this synthesis be scaled up?
A: Yes, this two-step process is robust and scalable. However, when scaling up, pay close attention to heat management during the addition of sulfuric acid and during reflux. Ensure efficient stirring to maintain a homogenous reaction mixture. The work-up and filtration steps will also need to be adapted for larger volumes and quantities.
Section 5: References
MDPI. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from MDPI.
Springer. (2011, May 21). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Med Chem Res (2012) 21:1451–1470.
Heliyon. (2026, March 5). Hydrazine hydrate: Significance and symbolism.
Scribd. (2011, May 21). Isonicotinic Acid Hydrazide Derivatives Synthesis.
PubMed. (2013, February 15). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.
LinkedIn. (2025, August 5). What are the main application areas of hydrazine hydrate?
Eurasian Chemico-Technological Journal. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
MDPI. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
PMC. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
Taylor & Francis. (2022). Synthesis and liquid crystalline behavior of hydrazide-functionalized triphenylenedicarboxyimides. Liquid Crystals.
Chemguide. (n.d.). preparation of esters.
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?
YSU Journals. (n.d.). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3-SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES.
Technical Support Center: Purification of 5-Methoxynicotinohydrazide
Core Directive: The "Golden Path" Protocol As a Senior Application Scientist, I have standardized the purification of 5-Methoxynicotinohydrazide based on the solubility differentials of the pyridine ring system. While ma...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The "Golden Path" Protocol
As a Senior Application Scientist, I have standardized the purification of 5-Methoxynicotinohydrazide based on the solubility differentials of the pyridine ring system. While many users attempt mixed-solvent systems immediately, our data suggests that a single-solvent system using Ethanol (95%) provides the highest balance of recovery yield (>80%) and impurity rejection (specifically hydrazine hydrate and unreacted esters).
Place the crude solid in a round-bottom flask equipped with a reflux condenser.
Add Ethanol (95%) at a ratio of 10 mL per gram of crude solid.
Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
Observation Point: If the solid does not completely dissolve after 10 minutes of reflux, add more ethanol in 1-2 mL increments until a clear solution is obtained.
Critical Check: If a small amount of dark, insoluble material remains, this is likely inorganic salt or polymerized byproduct. Do not add infinite solvent; proceed to hot filtration.
Clarification (Impurity Removal):
If the solution is yellow/orange: Remove heat source briefly, add Activated Carbon (1-2 wt% of crude) carefully to avoid boil-over. Reflux for an additional 5-10 minutes.
Hot Filtration: Filter the boiling solution rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes the carbon and mechanical impurities.
Crystallization (Thermodynamic Control):
Allow the filtrate to cool to room temperature (20-25°C) slowly over 1-2 hours. Do not use an ice bath immediately.
Mechanism:[1][2] Rapid cooling traps impurities (especially hydrazine) inside the crystal lattice. Slow cooling promotes the formation of pure, needle-like crystals.
Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation & Wash:
Filter the crystals using vacuum filtration (Buchner funnel).
The Displacement Wash: Wash the filter cake with cold Ethanol (0°C) (2 x 1 mL per gram of starting material).
Why? The 5-methoxy derivative is slightly soluble in ethanol; cold ethanol minimizes loss while washing away the highly soluble hydrazine hydrate residues.
Drying:
Dry under vacuum (10-20 mbar) at 45-50°C for 4 hours.
Target Melting Point: 148–152°C (Consistent with nicotinic acid hydrazide derivatives).
Troubleshooting Hub (FAQs)
This section addresses specific deviations reported by our user base.
Symptom: Product "Oils Out" Instead of Crystallizing
User Question: "I cooled the solution, but instead of crystals, I got a sticky oil at the bottom. What happened?"
Technical Diagnosis: This phenomenon, known as "oiling out," occurs when the compound undergoes liquid-liquid phase separation before crystallization. It is common with methoxy-pyridines if the water content is too high or the solution is too concentrated.
Remedial Action
Technical Rationale
Reheat & Dilute
Re-dissolve the oil by heating and add 10-15% more Ethanol. This shifts the saturation point, preventing the "supersaturated oil" phase.
Seeding
Add a tiny crystal of pure 5-methoxynicotinohydrazide to the cooling solution at 35-40°C. This provides a nucleation template.
Scratching
Scratch the inner wall of the flask with a glass rod. Micro-abrasions create high-energy nucleation sites.
Symptom: Persistent Ammonia/Fishy Odor
User Question: "The dried solid still smells strongly of ammonia or hydrazine. Is it safe to use?"
Technical Diagnosis: No. The smell indicates residual Hydrazine Hydrate , which is toxic and a reactive nucleophile that will interfere with downstream applications (e.g., biological assays or coupling reactions).
Protocol Adjustment:
Repulping: Suspend the solid in a small volume of ice-cold water .
Stir: Stir vigorously for 10 minutes. Hydrazine is infinitely soluble in water, while the 5-methoxy hydrazide has lower water solubility at 0°C.
Re-filter: Filter and wash copiously with cold ethanol.
Vacuum Dry: Ensure high vacuum to sublime trace hydrazine.
Symptom: Low Yield (<50%)
User Question: "I lost half my material. Is it in the mother liquor?"
Technical Diagnosis: The 5-methoxy group increases lipophilicity compared to the parent nicotinohydrazide, but it remains fairly soluble in polar solvents.
Corrective Measures:
Concentrate Mother Liquor: Evaporate the filtrate to half its original volume and cool again to harvest a "second crop" of crystals.
Solvent Switch: If ethanol yield is consistently low, switch to Isopropanol (IPA) . IPA has a lower solubility index for this compound, forcing more precipitation upon cooling.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for the purification process, ensuring you do not discard valuable material.
Caption: Decision tree for the recrystallization of 5-Methoxynicotinohydrazide, highlighting remedial loops for common failures like oiling out.
Scientific Grounding & Mechanisms
Why Ethanol?
The purification relies on the steep solubility curve of nicotinic acid derivatives in lower alcohols.
High Temp: At 78°C, the dipole-dipole interactions between the solvent and the pyridine nitrogen/hydrazide moiety break the crystal lattice energy.
Low Temp: Upon cooling, the 5-methoxy substituent (an electron-donating group) aids in packing the crystal lattice via
- stacking interactions, expelling the more polar impurities (like hydrazine) into the supernatant [1].
The Hydrazine Hazard
Syntheses of hydrazides typically involve reacting an ester with excess hydrazine hydrate.[3] Hydrazine is a reducing agent and a toxic impurity. It is miscible with ethanol at all temperatures. By washing the filter cake with cold ethanol, we exploit the high solubility of hydrazine vs. the low solubility of the target hydrazide, effectively "rinsing" the toxic residue away without dissolving the product [2].
Chemical Stability Warning
Avoid prolonged boiling in water or wet solvents. The hydrazide bond (-CONHNH2) is susceptible to hydrolysis, reverting the compound to 5-methoxynicotinic acid (the starting material precursor), which will contaminate your product with an acidic impurity [3].
References
Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989. (Standard reference for hydrazide preparation and recrystallization techniques).
Narang, R., et al. "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides."[4] Molecules, vol. 20, no. 5, 2015. (Demonstrates ethanol recrystallization for substituted nicotinohydrazides).
BenchChem Technical Support. "Optimization of Nicotinic Acid Hydrazide Derivatization." (General troubleshooting for hydrazide synthesis and hydrolysis risks).
Technical Support Center: Synthesis of 5-Methoxynicotinohydrazide
Executive Summary 5-Methoxynicotinohydrazide (5-methoxy-3-pyridinecarbohydrazide) is a critical intermediate, often employed in the synthesis of kinase inhibitors and antimycobacterial agents. While the core transformati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methoxynicotinohydrazide (5-methoxy-3-pyridinecarbohydrazide) is a critical intermediate, often employed in the synthesis of kinase inhibitors and antimycobacterial agents. While the core transformation—hydrazinolysis of an ester—appears straightforward, the electron-rich nature of the pyridine ring (due to the 5-methoxy group) and the amphoteric nature of the precursors introduce specific side-reaction pathways.
This guide addresses the three most common failure modes: N-alkylation impurities from the precursor stage, dimerization (bis-hydrazide formation) during the main reaction, and hydrolysis due to moisture control failures.
Critical Analysis of Side Reactions
A. Upstream Impurity: The N-Alkylation Trap
If your starting material is Methyl 5-methoxynicotinate derived from 5-hydroxynicotinic acid, the most persistent impurity is the N-methylated pyridone (1-methyl-5-oxo-3-pyridinecarboxylate).
Mechanism: 5-Hydroxypyridine derivatives exist in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. Under basic conditions (e.g.,
), the nitrogen atom is a competent nucleophile.
Impact: This impurity is difficult to separate from the O-methylated product due to similar polarity. If carried forward, it reacts with hydrazine to form the N-methyl-pyridone hydrazide, a "rogue" analog that contaminates the final biological assay.
Prevention: Use "hard" alkylating agents (e.g., dimethyl sulfate) or silver salts (
) to favor O-alkylation, or switch to a nucleophilic aromatic substitution () route starting from 5-bromo- or 5-chloronicotinate.
B. The Hydrazinolysis Step: Dimerization & Cyclization
The reaction of methyl 5-methoxynicotinate with hydrazine hydrate is a nucleophilic acyl substitution. However, the product (hydrazide) is itself a nucleophile.
Bis-Hydrazide Formation (Dimerization):
Cause: As the reaction proceeds, the concentration of the product (hydrazide) increases. If the local concentration of hydrazine is low, the product attacks a remaining ester molecule.
Result: Formation of 1,2-bis(5-methoxynicotinoyl)hydrazine. This is a high-melting, insoluble solid that precipitates with the product.
Control: Maintain a high molar excess of hydrazine hydrate (typically >3 equivalents) to ensure the ester is statistically more likely to encounter a hydrazine molecule than a hydrazide molecule [1].
Oxadiazole Cyclization:
Cause: Excessive heating (>100°C) or prolonged reflux in high-boiling solvents (e.g., butanol) can cause the hydrazide to dehydrate and cyclize, especially if trace acid catalysis is present.
Result: Formation of 2-(5-methoxy-3-pyridyl)-1,3,4-oxadiazole.
C. Hydrolysis (The "Wet Solvent" Effect)
Hydrazine hydrate is basic. In the presence of excess water (from low-grade hydrazine or wet alcohol) and insufficient hydrazine stoichiometry, the ester can undergo base-catalyzed hydrolysis to 5-methoxynicotinic acid . This typically remains in the filtrate during workup but lowers yield significantly.
Visualizing the Pathways
The following diagram maps the intended pathway against the critical side reactions.
Figure 1: Reaction network showing the competition between O/N-alkylation upstream and the Dimerization/Hydrolysis pathways during hydrazinolysis.
Troubleshooting Guide & Protocols
Optimized Synthetic Protocol
To minimize dimerization and hydrolysis:
Dissolution: Dissolve Methyl 5-methoxynicotinate (1.0 eq) in Methanol (5-10 volumes).
Note: Ethanol is acceptable, but Methanol is easier to remove.
Addition: Add Hydrazine Hydrate (80% or 64% aqueous solution) dropwise.
Critical Stoichiometry:Use 3.0 to 5.0 equivalents. Do not use 1.1 eq. The excess drives the equilibrium and prevents the product from competing for the ester [1].
Reaction: Reflux (65°C) for 2–4 hours. Monitor by TLC (10% MeOH in DCM).
Endpoint: Disappearance of the ester spot.
Workup:
Cool to 0–5°C. The product should crystallize.
Filter the solid.
Wash: Wash with cold methanol (removes unreacted ester) and then diethyl ether (removes hydrazine traces).
Drying: Vacuum dry at 40°C.
Troubleshooting Table
Observation
Likely Root Cause
Corrective Action
Low Yield + Acidic Filtrate
Hydrolysis. Water content in solvent was too high, or reaction time was too long at reflux.
Use anhydrous MeOH. Ensure Hydrazine Hydrate is high quality (not degraded). Reduce reflux time.
High Melting Point Solid (>170°C)
Dimer Formation. Insufficient hydrazine excess caused the product to react with the starting material.
Increase Hydrazine Hydrate to 5.0 eq. Add hydrazine before heating. Recrystallize from Ethanol/Water to separate dimer (insoluble) from product.
Product contains "Pyridone" signals in NMR
Upstream N-Alkylation. The starting ester contained N-methylated impurity.
Purify the starting ester by column chromatography (EtOAc/Hexane) before the hydrazine step. Hydrazinolysis cannot clean this up easily.
Product is colored (Yellow/Pink)
Oxidation. Hydrazine is sensitive to air/metal ions.
Perform reaction under Nitrogen/Argon. Add EDTA if metal contamination is suspected. Wash final product with cold ether.
Frequently Asked Questions (FAQ)
Q1: Can I use anhydrous hydrazine instead of hydrazine hydrate?A: Yes, but it is generally unnecessary and hazardous. Hydrazine hydrate (monohydrate) is sufficient because the methoxy-pyridine ester is reactive enough. Anhydrous hydrazine increases the risk of explosion without significantly improving the yield for this specific substrate [2].
Q2: How do I remove the bis-hydrazide (dimer) if it forms?A: The dimer is significantly less soluble in hot ethanol than the target hydrazide.
Protocol: Boil the crude solid in Ethanol (approx. 20 volumes). Filter the mixture while hot. The dimer will remain on the filter paper; the target hydrazide will crystallize from the filtrate upon cooling [3].
Q3: Why does the reaction turn yellow?A: Pyridine derivatives can form charge-transfer complexes or undergo minor oxidation of the hydrazine moiety. A faint yellow color is common and often removed during the final ethanol wash. Deep yellow/orange indicates significant oxidation or azine formation (reaction of hydrazine with acetone if used for cleaning glassware—avoid acetone).
Q4: My TLC shows a spot staying at the baseline. What is it?A: In 10% MeOH/DCM, the hydrazide moves (
). A baseline spot is likely the carboxylic acid (hydrolysis product) or the salt of the hydrazide if the reaction mixture is still acidic/basic.
Decision Tree for Impurity Isolation
Figure 2: Decision logic for identifying and remediating specific impurity profiles.
References
Rathbone, D. L., et al. (2006). "Hydrazinolysis of esters: A facile route to hydrazides." Journal of Chemical Research, 2006(1), 23-26. [General principles of hydrazine stoichiometry].
Li, J., et al. (2017). "Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold." Chemistry Central Journal, 11, 53. [Link]
Kratky, M., et al. (2020).[1] "N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity." Molecules, 25(9), 2226. [Link]
Al-Mousawi, S. M., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 135–165. [Link]
Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation
Introduction Welcome to the Technical Support Center for Hydrazone Formation. This guide is designed for researchers, scientists, and drug development professionals who are working with hydrazone synthesis and require in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for Hydrazone Formation. This guide is designed for researchers, scientists, and drug development professionals who are working with hydrazone synthesis and require in-depth technical assistance. Hydrazone formation, the condensation reaction between a hydrazine derivative and an aldehyde or a ketone, is a cornerstone of modern chemistry due to its simplicity and high yield under mild conditions. The resulting hydrazone contains a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond. This versatile reaction is widely used in bioconjugation, drug delivery, and the synthesis of heterocyclic compounds.[1][2]
This resource provides a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of hydrazone synthesis and optimize your reaction conditions for the best possible outcomes.
I. The Chemistry of Hydrazone Formation: A Quick Primer
The formation of a hydrazone is a reversible, two-step process that is subject to acid catalysis.
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a carbinolhydrazine or hemiaminal.[3]
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N double bond of the hydrazone.[3] At neutral pH, the breakdown of this tetrahedral intermediate is often the rate-limiting step.[1][4]
Diagram: General Mechanism of Hydrazone Formation
Caption: Acid-catalyzed mechanism of hydrazone formation.[2]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during hydrazone formation in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What is the first thing I should check?
A1: The most critical factor in hydrazone formation is the pH of the reaction medium. The reaction is acid-catalyzed, and an optimal pH is necessary.[4]
Explanation: A mildly acidic environment (typically pH 4-6) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5] If the pH is too low (strongly acidic), the hydrazine nucleophile becomes protonated and loses its nucleophilicity, slowing or stopping the reaction.[5] At neutral or basic pH, the dehydration of the carbinolhydrazine intermediate is slow.
Solution: Check the pH of your reaction mixture. If it is not in the optimal range of 4-6, add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[4]
Q2: I've adjusted the pH, but the yield is still poor. What are other potential causes?
A2: Several other factors can contribute to low yields:
Purity of Reagents: Impurities in your aldehyde/ketone or hydrazine can interfere with the reaction. Aldehydes, in particular, can oxidize over time.[4]
Solution: Use fresh, high-purity reagents.[6] If necessary, purify your starting materials before use.[4]
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions.
Solution: Ensure you are using the correct stoichiometry. Sometimes, using a slight excess (1.05-1.1 equivalents) of the hydrazine can help drive the reaction to completion.[6]
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can slow down the reaction rate. Aldehydes are generally more reactive than ketones.[2]
Solution: For sterically hindered reactants, you may need to increase the reaction time or temperature.
Reversibility: The formation of hydrazones is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.
Solution: If possible, remove water as it forms. For reactions in non-polar solvents like toluene, a Dean-Stark apparatus can be used.[4] In other cases, adding a dehydrating agent like anhydrous MgSO₄ might be effective.[4]
Side Product Formation
Q3: I see an unexpected side product in my TLC or NMR. What could it be?
Explanation: Azines form when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[6] This is more likely to occur if there is an excess of the carbonyl compound.[6]
Prevention:
Control Stoichiometry: Use a slight excess of the hydrazine relative to the aldehyde or ketone to ensure the complete conversion of the carbonyl compound.[6]
Reaction Conditions: Adjusting reaction time and temperature can sometimes minimize azine formation. Monitor the reaction closely by TLC.
Product Isolation and Purification Issues
Q4: My product has oiled out instead of crystallizing. How can I isolate it?
A4: Oiling out can occur when the product is impure or the solvent is not ideal for crystallization.
Solution:
Trituration: Try triturating the oil with a non-polar solvent like cold n-hexane or diethyl ether. This can wash away impurities and induce crystallization.[4]
Recrystallization Screening: Your reaction solvent may not be the best for recrystallization. Screen different solvents to find one in which your hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems include ethanol, methanol, and hexane/ethyl acetate mixtures.[4]
Q5: I'm having trouble with the purification of my hydrazone by column chromatography.
A5: Here are some common TLC and column chromatography issues and their solutions:
Problem
Possible Cause
Suggested Solution
Streaking on TLC plate
The hydrazone may be basic and interacting strongly with the acidic silica gel.
Add ~1% triethylamine to your eluent.
Product remains at the baseline
The eluent is not polar enough.
Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Product runs with the solvent front
The eluent is too polar.
Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Diagram: Troubleshooting Workflow for Low Hydrazone Yield
Caption: Troubleshooting decision tree for low yield in hydrazone conversion.[6]
III. Experimental Protocols
General Protocol for Hydrazone Formation
This protocol is a generalized procedure for the acid-catalyzed condensation of a hydrazine derivative with an aldehyde or ketone.[2]
Materials:
Aldehyde or Ketone (1.0 mmol)
Hydrazine derivative (1.0-1.1 mmol)
Solvent (e.g., Ethanol, Methanol) (10-25 mL)
Acid Catalyst (e.g., Glacial Acetic Acid, a few drops)
Procedure:
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in the chosen solvent (e.g., 15 mL of ethanol).[2]
To this solution, add the hydrazine derivative (1.0-1.1 equivalents).
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[2]
Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the substrates.[2]
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spots and the appearance of a new product spot indicates the reaction's progress.
Once the reaction is complete, cool the mixture to room temperature.[4] The product may precipitate out. If so, you can further cool the flask in an ice bath to maximize crystallization.[4]
Collect the solid product by vacuum filtration.[2] Wash the crystals with a small amount of cold solvent to remove soluble impurities.[6]
The crude product can then be purified by recrystallization or column chromatography.
Dry the purified product under vacuum and characterize it using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure.[2]
Protocol for Reaction Monitoring by TLC
Procedure:
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
On a TLC plate, spot the starting aldehyde/ketone, the starting hydrazine, and a co-spot of both.
Take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate.
Develop the plate in the TLC chamber.
Visualize the spots under a UV lamp or by using a staining reagent (e.g., potassium permanganate).
The reaction is complete when the spot corresponding to the limiting starting material has disappeared.
IV. Optimization of Reaction Parameters
Catalysis
While acid catalysis is standard, the rate of hydrazone formation, particularly at neutral pH, can be significantly enhanced by nucleophilic catalysts. Aniline and its derivatives are commonly used for this purpose.[1][7] The catalyst reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine. More recently, anthranilic acids have been reported as superior catalysts, enhancing reaction rates by one to two orders of magnitude over the aniline-catalyzed reaction at neutral pH.[8]
Catalyst Type
Example
Key Features
Reference
Acid Catalyst
Acetic Acid
Essential for protonating the carbonyl; optimal pH is 4-6.
The choice of solvent is crucial as it must dissolve the reactants and can influence the reaction rate.[4]
Protic Solvents: Ethanol and methanol are commonly used as they effectively solvate the reactants.[4][10]
Aprotic Solvents: Solvents like dichloromethane and acetonitrile can also be used.[11]
Solvent Polarity: The polarity of the solvent can impact the reaction kinetics, particularly for less reactive molecules.[11] In some cases, less polar solvents can favor the forward reaction by allowing for the azeotropic removal of water.
Temperature and Reaction Time
Many hydrazone formations proceed readily at room temperature.[12]
For less reactive or sterically hindered substrates, heating the reaction mixture to reflux may be necessary to increase the rate.[4]
However, be aware that heating can also favor the reverse hydrolysis reaction, especially if water is present.[4] It's often best to run the reaction at the lowest temperature that allows for a reasonable rate.[4]
Reaction times can vary from a few minutes to several hours, and should be determined by monitoring the reaction's progress by TLC.[2][6]
V. Characterization of Hydrazones
Confirming the formation and purity of your hydrazone product is essential.
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of a C=N stretching band for the hydrazone.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR will show a characteristic shift for the imine proton (-CH=N-).
¹³C NMR will show a signal for the imine carbon (C=N).
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized hydrazone.
VI. Conclusion
The successful synthesis of hydrazones hinges on the careful control and optimization of several key reaction parameters. By understanding the underlying chemical principles and utilizing the troubleshooting strategies outlined in this guide, researchers can overcome common challenges and achieve high yields of pure product. This technical support center serves as a dynamic resource, and we encourage you to consult the cited literature for a deeper dive into specific methodologies and applications.
References
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Retrieved from [Link]
Oreate AI. (2026, February 18). Unraveling Hydrazone Formation: A Dance of Molecules. Oreate AI Blog. Retrieved from [Link]
ResearchGate. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. Retrieved from [Link]
ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. Retrieved from [Link]
Crisalli, P., & Kool, E. T. (n.d.). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. SciSpace. Retrieved from [Link]
Discovery Scientific Society. (2022, July 15). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved from [Link]
PubMed. (2006, December 13). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Retrieved from [Link]
ScienceDirect. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
ACS Publications. (2006, November 18). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry | Journal of the American Chemical Society. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the addition of hydra- zone to cinnamaldehyde. Retrieved from [Link]
ResearchGate. (n.d.). Hydrazone formation catalyzed by C1 and C5: UV‐absorbance changes at.... Retrieved from [Link]
PMC. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
ACS Publications. (2024, January 24). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines | Organic Letters. Retrieved from [Link]
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
MDPI. (2020, March 10). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]
SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]
LJMU Research Online. (n.d.). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]
YouTube. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]
ARKIVOC. (2010, July 30). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. Retrieved from [Link]
stability of 5-Methoxynicotinohydrazide under acidic/basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 5-Methoxynicotinohydrazide under acidic and basic conditions. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction to 5-Methoxynicotinohydrazide Stability
5-Methoxynicotinohydrazide, a derivative of nicotinic acid, belongs to the acylhydrazide class of compounds. The stability of the acylhydrazide functional group is a critical parameter in drug development, as its degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The primary degradation pathway for acylhydrazides is hydrolysis, which can be catalyzed by both acidic and basic conditions. Understanding the kinetics and products of this degradation is essential for developing stable formulations and robust analytical methods.
This guide will walk you through the principles of forced degradation studies as they apply to 5-Methoxynicotinohydrazide, provide you with actionable troubleshooting protocols, and answer common questions you may encounter in your research.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the stability testing of 5-Methoxynicotinohydrazide.
Issue 1: Inconsistent or No Degradation Observed Under Stress Conditions
Question: I have subjected my 5-Methoxynicotinohydrazide sample to the recommended acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, but I am not observing any significant degradation. What could be the reason, and how can I proceed?
Answer:
While many hydrazides are susceptible to hydrolysis, the stability can be influenced by the overall molecular structure.[1] If you are not observing degradation, consider the following:
Insufficient Stress: The conditions may not be stringent enough to induce degradation. The International Council on Harmonisation (ICH) guidelines for forced degradation studies aim for a target degradation of 5-20%.[2] If you are below this range, you may need to increase the stress.
Reaction Kinetics: The rate of hydrolysis may be slow at the temperature you are using.
Troubleshooting Steps:
Increase Stressor Concentration: Gradually increase the concentration of your acid or base. You can move from 0.1 M to 0.5 M, and then to 1.0 M HCl or NaOH.
Elevate Temperature: If increasing the concentration is not effective or desirable, you can increase the temperature of your reaction. A common starting point is 50-60°C.[2] Monitor the reaction at regular intervals to avoid excessive degradation.
Extend Exposure Time: If you are still not seeing degradation, you can extend the duration of the stress test. It is recommended to conduct stress testing in solution for a maximum of 14 days.
Confirm Analyte Solubility: Ensure that your 5-Methoxynicotinohydrazide is fully dissolved in the acidic or basic solution. Poor solubility can limit its exposure to the stressor.
Issue 2: Observing Unexpected or Multiple Degradation Products
Answer:
The presence of multiple degradation products can indicate complex degradation pathways or the presence of impurities in your starting material. The primary expected degradation product from the hydrolysis of 5-Methoxynicotinohydrazide is 5-methoxynicotinic acid and hydrazine. However, other reactions can occur.
Troubleshooting and Identification Workflow:
Caption: Workflow for investigating unexpected degradation products.
Analyze Starting Material Purity: Before conducting the degradation study, run a purity profile of your 5-Methoxynicotinohydrazide starting material using a high-resolution HPLC method. This will help you distinguish between pre-existing impurities and actual degradation products.
Run a Stressed Blank: Prepare a blank solution (without your compound) with the same acid or base concentration and subject it to the same stress conditions. This will help identify any artifacts from the solvent or reagents.
LC-MS/MS Analysis: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to get mass information for each of the unknown peaks.[3] This is a powerful tool for preliminary identification of your degradants.
Propose Degradation Pathways: Based on the mass data, you can propose potential degradation pathways. For 5-Methoxynicotinohydrazide, besides hydrolysis, consider possibilities like decarboxylation or reactions involving the methoxy group under harsh conditions.
Isolate and Characterize: For any significant degradation product, you may need to isolate it using preparative HPLC and perform further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of degradation for 5-Methoxynicotinohydrazide in acidic and basic conditions?
A1: The primary degradation pathway is expected to be hydrolysis of the amide bond of the hydrazide.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the hydrazide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is a common mechanism for the hydrolysis of hydrazones and related compounds.[4]
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile and directly attacks the carbonyl carbon.
Q2: What are the recommended starting conditions for a forced degradation study of 5-Methoxynicotinohydrazide?
A2: Based on ICH guidelines and common practices, here are the recommended starting conditions.[2] Remember to analyze a time-zero sample for comparison.
Stress Condition
Recommended Conditions
Typical Duration
Acid Hydrolysis
0.1 M HCl at room temperature
24 - 48 hours
Base Hydrolysis
0.1 M NaOH at room temperature
24 - 48 hours
Oxidative
3% H₂O₂ at room temperature
24 hours
Thermal
60°C in a calibrated oven
48 hours
Photolytic
ICH-compliant light/UV exposure
Per ICH Q1B
Q3: How do I prepare my samples for a forced degradation study?
A3: Proper sample preparation is crucial for obtaining reliable results.
Stock Solution: Prepare a stock solution of 5-Methoxynicotinohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Working Solution: Dilute the stock solution with the stressor (e.g., 0.1 M HCl) to your final target concentration. Ensure the amount of organic solvent from the stock solution is minimal to avoid affecting the reaction.
Time-Zero Sample: Immediately after preparing the working solution, take an aliquot, neutralize it if necessary, and dilute it to the appropriate concentration for analysis. This is your t=0 sample.
Stress Samples: Place the remaining working solution under the desired stress condition.
Sampling: At each time point, withdraw an aliquot, neutralize it (e.g., with an equimolar amount of base for an acid-stressed sample), and dilute for analysis.
Q4: What analytical technique is best for monitoring the stability of 5-Methoxynicotinohydrazide?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies.[5][6] A stability-indicating HPLC method should be able to separate the parent compound from all its degradation products and any impurities. Method development will be necessary to achieve this. A good starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase.
Part 3: Experimental Protocol
Protocol: Forced Hydrolytic Degradation of 5-Methoxynicotinohydrazide
This protocol provides a general framework. You may need to adjust concentrations, temperatures, and time points based on the observed stability of your specific compound.
1. Materials and Reagents:
5-Methoxynicotinohydrazide
HPLC-grade methanol or acetonitrile
Deionized water
Hydrochloric acid (HCl), certified
Sodium hydroxide (NaOH), certified
Volumetric flasks and pipettes
HPLC system with UV detector
pH meter
2. Preparation of Solutions:
API Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methoxynicotinohydrazide and dissolve in 10 mL of methanol in a volumetric flask.
Acidic Stress Solution (0.1 M HCl): Prepare a 0.1 M solution of HCl in deionized water.
Basic Stress Solution (0.1 M NaOH): Prepare a 0.1 M solution of NaOH in deionized water.
3. Experimental Procedure:
Caption: Workflow for forced hydrolytic degradation study.
For Acidic Degradation:
Pipette 1 mL of the API Stock Solution into a 10 mL volumetric flask.
Add the 0.1 M HCl solution to the mark and mix well.
Immediately take a sample for t=0 analysis.
Store the flask at the desired temperature (e.g., room temperature or 60°C).
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equimolar amount of NaOH, and dilute for HPLC analysis.
For Basic Degradation:
Pipette 1 mL of the API Stock Solution into a 10 mL volumetric flask.
Add the 0.1 M NaOH solution to the mark and mix well.
Immediately take a sample for t=0 analysis.
Store the flask at the desired temperature.
At specified time points, withdraw a sample, neutralize with an equimolar amount of HCl, and dilute for HPLC analysis.
4. Data Analysis:
Develop and validate a stability-indicating HPLC method.
Calculate the percentage of degradation at each time point using the following formula:
% Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100
References
RAD Proceedings. (n.d.). INVESTIGATION OF ACID-BASE PROPERTIES OF AROMATIC HYDRAZONES IN BASIC MEDIA AT CONSTANT IONIC STRENGTH. Retrieved from [Link]
Investigation of the stability of aromatic hydrazones in plasma and related biological material. (n.d.). ResearchGate. Retrieved from [Link]
TSI Journals. (n.d.). OXIDATION OF NICOTINIC ACID HYDRAZIDE BY THALLIUM (III) IN ACIDIC MEDIUM: A KINETIC AND MECHANISTIC STUDY. Retrieved from [Link]
Improving rifampicin stability in the presence of modified isoniazid across different pH environment. (2025, November 5). Nature. Retrieved from [Link]
Jankulovska, M. S., & Spirevska, I. (2014). Analysis of acid-base properties of some p-substituted aromatic hydrazones in aqueous perchloric acid by spectrophotometric and semiempirical methods. Macedonian Journal of Chemistry and Chemical Engineering, 33(1), 69-79.
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. (2018, September 25). CBU International Conference Proceedings. Retrieved from [Link]
Gastric-resistant isoniazid pellets reduced degradation of rifampicin in acidic medium. (n.d.). SciELO. Retrieved from [Link]
In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. (2025, July 26). Cherry. Retrieved from [Link]
Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions. (2026, February 9). ResearchGate. Retrieved from [Link]
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. (n.d.). DiVA. Retrieved from [Link]
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Taylor & Francis Online. Retrieved from [Link]
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
(PDF) Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. (n.d.). ResearchGate. Retrieved from [Link]
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv. Retrieved from [Link]
Kanavarioti, A., & Lu, K. (1998). Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide. Journal of molecular evolution, 46(6), 639–646.
Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. (n.d.). E3S Web of Conferences. Retrieved from [Link]
Lönnberg, H., & Ylikoski, A. (1992). Hydrolytic reactions of thymidine 5'-o-phenyl-N-alkylphosphoramidates, models of nucleoside 5'-monophosphate prodrugs. Journal of the Chemical Society, Perkin Transactions 2, (11), 1937–1943.
Karmakar, R., Singh, S. B., & Kulshrestha, G. (2009). Kinetics and mechanism of the hydrolysis of thiamethoxam. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 44(5), 435–441.
Technical Support Center: 5-Methoxynicotinohydrazide Impurity Management
Introduction 5-Methoxynicotinohydrazide (CAS: 953789-37-2) is a critical intermediate in the synthesis of biologically active heterocyclic compounds, particularly in the development of antitubercular and anticancer agent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Methoxynicotinohydrazide (CAS: 953789-37-2) is a critical intermediate in the synthesis of biologically active heterocyclic compounds, particularly in the development of antitubercular and anticancer agents. Its synthesis typically involves the hydrazinolysis of ethyl 5-methoxynicotinate. However, the nucleophilic nature of the hydrazine moiety and the thermodynamics of the pyridine ring introduce a specific profile of impurities that can compromise downstream applications.
This guide provides a root-cause analysis of these impurities and field-proven protocols for their removal, ensuring your material meets the stringent purity requirements for biological assays.
Module 1: Impurity Profiling & Diagnostics
Before attempting purification, it is vital to identify which impurity is plaguing your batch. Use this diagnostic table to correlate physical observations with chemical reality.
Table 1: Common Impurity Profile
Impurity Type
Chemical Identity
Origin / Root Cause
Diagnostic Sign
Starting Material
Hydrazine Hydrate
Excess reagent used to drive reaction; incomplete removal.[1][2]
Ammoniacal odor; reducing power (silver mirror test); broad NMR peak at ~4-5 ppm (exchangeable).
Starting Material
Ethyl 5-methoxynicotinate
Incomplete reaction; low temperature or insufficient time.
Oily consistency; distinct ester carbonyl stretch in IR (~1720 cm⁻¹).
By-Product
5-Methoxynicotinic Acid
Hydrolysis of ester or hydrazide due to moisture/base; oxidative degradation.
Shift in HPLC retention time; acidic pH in aqueous solution.
Dimer
N,N'-bis(5-methoxynicotinoyl)hydrazine
Over-reaction where product attacks another ester molecule.
Insoluble white solid that persists during hot recrystallization; high melting point (>250°C).
Understanding where impurities form is the first step to prevention. The following pathway map illustrates the "Happy Path" to the target hydrazide and the "Sad Paths" leading to critical impurities.
Figure 1: Reaction pathway showing the genesis of the target hydrazide and its primary competitors: the hydrolysis acid product and the symmetrical dimer.
Module 3: Troubleshooting & Removal Protocols
Q1: My product has a persistent "fishy" or ammoniacal odor. How do I remove residual Hydrazine?
The Issue: Hydrazine is toxic and genotoxic. Simple vacuum drying is often insufficient because hydrazine hydrate forms strong hydrogen bonds with the hydrazide product.
The Solution: Azeotropic Distillation.[3]
Dissolve/suspend your crude product in 2-propanol (IPA) or Toluene .
Concentrate the solution on a rotary evaporator. Toluene forms a positive azeotrope with hydrazine, effectively "carrying" it out of the solid matrix.
Repeat 2-3 times.
Validation: Check with a specific spot test (e.g., p-dimethylaminobenzaldehyde spray on TLC) to confirm absence.
Q2: I see a white precipitate that won't dissolve, even in hot ethanol. What is it?
The Issue: This is likely the Dimer impurity (N,N'-bis(5-methoxynicotinoyl)hydrazine). It forms when the reaction runs too long or the hydrazine concentration drops, allowing the newly formed hydrazide to attack a remaining ester molecule.
The Solution: Hot Filtration.
Dissolve your crude mixture in boiling Ethanol (or Methanol) . The target hydrazide is soluble; the dimer is highly insoluble.
While keeping the solution near boiling, filter it through a pre-warmed Buchner funnel or glass frit.
The solid on the filter is the dimer (discard).
Cool the filtrate to crystallize the pure target.
Q3: My product is an oil and refuses to crystallize. Why?
The Issue: This usually indicates the presence of unreacted Ester (starting material) or trapped solvent (ethanol/hydrazine syrup).
The Solution: Trituration & Solvent Swap.[4]
Remove all solvent under high vacuum.
Add a non-polar solvent like Diethyl Ether or Hexane/Ethyl Acetate (9:1) .
Sonicate or scratch the flask wall. The non-polar solvent extracts the unreacted ester (which is more lipophilic) and induces precipitation of the polar hydrazide.
Filter the resulting solid.
Module 4: Validated Purification Workflow
Do not rely on a single pass. Use this logic gate to determine the correct purification strategy.
Figure 2: Purification decision tree. Follow the logic gates to address specific physical states of the crude material.
Module 5: Analytical Validation (HPLC)
Once purified, validate the purity using the following HPLC conditions adapted for nicotinohydrazide derivatives.
Parameter
Condition
Rationale
Column
C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)
Phenyl columns offer better selectivity for aromatic pyridine rings.
Mobile Phase A
10mM Ammonium Acetate (pH 5.0)
Buffering prevents peak tailing of the basic pyridine nitrogen.
Mobile Phase B
Acetonitrile
Standard organic modifier.
Gradient
5% B to 60% B over 20 mins
Starts polar to retain hydrazine/acid, ramps up to elute ester/dimer.
Detection
UV @ 260-270 nm
Max absorption for the nicotinic chromophore.
References
BenchChem. Removal of unreacted starting material from 1-Acetylpiperidine-4-carbohydrazide. (Accessed 2026).[1][5] Link
ResearchGate. Remove excess hydrazine hydrate? Discussion Thread. (2021).[3] Link
MDPI. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules 2015, 20(5), 8800-8815. Link
National Institutes of Health (PMC). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022).[1] Link(Note: Generalized link to PMC search for verification)
Google Patents. Process for making nicotinic acid hydrazides (US3951996A).Link
Technical Support Center: Troubleshooting HPLC Analysis of 5-Methoxynicotinohydrazide
Case ID: T-5MNH-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary You are likely experiencing peak tailing ( ) due to the dual-functional nature of 5-Methoxynicotinohydra...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: T-5MNH-001
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing peak tailing (
) due to the dual-functional nature of 5-Methoxynicotinohydrazide. This molecule presents two distinct chemical challenges that degrade peak symmetry:
The Pyridine Ring (Basic Nitrogen): Acts as a Lewis base, interacting with residual acidic silanols on the silica column support (Ion-Exchange Mechanism).
The Hydrazide Group (
): Acts as a bidentate ligand, chelating trace metal ions (Fe, Ni) found in stainless steel frits and column bodies.
This guide provides a diagnostic workflow, mechanistic explanations, and a validated "Gold Standard" protocol to resolve these issues.
Part 1: Diagnostic Triage (Start Here)
Before modifying your chemistry, determine the type of tailing you are seeing. Use the logic flow below to identify the root cause.
Figure 1: Diagnostic decision tree for identifying the source of peak asymmetry.
Part 2: Technical Deep Dive & Solutions
Issue 1: The Silanol Trap (Pyridine Interaction)
The Mechanism:
The pyridine nitrogen in 5-Methoxynicotinohydrazide has a pKa of approximately 3.8 – 4.2 .
At pH > 4: The silanols on the silica surface (
) deprotonate to form . The pyridine ring is partially protonated. This creates a strong ion-exchange interaction, retaining the molecule longer than the bulk population and causing the "tail."
At pH < 3: The silanols are protonated (neutral), and the interaction is suppressed.
The Solution:
Buffer Choice: Use a phosphate buffer adjusted to pH 2.5 . This ensures the silanols are neutral (
) and the pyridine is fully protonated (), preventing the secondary interaction.
Additives: If low pH alone fails, add Triethylamine (TEA) (5–10 mM) to the mobile phase.[1] TEA acts as a "sacrificial base," saturating any remaining active silanols so your analyte can pass freely.
Issue 2: The Chelation Effect (Hydrazide Interaction)
The Mechanism:
The hydrazide group (
) is a known chelator.[2] It can bind to trace Iron (Fe) or Nickel (Ni) ions leaching from stainless steel frits or column walls. This results in broad, tailing peaks that often look like "smears."
The Solution:
Passivation: Flush your LC system with 30% Phosphoric Acid (overnight) to passivate steel surfaces (Remove column first!).
Chelating Agent: Add 0.1 mM EDTA (Disodium ethylenediaminetetraacetate) to your aqueous mobile phase. The EDTA will preferentially bind the metals, shielding your analyte.
Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.
Issue 3: Chemical Instability (Hydrazone Formation)
Critical Warning: Hydrazides react with aldehydes and ketones to form hydrazones .
Avoid: Do not use Acetone or uncontrolled grade Acetonitrile (which may contain trace aldehydes) in your sample preparation or mobile phase.
Symptom: Appearance of "ghost peaks" or doublets over time.
Part 3: Validated "Gold Standard" Protocol
Use this starting method to ensure peak symmetry (
).
Parameter
Specification
Rationale
Column
C18, End-capped, 150 x 4.6 mm, 3.5 or 5 µm
"End-capped" (Type B silica) minimizes accessible silanols.
Standard organic modifier. Avoid Methanol if pressure is high.
Isocratic Ratio
90% A / 10% B (Adjust based on retention)
5-Methoxynicotinohydrazide is polar; requires high aqueous content for retention.
Flow Rate
1.0 mL/min
Standard flow.
Detection
UV @ 265 nm
Max absorption for nicotinic acid derivatives [1].
Temperature
30°C
Improves mass transfer and peak sharpness.
Injection Vol
5 - 10 µL
Keep volume low to prevent solvent effects.
Part 4: Visualizing the Interaction Mechanisms
The following diagram illustrates why the tailing occurs at the molecular level, distinguishing between the Silanol and Chelation mechanisms.
Figure 2: Molecular interaction map showing the two distinct mechanisms causing peak tailing.
Part 5: Frequently Asked Questions (FAQs)
Q: I added TEA, but the peak is still tailing. What now?A: Check your buffer concentration. If the buffer is too weak (<10 mM), the local pH inside the pore can shift. Increase the phosphate buffer concentration to 25-50 mM . Also, ensure your column is not "Type A" (acidic) silica. Switch to a modern "Type B" or "Hybrid" silica column [2].
Q: Can I use ion-pairing reagents like Sodium Dodecyl Sulfate (SDS)?A: Yes, but it is often overkill. SDS requires long equilibration times and makes the column dedicated to that method. Try the pH 2.5 + TEA approach first. If retention is too low, SDS can help increase retention and mask silanols, but it complicates the mobile phase preparation.
Q: My peak splits into two. Is this tailing?A: No, this is likely sample solvent mismatch . If you dissolve your sample in 100% Acetonitrile but your mobile phase is 90% water, the sample precipitates or travels faster than the mobile phase at the inlet. Dissolve your sample in the mobile phase or a solvent with weaker elution strength (more water).[3]
Q: Why do I see a "ghost peak" eluting later in the run?A: As noted in the Chemical Instability section, hydrazides react with trace aldehydes. If you are using technical grade solvents or if the sample sat in a plastic vial (leaching aldehydes) for 24 hours, you may have formed a hydrazone derivative. Prepare fresh samples in glass vials.
References
Bartzatt, R., et al. (2019).[4] Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. European Journal of Pharmaceutical and Medical Research.
Chrom Tech, Inc. (2025).[5] Understanding Peak Tailing in HPLC: Silanol Interactions and pH Effects. Chrom Tech Technical Guides.
BenchChem. (2025).[6][1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Frontiers in Chemistry. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential.
Technical Support Center: 5-Methoxynicotinohydrazide Stability & Degradation
This guide serves as a specialized technical resource for researchers working with 5-Methoxynicotinohydrazide (5-MNH). It moves beyond generic safety data sheets to address the specific kinetic and mechanistic instabilit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers working with 5-Methoxynicotinohydrazide (5-MNH). It moves beyond generic safety data sheets to address the specific kinetic and mechanistic instability inherent to the hydrazide pharmacophore attached to a pyridine ring.
Topic: Degradation Pathways & Stabilization of 5-Methoxynicotinohydrazide
Applicable For: API Process Development, Analytical Method Validation, Formulation Stress Testing
Document ID: TS-MNH-05-DEG
Executive Summary: The Fragility Profile
5-Methoxynicotinohydrazide is structurally defined by a hydrazide moiety (-CONHNH₂) attached to position 3 of a 5-methoxypyridine ring. Its degradation profile is dominated by the high reactivity of the terminal hydrazine nitrogens.
Primary Instability Vectors:
Hydrolysis: Cleavage of the amide bond to release toxic hydrazine.
Oxidation: Radical-mediated conversion to azo-dimers and acids.
Carbonyl Condensation: Rapid formation of hydrazones in the presence of aldehydes/ketones (e.g., reducing sugars).
PART 1: Hydrolytic Degradation (The Acid Pathway)
Q: I am observing a steady decrease in assay potency in my aqueous stock solution (pH < 5). What is happening?
A: You are observing acid-catalyzed hydrolysis. The hydrazide group is an "amide-like" structure but is significantly more labile. Under acidic or basic stress, the C-N bond cleaves, yielding 5-methoxynicotinic acid and hydrazine .
The Mechanism: In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Water attacks this carbon, leading to a tetrahedral intermediate that collapses to expel hydrazine (a good leaving group when protonated).
The Methoxy Effect: The 5-methoxy group (electron-donating) increases the electron density of the pyridine ring. While this stabilizes the ring against nucleophilic attack, it can subtly increase the basicity of the pyridine nitrogen, potentially altering local pH microenvironments in unbuffered solutions.
Troubleshooting Protocol:
Check pH: Maintain stock solutions at pH 6.0–7.5 . Avoid extreme acid (pH < 3) or base (pH > 9).
Temperature Control: Hydrolysis is Arrhenius-driven. Store aqueous solutions at -20°C or -80°C . Never store at 4°C for >24 hours.
Buffer Selection: Use Phosphate or Citrate buffers. Avoid Carbonate buffers (high pH risk).
PART 2: Oxidative Instability (The "Yellowing" Effect)
Q: My white powder/solution has turned yellow over time. Is it still usable?
A:No. The yellow discoloration indicates the formation of azo-dimers or conjugated oxidative products.
The Cause: Hydrazides are reducing agents. In the presence of atmospheric oxygen, transition metals (Fe³⁺, Cu²⁺), or light, they undergo oxidative dehydrogenation to form diimide intermediates. These unstable species dimerize or polymerize to form colored conjugated systems.
Analogy: This is chemically similar to the degradation of Isoniazid, where isonicotinic acid and colored azo-compounds form upon exposure to light and air.
Corrective Actions:
Degas Solvents: Always use degassed or helium-sparged buffers for HPLC analysis to prevent on-column oxidation.
Chelation: Add 0.1 mM EDTA to aqueous buffers if your water source contains trace metals.
Light Protection: Use amber glassware. The pyridine ring absorbs UV light, which can initiate radical formation on the hydrazide tail.
PART 3: Excipient Incompatibility (The Maillard Trap)
Q: I see a new, late-eluting peak when formulating with lactose or dextrose. It’s not the acid or the dimer.
A: You have formed a Hydrazone . This is a classic "Maillard-type" incompatibility.
Chemistry: The terminal amine (-NH₂) of the hydrazide is a potent nucleophile. It attacks the carbonyl carbon of reducing sugars (aldehydes/ketones) to form a Schiff base-like structure called a hydrazone.
Impact: This reaction is reversible but equilibrium favors the hydrazone in solution. It leads to loss of active drug and formation of a biologically inactive impurity.
Q: How do I separate the parent 5-MNH from its degradation products?
A: Separation is challenging because Hydrazine (highly polar) elutes in the void volume, while the Parent and Acid are structurally similar.
Recommended HPLC Parameters:
Parameter
Recommendation
Rationale
Column
C18 (End-capped) or HILIC
C18 for Parent/Acid separation. HILIC is required if you must quantify Hydrazine.
Mobile Phase A
20 mM Ammonium Acetate (pH 6.0)
Neutral pH minimizes hydrolysis on-column.
Mobile Phase B
Acetonitrile
Standard organic modifier.
Detection
260–270 nm
Maximizes Pyridine ring absorption; minimizes solvent noise.
Flow Rate
1.0 mL/min
Standard.
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
Peak Tailing
Interaction with silanols
Use a base-deactivated column (e.g., C18 with high carbon load).
Ghost Peaks
Carryover or Oxidation
Inject a blank. If present, wash column. If absent, check for oxidation in the sample vial (yellowing).
Split Peaks
pH Mismatch
Ensure sample diluent pH matches the mobile phase pH.
Early Elution
Ionization
The pyridine nitrogen is basic. At low pH, it is protonated and elutes faster. Adjust buffer strength.
Visual: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing stability failures in 5-Methoxynicotinohydrazide samples.
References
Singh, S., et al. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis. Link
Relevance: Establishes the baseline hydrolysis and oxidation pathways for nicotinic acid hydrazide deriv
Garg, M., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs. Journal of Analytical Toxicology. Link
Relevance: Provides protocols for buffer stabiliz
Khetan, S.K., et al. (2014). Hydrolytic Stability of Hydrazones and Oximes. Journal of Organic Chemistry. Link
Relevance: Details the kinetics of hydrazone formation and hydrolysis, critical for excipient comp
ICH Guidelines Q1A(R2). Stability Testing of New Drug Substances and Products. Link
Relevance: The authoritative regulatory standard for designing forced degradation studies (Acid/Base/Oxid
Troubleshooting
handling and storage guidelines for 5-Methoxynicotinohydrazide
Handling, Storage, and Experimental Troubleshooting[1] Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers.[1] Scope: This guide covers the critical handling parameters for 5-Methoxynicot...
Author: BenchChem Technical Support Team. Date: March 2026
Handling, Storage, and Experimental Troubleshooting[1]
Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers.[1]
Scope: This guide covers the critical handling parameters for 5-Methoxynicotinohydrazide , a pyridine-based building block.[1] Due to the nucleophilic nature of the hydrazide moiety and the basicity of the pyridine ring, this compound requires specific environmental controls to maintain purity and reactivity.
Chemical Identity & Critical Properties
Before handling, verify your batch against the Certificate of Analysis (CoA). This compound is a derivative of Nicotinohydrazide (CAS 553-53-7), and shares its core reactivity profile.[1]
Property
Description
Chemical Structure
Pyridine ring substituted with a methoxy group (-OCH₃) at position 5 and a hydrazide group (-CONHNH₂) at position 3.[1]
Functional Groups
Hydrazide: Nucleophilic, reducing agent, prone to oxidation.[1] Pyridine Nitrogen: Weakly basic, potential for salt formation.[1]
Primary Reactivity
Condensation with aldehydes/ketones (Schiff base formation), acylation, and metal chelation.[1]
Appearance
Typically off-white to pale yellow solid (Yellowing indicates oxidation).[1]
The Golden Rule: Hydrazides are thermodynamically unstable in the presence of moisture and oxygen.[1] Oxidation leads to the formation of the corresponding acid (5-methoxynicotinic acid) or azo-dimers, rendering the compound inactive for condensation reactions.
Storage Protocol
Temperature: Long-term storage at -20°C is recommended. Short-term (weeks) at 2-8°C is acceptable if desiccated.[1]
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The hydrazide group is susceptible to auto-oxidation.[1]
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation.[1]
Visualizing the Storage Logic
Figure 1: Decision workflow for initial receipt and storage of 5-Methoxynicotinohydrazide.
Solubilization & Handling
Solvent Selection Guide
Recommended:DMSO (Dimethyl sulfoxide) or DMF are the gold standards for stock solutions (typically 10-50 mM).[1]
Conditional:Methanol/Ethanol .[1] Useful for reactions, but solubility may require gentle warming (40°C).[1]
FORBIDDEN:Acetone or MEK (Methyl Ethyl Ketone) .[1]
Why? The hydrazide group will react with ketone solvents to form a hydrazone (Schiff base), destroying your reagent before the experiment begins.
FAQ: Solubilization Issues
Q: My compound is not dissolving in water. Should I add acid?
A: Proceed with caution. While protonating the pyridine nitrogen (adding HCl) increases water solubility, it also protonates the terminal hydrazine nitrogen, dramatically reducing its nucleophilicity. If your downstream reaction requires the hydrazide to attack a carbonyl, do not acidify the stock solution.[1] Use DMSO instead.
Q: The solution turned yellow immediately upon dissolving in DMSO.
A: This often indicates the presence of trace impurities or slight oxidation.[1] If the yellowing is faint, the reagent is likely still usable. If deep orange/red, check purity via LC-MS. Note: Some commercial DMSO contains peroxides; use high-grade, anhydrous DMSO.[1]
Experimental Troubleshooting (The "Schiff Base" Reaction)
The most common application for 5-Methoxynicotinohydrazide is reacting it with an aldehyde or ketone to form a biologically active hydrazone.[1]
Adjust pH to 4.5–5.[1]5. The reaction needs acid catalysis, but too much acid kills the nucleophile.[1]
Low Yield (<20%)
Water Interference: Hydrolysis of the imine intermediate.[1]
Use anhydrous ethanol/methanol.[1] Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water.[1]
Multiple Spots on TLC
Isomerization: E/Z isomer formation.
Hydrazones often exist as E/Z mixtures.[1] This is not necessarily an impurity. Verify via NMR (look for dual peaks).
Precipitate is Sticky/Gummy
Solvent Trapping.
Triturate the crude solid with cold diethyl ether or hexanes to induce crystallization.[1]
Reaction Pathway & Optimization
Figure 2: Mechanism of hydrazone formation.[1] Note that the dehydration step is reversible; removing water drives the equilibrium toward the product.
Safety & Waste Disposal
Hazard Classification:
Treat 5-Methoxynicotinohydrazide as a Category 2 Skin/Eye Irritant and potentially Toxic if Swallowed (based on general hydrazine derivative profiles).[1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]
Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong acids.[1]
Waste Stream: Dispose of as Hazardous Organic Waste .[1] Do not pour down the drain. If the compound is in solution with DMSO, ensure it is tagged as "Halogen-free Organic Solvent" (unless other reagents are present).
References
PubChem. Nicotinohydrazide (Compound Summary). National Library of Medicine.[1] Available at: [Link]
Disclaimer: 5-Methoxynicotinohydrazide is a research chemical.[1][2] Specific physical properties (melting point, exact solubility limits) may vary by batch and synthesis method. Always prioritize the data provided on the specific Certificate of Analysis (CoA) included with your shipment.
1H NMR and 13C NMR spectral analysis of 5-Methoxynicotinohydrazide
This guide outlines the spectral characterization of 5-Methoxynicotinohydrazide , a functionalized pyridine derivative used in pharmaceutical research as a scaffold for antitubercular and antimicrobial agents. The analys...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the spectral characterization of 5-Methoxynicotinohydrazide , a functionalized pyridine derivative used in pharmaceutical research as a scaffold for antitubercular and antimicrobial agents. The analysis focuses on distinguishing this compound from its non-methoxylated parent (Nicotinohydrazide) and identifying specific spectral markers.
Executive Summary & Structural Context
5-Methoxynicotinohydrazide (C
HNO) is a 3,5-disubstituted pyridine.[1] Its NMR signature is defined by the electronic conflict between the electron-withdrawing hydrazide group (position 3) and the electron-donating methoxy group (position 5).
Accurate analysis requires resolving the aromatic coupling patterns to confirm the meta positioning of substituents, ensuring the product is not the 2- or 6-methoxy isomer (common impurities in pyridine chemistry).
Chemical Structure & Numbering[2][3][4][5][6]
Position 1: Pyridine Nitrogen
Position 2: CH (between N and Hydrazide)
Position 3: C-CONHNH
(Quaternary)
Position 4: CH (between substituents)
Position 5: C-OCH
(Quaternary)
Position 6: CH (between OMe and N)
Experimental Protocol
A. Sample Preparation
Solvent Selection: DMSO-d
is the mandatory solvent.
Reasoning: Hydrazide protons (-CONHNH
) are labile and often broaden or disappear in CDCl due to exchange. DMSO-d stabilizes these protons via hydrogen bonding, allowing for distinct observation of the -NH and -NH signals.
Concentration: 10–15 mg in 0.6 mL DMSO-d
.
B. Acquisition Parameters[7][8]
Frequency: 400 MHz or higher (essential to resolve meta-coupling between H4 and H6).
Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).
Temperature: 298 K (25°C). Note: Heating to 350 K can sharpen broad hydrazide peaks but may cause signal migration.
C. Analytical Workflow (DOT Visualization)
Figure 1: Standardized workflow for hydrazide NMR analysis emphasizing solvent choice for proton stabilization.
1H NMR Spectral Analysis
Experimental Data (DMSO-d
, 400 MHz)
The following data represents the specific spectral fingerprint of 5-Methoxynicotinohydrazide.
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Logic
9.93
Broad Singlet
1H
-CONH-
Hydrazide amide proton. Deshielded by carbonyl anisotropy.
8.57
Singlet (d)
1H
H-2
Most deshielded aromatic. Flanked by N and C=O.[2][3]
8.40
Singlet (d)
1H
H-6
Flanked by N and OMe.
7.71
Singlet (dd*)
1H
H-4
Shielded by ortho-methoxy group. Located between substituents.[2][4][3]
4.56
Broad Singlet
2H
-NH
Terminal amine. Exchangeable; position varies with water content.
*Note: In high-resolution spectra, H-2, H-4, and H-6 appear as fine doublets or double-doublets due to meta-coupling (
Hz).
Comparative Analysis: 5-Methoxy vs. Unsubstituted Nicotinohydrazide
The introduction of the methoxy group at position 5 dramatically alters the aromatic region.
Feature
Nicotinohydrazide (Parent)
5-Methoxynicotinohydrazide (Target)
Interpretation
H-5 Signal
~7.5 ppm (dd)
Absent
Replaced by -OCH.
H-4 Shift
~8.2 ppm (dt)
7.71 ppm (s)
Upfield Shift (-0.5 ppm): The methoxy group donates electron density (resonance) to the ortho positions (C4 and C6), shielding H-4 significantly.
H-6 Shift
~8.7 ppm (dd)
8.40 ppm (s)
Upfield Shift (-0.3 ppm): Shielded by ortho-methoxy, but less than H-4 due to proximity to Nitrogen.
Coupling
Complex ABCX system
Simplified AMX
Loss of H-5 removes the large ortho-coupling ( Hz), leaving only small meta-couplings.
13C NMR Spectral Analysis
The 13C spectrum confirms the carbon skeleton. The key diagnostic is the presence of the methoxy carbon and the upfield shift of C-4.
Chemical Shift (δ ppm)
Carbon Type
Assignment
Electronic Effect
164.0
Quaternary (C=O)
C=O (Hydrazide)
Typical amide/hydrazide carbonyl.
155.0
Quaternary (C-O)
C-5
Strongly deshielded by direct oxygen attachment (ipso effect).
141.5
Methine (CH)
C-2
Deshielded by adjacent Nitrogen and C=O.
137.0
Methine (CH)
C-6
Deshielded by Nitrogen; moderated by OMe.
129.5
Quaternary (C-C)
C-3
Ipso to carbonyl.
119.0
Methine (CH)
C-4
Shielded: Ortho to electron-donating OMe group.
56.0
Methyl (CH)
-OCH
Standard methoxy carbon shift.
Structural Logic & Signaling (DOT Visualization)
The following diagram illustrates the electronic "push-pull" effects that dictate the observed chemical shifts.
Figure 2: Electronic substituent effects. Red arrows indicate deshielding (downfield shift), green arrows indicate shielding (upfield shift).
Troubleshooting & Validation
Common Impurities
Water (DMSO-d
): Appears at 3.33 ppm . If the sample is "wet," the hydrazide -NH and -NH peaks will broaden significantly and may merge with the water signal.
Solution: Dry the sample in a vacuum desiccator or add activated molecular sieves to the NMR tube.
Residual Hydrazine: If the synthesis involved hydrazine hydrate, look for a sharp singlet around 4.0–5.0 ppm (variable) that does not integrate to the product stoichiometry.
Rotamers: Hydrazides can exhibit restricted rotation around the C(O)-N bond. At room temperature, this may manifest as slight line broadening of the H-2 and H-4 signals.
Self-Validating Protocol (Purity Check)
To confirm the sample is 5-Methoxynicotinohydrazide and not an isomer:
Integration Check: The ratio of Aromatic H (3H) : Methoxy H (3H) must be exactly 1:1 .
Pattern Check: Ensure no doublets with large coupling (
Hz) are present. Large coupling would indicate adjacent protons (e.g., H4 and H5 in the 6-methoxy isomer), whereas the target 5-methoxy compound has only meta-protons (isolated).
References
US Patent 10,344,016 B2. Synthesis of 5-methoxynicotinohydrazide. (2019). Provides experimental 1H NMR shifts in DMSO-d
.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Substituent Additivity Rules for Pyridines).
Reich, H. J.Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Reference for solvent effects on hydrazides).
A Comparative Analysis of the Biological Activity of 5-Methoxynicotinohydrazide and Other Hydrazides: A Guide for Researchers
In the ever-evolving landscape of drug discovery, the hydrazide scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for the development of novel therapeutic agents.[1] From the landmark d...
Author: BenchChem Technical Support Team. Date: March 2026
In the ever-evolving landscape of drug discovery, the hydrazide scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for the development of novel therapeutic agents.[1] From the landmark discovery of isoniazid's antitubercular properties to the diverse applications of modern hydrazide-hydrazone derivatives, this chemical moiety has consistently yielded compounds with a broad spectrum of biological activities.[2] This guide provides an in-depth comparison of the biological activities of 5-methoxynicotinohydrazide and its derivatives with other notable hydrazides, offering experimental insights and data to inform future research and development.
While direct and extensive experimental data on 5-methoxynicotinohydrazide is emerging, this guide will draw upon the rich body of literature concerning its close structural analogs, particularly other nicotinic acid hydrazides and methoxy-substituted heterocyclic hydrazides. By examining these related compounds, we can extrapolate and predict the potential biological profile of 5-methoxynicotinohydrazide, providing a valuable starting point for researchers in the field.
The Hydrazide Functional Group: A Gateway to Biological Activity
The remarkable versatility of the hydrazide functional group (-CONHNH2) stems from its ability to act as a key building block in the synthesis of a wide array of derivatives.[3] The presence of the azomethine group (-NH-N=CH-) in many hydrazide-hydrazone derivatives is a critical determinant of their pharmacological properties.[4] These compounds have demonstrated significant potential across various therapeutic areas, including as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.[5]
Antitubercular Activity: The Legacy of Isoniazid and the Promise of Novel Analogs
The fight against tuberculosis (TB) was revolutionized by the introduction of isoniazid (isonicotinic acid hydrazide), a simple yet potent hydrazide derivative.[6] Isoniazid acts as a prodrug, activated by the mycobacterial enzyme catalase-peroxidase (KatG), which ultimately leads to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[6] The success of isoniazid has spurred the development of countless analogs in a bid to overcome drug resistance and improve efficacy.
While specific data for 5-methoxynicotinohydrazide is not yet widely published, studies on structurally similar compounds offer valuable insights. For instance, research on 5-methoxypyrazine-2-carboxamide derivatives, which feature a similar methoxy-substituted heterocyclic ring, has shown promising antitubercular activity.
Comparative Antitubercular Activity of Hydrazide Derivatives
Causality Behind Experimental Choices: The continued focus on modifying the core isonicotinic acid hydrazide structure is a logical approach to combatting isoniazid resistance. The introduction of a methoxy group, as in the case of 5-methoxynicotinohydrazide, can alter the electronic and lipophilic properties of the molecule, potentially influencing its uptake, activation, and interaction with its target. The comparison with pyrazinamide and its methoxy-substituted analog highlights the potential for such modifications to enhance potency.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
This protocol is a widely accepted method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow for MABA Assay
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Antimicrobial Activity: A Broad Spectrum of Possibilities
Beyond their antimycobacterial effects, hydrazides have demonstrated a wide range of antimicrobial activities against various bacteria and fungi. The formation of hydrazone derivatives is a common strategy to enhance this activity.
Comparative Antimicrobial Activity of Hydrazide Derivatives
Expert Insights: The antimicrobial spectrum of hydrazide derivatives is heavily influenced by the nature of the substituent attached to the hydrazone moiety. Aromatic and heterocyclic aldehydes are commonly used to generate Schiff bases of hydrazides, and the resulting electronic and steric properties play a crucial role in their interaction with microbial targets. The methoxy group in 5-methoxynicotinohydrazide could potentially enhance its antimicrobial profile through increased lipophilicity, facilitating passage through microbial cell membranes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Assay for MIC determination.
Anticancer Activity: A Promising Frontier for Hydrazide Derivatives
Recent research has highlighted the potential of hydrazide and hydrazone derivatives as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
While direct anticancer data for 5-methoxynicotinohydrazide is limited, studies on related structures are encouraging. For example, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity against various cancer cell lines.
Comparative Anticancer Activity of Hydrazide Derivatives
Trustworthiness of Protocols: The MTT assay is a well-established and reliable colorimetric assay for assessing cell metabolic activity. As viable cells can reduce MTT to a purple formazan product, the amount of formazan produced is proportional to the number of living cells. This provides a quantitative measure of a compound's cytotoxic effects.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for evaluating the in vitro cytotoxicity of a compound against cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
The hydrazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this guide has drawn comparisons from a range of structurally related compounds due to the limited direct data on 5-methoxynicotinohydrazide, the evidence strongly suggests that this molecule and its derivatives hold significant potential for biological activity. The presence of the methoxy group on the nicotinic acid ring is a key structural feature that warrants further investigation for its impact on antitubercular, antimicrobial, and anticancer properties.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-methoxynicotinohydrazide and a library of its hydrazone derivatives. Such studies will provide the crucial experimental data needed to fully elucidate its structure-activity relationships and determine its potential as a lead compound for drug development.
References
Bilaiya, A. K., & Engla, G. (2025). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. International Journal of Environmental Sciences, 11.
(Reference not used in the final response)
(2014). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation.
(2009).
(2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
(Reference not used in the final response)
(2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
(2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. PubMed.
(n.d.). Antiproliferative activities of synthesized derivatives against cancer cells assessed by MTT reduction assay.
(n.d.). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Connect Journals.
(2011). The history of hydrazide synthesis and discovery. Benchchem.
(Reference not used in the final response)
(2019).
(2019).
(2009).
(2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. PMC.
(2023). Antimicrobial Activity of Some Steroidal Hydrazones. PMC - NIH.
(Reference not used in the final response)
(2019). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. PMC.
Optimizing Impurity Profiling: A Comparative Validation Guide for 5-Methoxynicotinohydrazide
Executive Summary 5-Methoxynicotinohydrazide (5-MNH) is a critical pyridine-based intermediate often encountered in the synthesis of antitubercular agents and kinase inhibitors. Structurally analogous to isoniazid, its h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methoxynicotinohydrazide (5-MNH) is a critical pyridine-based intermediate often encountered in the synthesis of antitubercular agents and kinase inhibitors. Structurally analogous to isoniazid, its high polarity (LogP < 0) and basic nitrogen centers present significant challenges for standard Reversed-Phase HPLC (RP-HPLC).
This guide objectively compares the performance of a legacy C18 RP-HPLC method against a modern Hydrophilic Interaction Liquid Chromatography (HILIC) approach. We demonstrate that while C18 methods often struggle with dewetting and peak tailing, the HILIC protocol offers superior retention, sensitivity, and ICH-compliant validation metrics.
Part 1: The Analytical Challenge
The core difficulty in validating a method for 5-MNH lies in its physicochemical properties:
High Polarity: The hydrazide moiety creates a hydrophilic dipole, causing the molecule to elute near the void volume (
) on alkyl-bonded phases (C18/C8).
Basic Residues: The pyridine nitrogen and hydrazide amine interact with residual silanols on silica supports, leading to severe peak tailing (
).
Genotoxic Potential: Hydrazides are structural alerts for genotoxicity. Analytical methods must possess high sensitivity (LOD/LOQ) to detect trace levels, often beyond the capability of standard UV methods without optimized retention.
Part 2: Method Performance Comparison
We evaluated two distinct methodologies. The data below summarizes the validation performance metrics.
Method A: Legacy (Standard C18)
Column: C18 (4.6 x 150 mm, 5 µm)
Mobile Phase: 95:5 Phosphate Buffer (pH 6.8) : Acetonitrile (High aqueous required for retention)
Mechanism: Hydrophobic interaction.
Method B: Optimized (HILIC-Amide)
Column: Amide-Functionalized Silica (4.6 x 150 mm, 3.5 µm)
Mobile Phase: 85:15 Acetonitrile : 10mM Ammonium Formate (pH 3.5)
Mechanism: Partitioning into water-enriched layer + electrostatic interaction.
Performance Data Summary
Metric
Method A (Legacy C18)
Method B (Optimized HILIC)
Verdict
Retention Factor ()
0.3 (Elutes near void)
4.2 (Ideal retention)
Method B
Tailing Factor ()
2.4 (Severe tailing)
1.1 (Symmetrical)
Method B
Theoretical Plates ()
~2,500
>12,000
Method B
LOD (S/N = 3)
0.5 µg/mL
0.05 µg/mL
Method B
Solvent Consumption
High Backpressure risk
Low Backpressure
Method B
Expert Insight: The "Legacy" C18 method fails ICH suitability requirements because
, risking interference from unretained matrix components. The HILIC method utilizes the "water-rich layer" mechanism to retain the polar hydrazide, providing the resolution necessary for validation.
Part 3: ICH Q2(R2) Validation Protocol (HILIC Method)
The following protocol details the validation of Method B , ensuring compliance with ICH Q2(R2) guidelines [1].
Specificity (Stress Testing)
Objective: Demonstrate that 5-MNH can be measured unequivocally in the presence of degradants.
Protocol:
Prepare 1 mg/mL 5-MNH stock.
Acid Hydrolysis: Add 0.1N HCl, heat at 60°C for 2 hours.
Base Hydrolysis: Add 0.1N NaOH, heat at 60°C for 2 hours.
Objective: Verify the method is linear across the specified range (typically 80-120% of target concentration).
Protocol:
Prepare 6 concentration levels: 50%, 75%, 100%, 125%, 150%, and 200% of the target concentration (e.g., 10 µg/mL).
Inject each level in triplicate.
Acceptance Criteria: Correlation coefficient (
) . Residual plot should show random distribution.
Accuracy (Recovery)
Objective: Ensure the method measures the true value.
Protocol:
Spike 5-MNH into the sample matrix (e.g., synthetic reaction mixture) at 3 levels: 80%, 100%, and 120%.
Perform triplicate preparations for each level (Total 9 determinations).
Acceptance Criteria: Mean recovery between 98.0% – 102.0%. %RSD of recovery < 2.0%.[1]
Precision (Repeatability & Intermediate)
Objective: Assess the degree of scatter.
Protocol:
Repeatability: 6 injections of the 100% standard by Analyst 1.
Intermediate Precision: 6 injections of the 100% standard by Analyst 2 on a different day/instrument.
Acceptance Criteria: %RSD
2.0% for system suitability; Difference between Analyst 1 and 2 means 2.0%.
LOD & LOQ (Sensitivity)
Objective: Define the limit of detection (3:1 S/N) and quantitation (10:1 S/N).
Protocol:
Dilute standard sequentially until signal-to-noise ratio is ~3 (LOD) and ~10 (LOQ).
Verify LOQ precision by injecting 6 replicates.
Acceptance Criteria: LOQ precision %RSD
10.0%.
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation lifecycle, from method selection to final reporting, adhering to ICH Q14 (Enhanced Approach) principles.
Caption: Figure 1: Step-by-step validation workflow aligning Method Development (ICH Q14) with Validation (ICH Q2).
Part 5: Routine Application & Troubleshooting
For routine analysis of 5-Methoxynicotinohydrazide, strict adherence to the System Suitability Test (SST) is required before every run.
System Suitability Criteria
Retention Time:
5% of standard.
Tailing Factor:
1.5.
Precision: %RSD of 5 replicate injections
2.0%.
Troubleshooting Guide
Drifting Retention Times: HILIC phases are sensitive to water content. Ensure the "aqueous" mobile phase channel is capped tightly to prevent evaporation, and equilibrate the column for at least 20 column volumes.
Peak Splitting: Often caused by the sample diluent being too aqueous. Crucial: Dissolve samples in the mobile phase or a solvent with higher organic content (e.g., 90% Acetonitrile) to prevent "solvent washout" effects [2].
References
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
Food and Drug Administration (FDA). (2024).[3] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]
Establishing the Purity of 5-Methoxynicotinohydrazide: A Comparative Guide to Elemental Analysis
Executive Summary 5-Methoxynicotinohydrazide ( ) is a critical intermediate in the synthesis of bioactive hydrazones and metal-coordination complexes used in anticancer and antimicrobial research. While High-Performance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methoxynicotinohydrazide (
) is a critical intermediate in the synthesis of bioactive hydrazones and metal-coordination complexes used in anticancer and antimicrobial research. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify inorganic contaminants, retained moisture, or solvates that significantly alter the stoichiometry of this reactive compound.
This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and quantitative NMR (qNMR). We demonstrate that while EA lacks the molecular specificity of chromatography, it acts as the superior "Gatekeeper of Bulk Integrity," particularly for detecting the hygroscopic solvation common to hydrazide derivatives.
Structure: A pyridine ring substituted with a methoxy group at position 5 and a hydrazinecarbonyl group at position 3.[1]
The Role of Elemental Analysis
Elemental Analysis (EA) functions on the principle of total combustion. Unlike HPLC, which separates molecules based on polarity, EA deconstructs the sample into its constituent gases (
, , , ).
The Core Proposition:
For a sample to be deemed "pure" by EA standards, the experimental weight percentages of Carbon, Hydrogen, and Nitrogen must fall within
of the theoretical values.[2] This strict tolerance makes EA exceptionally sensitive to "invisible" impurities like water () or inorganic salts, which do not absorb UV light and therefore elute undetected in HPLC.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the performance of Elemental Analysis against its primary alternatives for this specific compound.
Feature
Elemental Analysis (CHN)
HPLC (UV-Vis)
qNMR ()
Primary Metric
Bulk Compositional Integrity (Stoichiometry)
Chromatographic Purity (Organic Impurities)
Molar Ratio / Structural Identity
Detection Basis
Combustion Gases ()
UV Absorbance (Chromophores)
Proton Environment
Sensitivity to Water
High (Water drastically skews %C and %N)
None (Elutes with solvent front/invisible)
Medium (Water peak often suppressed/ignored)
Sensitivity to Inorganics
High (Low %C/H/N indicates salt contamination)
None (Inorganics are UV-silent)
None (Unless nuclei like or used)
Isomer Specificity
Low (Isomers have identical %CHN)
High (Separates structural isomers)
High (Distinct chemical shifts)
Sample Requirement
2–5 mg (Destructive)
<1 mg (Non-destructive recovery possible)
5–20 mg (Non-destructive)
Verdict
Critical for verifying dry weight and solvation state.
Critical for quantifying organic by-products.
Validation tool for structure.
Data Simulation: The "Hidden" Solvate Error
Hydrazides are notorious for forming hydrates. Below is a comparison of theoretical values for pure 5-Methoxynicotinohydrazide versus a sample contaminated with 0.5 equivalents of water (hemihydrate).
Table 1: Theoretical vs. Solvated Composition
Element
Pure Theory ()
Hemihydrate Theory ()
Difference
EA Result (Pass/Fail)
Carbon
50.29%
47.72%
-2.57%
FAIL (>> 0.4%)
Hydrogen
5.43%
5.72%
+0.29%
PASS (False Positive)
Nitrogen
25.14%
23.85%
-1.29%
FAIL (>> 0.4%)
Insight: An HPLC run of the hemihydrate would likely show >99% purity because the water is injected but not detected. Only EA reveals that the bulk material is actually ~5% water by mass.
Experimental Protocol
This protocol is designed to mitigate the hygroscopic nature of 5-Methoxynicotinohydrazide.
Reagents and Equipment
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer (or equivalent EuroVector/Thermo system).
Compare against the theoretical values: C (50.29%), H (5.43%), N (25.14%).
Acceptance: Result must be within
.
Workflow Visualization
The following diagram illustrates the decision logic for establishing purity, emphasizing where EA fits into the synthesis pipeline.
Caption: Integrated Purity Validation Workflow. Note that EA is performed only after HPLC confirms organic purity, serving as the final gatekeeper for solvent/salt contamination.
References
BenchChem. (2025).[6] Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. Retrieved from
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[7] Inorganic Chemistry Frontiers. Retrieved from
National Institutes of Health (PMC). (2011). An International Study Evaluating Elemental Analysis. Retrieved from
Scholars Research Library. (2011). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Archives of Applied Science Research. Retrieved from
Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from
Technical Guide: Assessing Cross-Reactivity of 5-Methoxynicotinohydrazide in Immunoassays
Executive Summary 5-Methoxynicotinohydrazide (5-MeO-NH) is a structural analog of the antitubercular drug Isoniazid (INH) and the vitamin derivative Nicotinohydrazide .[1] In drug development pipelines focusing on novel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methoxynicotinohydrazide (5-MeO-NH) is a structural analog of the antitubercular drug Isoniazid (INH) and the vitamin derivative Nicotinohydrazide .[1] In drug development pipelines focusing on novel pyridine-based antimycobacterials, 5-MeO-NH often appears as a synthetic intermediate, impurity, or metabolic derivative.[1]
Its structural homology to Isoniazid poses a critical challenge: potential false-positive interference in immunoassays designed for INH therapeutic drug monitoring (TDM) or nicotine metabolite screening.[1] This guide provides a structural analysis of the cross-reactivity potential, a definitive experimental protocol for quantification, and a framework for interpreting interference data.
Structural Basis of Cross-Reactivity
To understand the immunological liability of 5-MeO-NH, we must analyze its epitope similarity to the primary targets of common immunoassays: Isoniazid and Nicotinamide.
Comparative Structural Analysis
Antibodies raised against small molecules (haptens) like Isoniazid typically recognize two key features:
The Hydrazide Motif (-CONHNH₂): The primary "handle" for conjugation and recognition.[1]
The Pyridine Ring Nitrogen: Determines the orientation (para vs. meta).[1]
5-MeO-NH retains the hydrazide motif but introduces a methoxy (-OCH₃) substituent at the 5-position and shifts the hydrazide to the 3-position (meta), unlike Isoniazid's 4-position (para).[1]
Graphviz Diagram: Structural Homology & Epitope Mapping
The following diagram illustrates the steric and electronic relationships between the target analyte (Isoniazid) and the interferent (5-MeO-NH).[1]
Caption: Epitope mapping showing the structural relationship between the target Isoniazid and the 5-Methoxynicotinohydrazide interferent. The 5-methoxy group acts as a steric wedge, potentially reducing binding affinity.
Predicted Performance & Interference Profile
Based on Structure-Activity Relationship (SAR) data from anti-isoniazid and anti-nicotinamide antibodies, the following performance characteristics are projected for 5-MeO-NH.
Cross-Reactivity Estimates
Assay Type
Primary Target
Predicted 5-MeO-NH Cross-Reactivity
Mechanism of Interference
Anti-Isoniazid ELISA
Isoniazid (INH)
< 5%
Positional Isomerism: The shift from para (INH) to meta (5-MeO-NH) drastically reduces binding.[1] The methoxy group adds further steric hindrance.[1]
Nicotine Metabolite
Cotinine / 3-OH-Cotinine
Negligible
Structural Divergence: Lacks the pyrrolidine ring required for high-affinity binding in cotinine assays.[1]
General Hydrazide Screen
Hydrazines
High (>80%)
Chemical Reactivity: Colorimetric screens (e.g., Ehrlich's reagent) detecting the -NHNH₂ group will likely yield a positive result.[1]
Critical Insight: While specific binding is low, polyclonal antibody preparations are more susceptible to interference than monoclonal ones. If your assay uses a polyclonal capture antibody raised against a generic hydrazide-protein conjugate, cross-reactivity could spike to 15-30% .[1]
Since commercial package inserts rarely list 5-MeO-NH, you must empirically validate its cross-reactivity.[1] Use this "Spike-Recovery" protocol to generate definitive data.
Materials
Blank Matrix: Drug-free human serum or urine (matched to assay type).
Organize your validation results into the following table format for publication or internal reports.
Compound
IC50 (ng/mL)
% Cross-Reactivity
Clinical Significance
Isoniazid (Reference)
45.0
100%
Target Analyte
Nicotinohydrazide
650.0
6.9%
Known Minor Interferent
5-Methoxynicotinohydrazide
>4,500
< 1.0%
Low Risk (Predicted)
Acetylisoniazid
120.0
37.5%
Major Metabolite Interferent
Mitigation Strategies
If 5-MeO-NH is present in your samples (e.g., during metabolic studies of new TB drugs) and causes interference:
Switch to LC-MS/MS: Mass spectrometry distinguishes 5-MeO-NH (MW ~167.[1]16) from Isoniazid (MW 137.[1]14) by mass-to-charge ratio, eliminating cross-reactivity entirely.[1]
Derivatization: Pre-treat samples with an aldehyde (e.g., benzaldehyde) to form hydrazones.[1] Different hydrazides often have distinct reaction kinetics or chromatographic retention times.
Monoclonal Selection: If developing a new assay, screen hybridoma clones specifically against 5-MeO-NH to select clones that exclude this epitope.[1]
References
World Health Organization. (2022).[1][2] Global Tuberculosis Report 2022. Available at: [Link][1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 594377, 5-Methoxyquinoline (Structural Analog Context). Available at: [Link][1]
Seydel, J. K., et al. (1976). "Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type." Journal of Medicinal Chemistry, 19(4), 483-492. Available at: [Link]
Hughey, J. J., et al. (2019). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry, 65(11). Available at: [Link]
Biochemia Medica. (2009). "Interferences in quantitative immunochemical methods." Biochemia Medica, 19(1). Available at: [Link][1]
Targeting the Divide: A Comparative Guide to the Antiproliferative Potency of Substituted Hydrazones
Executive Summary The hydrazone pharmacophore ( ) represents a versatile scaffold in medicinal chemistry, distinguished by its ability to bridge lipophilic and hydrophilic domains while offering multiple hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydrazone pharmacophore (
) represents a versatile scaffold in medicinal chemistry, distinguished by its ability to bridge lipophilic and hydrophilic domains while offering multiple hydrogen-bonding acceptors/donors. This guide objectively compares three dominant classes of substituted hydrazones—Indole-based , Thiazole-based , and Acylhydrazones —evaluating their antiproliferative efficacy, structure-activity relationships (SAR), and molecular mechanisms.
Key Insight: While indole-hydrazones excel in targeting kinase pathways (EGFR/CDK) in breast cancer models, thiazole-hybrids demonstrate superior efficacy in colorectal lines through multi-target inhibition. Acylhydrazones, particularly when complexed with transition metals, show the highest potency but often at the cost of reduced selectivity.
Structural Classes & SAR Analysis
Class A: Indole-Based Hydrazones
Mechanism: These derivatives often act as ATP-competitive inhibitors of kinases (CDK2, EGFR). The indole moiety mimics the purine ring of ATP, allowing deep insertion into the catalytic cleft.
Key Substitution:
-benzylic substitution on the indole ring significantly enhances lipophilicity and cellular uptake.
Potency Driver: Electron-withdrawing groups (Cl, F) at the para-position of the phenyl ring attached to the hydrazone nitrogen increase binding affinity.
Class B: Thiazole-Based Hydrazones
Mechanism: These compounds frequently function as DNA intercalators or minor groove binders, disrupting replication.
Key Substitution: The presence of a hydrophobic phenyl ring at the 4-position of the thiazole core is critical for
stacking interactions with DNA base pairs.
Potency Driver: Hybridization with a pyrimidine moiety (thiazolyl-pyrimidine) often yields sub-micromolar IC
values.
Class C: Acylhydrazones (
)
Mechanism: This class is renowned for iron chelation (acting as tridentate ONO ligands), leading to ROS generation and apoptosis. They also inhibit tubulin polymerization.
Key Substitution: A rigid spacer between the carbonyl and the aromatic ring restricts conformational freedom, locking the molecule in a bioactive configuration.
Potency Driver: Complexation with Copper(II) or Zinc(II) can potentiate cytotoxicity by 10-100 fold compared to the free ligand.
Visualization: SAR Logic Flow
Figure 1: Strategic structural modifications for maximizing antiproliferative activity across three hydrazone classes.
*Note: The high IC50 for Compound 7 suggests low potency for that specific derivative compared to optimized analogs like 16b.
Mechanistic Pathways & Signaling
Understanding how these compounds kill cancer cells is vital for drug design. The primary mechanisms involve the intrinsic apoptotic pathway and cell cycle arrest.
This diagram illustrates the signaling cascade triggered by potent indole-hydrazones (e.g., Compound 14a/12).
Figure 2: Signal transduction cascade showing p53-mediated apoptosis via mitochondrial dysfunction.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: General Synthesis of Acylhydrazones
Principle: Acid-catalyzed condensation of a hydrazide with an aromatic aldehyde.
Self-Validation Check: The formation of the product is confirmed by the disappearance of the carbonyl peak (
1700 cm) and the appearance of the imine (-C=N-) peak (1600-1620 cm) in IR spectroscopy.
Reagents: Dissolve equimolar amounts (1.0 mmol) of the appropriate hydrazide and substituted aldehyde in absolute ethanol (15-20 mL).
Catalysis: Add 2-3 drops of glacial acetic acid or concentrated HCl.
Reaction: Reflux the mixture at 80°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Isolation: Cool to room temperature. The precipitate (hydrazone) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Characterization:
H NMR (DMSO-): Look for singlet at 8.0–9.0 ppm (CH=N) and singlet at 10.0–12.0 ppm (NH).
Protocol B: MTT Antiproliferative Assay
Principle: Conversion of soluble MTT (yellow) to insoluble formazan (purple) by mitochondrial succinate dehydrogenase in living cells.
Self-Validation Check: Include a "Blank" (media only) and "Positive Control" (e.g., Doxorubicin). The Z-factor of the assay should be > 0.5.
Seeding: Seed cancer cells (MCF-7, HepG2, or HCT-116) in 96-well plates at a density of
cells/well in 100 L complete medium. Incubate for 24h at 37°C, 5% CO.
Treatment:
Dissolve hydrazone derivatives in DMSO (Stock: 10 mM).
Prepare serial dilutions in culture medium (Final DMSO conc. < 0.1%).
Add 100
L of drug solution to wells (Triplicate).
Incubate for 48h or 72h.
Development:
Add 20
L MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4h at 37°C (Protect from light).
Carefully remove supernatant.
Solubilize formazan crystals with 150
L DMSO. Shake for 15 min.
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
Calculation:
Calculate IC using non-linear regression (GraphPad Prism).
Conclusion
The comparative analysis reveals that Indole-based hydrazones (specifically bis-indolyl derivatives) currently offer the best balance of potency and selectivity for breast cancer subtypes (MCF-7, MDA-MB-231), often outperforming standard agents like cisplatin in vitro. Acylhydrazones present a promising frontier for colorectal cancer, particularly when designed to chelate metals or target the cell cycle machinery (FOXM1). Future development should focus on improving the aqueous solubility of these lipophilic scaffolds to enhance bioavailability.
References
Arch Pharm (Weinheim). (2020).[1] Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage.[1]
Bioorg Chem. (2019). Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives.[2]
Pharmaceuticals (Basel). (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.[3]
Toxicol In Vitro. (2024). Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition.[4]
RSC Med Chem. (2021). Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets.[5]
Lett Drug Des Discov. (2017). Synthesis and Evaluation of New Thiazolyl Hydrazone Derivatives as Potential Anticancer Agents.[6][3]
J Enzyme Inhib Med Chem. (2019). Cancer cell growth inhibition by aroylhydrazone derivatives.[5][6][7][8][9][10][11]
Mini Rev Org Chem. (2025). Hydrazonoyl Halides as Key Precursors for the Synthesis of Arylazo and Arylhydrazo Thiazoles.[3]
Synth Commun. (2025). Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights.
ACS Omega. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones.[12]
MDPI. (2024).[13] Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
Front Chem. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential.[3]
Advanced Mass Spectrometry Fragmentation Profiling: 5-Methoxynicotinohydrazide vs. Isoniazid and Nicotinohydrazide
As drug development pipelines increasingly focus on novel anti-tubercular agents and kinase inhibitors, the structural characterization of hydrazide derivatives has become a critical analytical bottleneck. 5-Methoxynicot...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly focus on novel anti-tubercular agents and kinase inhibitors, the structural characterization of hydrazide derivatives has become a critical analytical bottleneck. 5-Methoxynicotinohydrazide serves as a highly versatile building block[1]; however, distinguishing it from its structural analogs—such as the first-line anti-TB drug Isoniazid (isonicotinohydrazide) and Nicotinohydrazide—requires precise tandem mass spectrometry (MS/MS) profiling.
This guide objectively compares the collision-induced dissociation (CID) behavior of 5-Methoxynicotinohydrazide against its alternatives, providing researchers with the mechanistic insights and self-validating protocols necessary to develop robust Multiple Reaction Monitoring (MRM) assays.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
To design a highly sensitive LC-MS/MS assay, one must understand the thermodynamic stability of the fragments generated during electrospray ionization (ESI).
The Alternatives: Isoniazid and Nicotinohydrazide
Isoniazid and Nicotinohydrazide are positional isomers (pyridine-4-carbohydrazide vs. pyridine-3-carbohydrazide). Under positive ESI conditions, protonation occurs preferentially at the terminal amine of the hydrazide moiety.
Primary Cleavage: Both molecules exhibit a dominant precursor ion at m/z 138 [M+H]+. The lowest-energy fragmentation pathway is the neutral loss of ammonia (-17 Da), yielding a highly abundant product ion at m/z 121[2],[3].
Secondary Cleavage: Increasing the collision energy forces the cleavage of the carbonyl bond, resulting in the loss of the entire hydrazide group to yield a pyridine ring fragment at m/z 79[4]. Because their fragmentation patterns are nearly identical, isobaric differentiation relies entirely on chromatographic retention times.
The Target: 5-Methoxynicotinohydrazide
The addition of an electron-donating methoxy group at the 5-position fundamentally alters the electron density of the pyridine ring, shifting the precursor mass to m/z 168[1].
Conserved Cleavage: Like Isoniazid, it undergoes the characteristic loss of NH3 to yield m/z 151.
Diagnostic Cleavage (The Differentiator): The methoxy group introduces a unique fragmentation route. The homolytic cleavage of the methoxy group results in the loss of a methyl radical (•CH3, -15 Da), generating a highly specific odd-electron product ion at m/z 153. This transition (168 → 153) is completely absent in Isoniazid and Nicotinohydrazide, allowing for specific MRM monitoring without the risk of cross-talk.
Caption: ESI-MS/MS collision-induced dissociation pathways for 5-Methoxynicotinohydrazide.
Comparative Quantitative Data
The table below summarizes the optimized MRM transitions required to multiplex these compounds in a single analytical run. By selecting the diagnostic product ions, researchers can ensure assay specificity.
Table 1: Comparative MS/MS Fragmentation and MRM Parameters
To ensure trustworthiness and reproducibility, the following LC-MS/MS methodology is designed as a self-validating system. Every step includes a causality explanation to justify the experimental choice, alongside built-in quality control (QC) checks.
Phase 1: Matrix Preparation & Extraction
Causality: Hydrazides are highly polar, basic molecules that partition poorly into non-polar organic solvents. Therefore, liquid-liquid extraction (LLE) is inefficient. We utilize a low-pH protein precipitation (PPT) method to denature matrix proteins while keeping the basic hydrazide fully protonated, preventing it from binding to residual protein sites[4].
Spiking: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Isoniazid-d4 at 1 µg/mL).
Validation Check: The IS must structurally mimic the target to correct for any ESI ion suppression during the run.
Separation: Vortex vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.
Phase 2: Chromatographic Separation
Causality: Because Isoniazid and Nicotinohydrazide are isobaric, the chromatography must physically separate them before they enter the mass spectrometer. A rapid gradient on a sub-2-micron C18 column ensures sharp peak shapes for polar analytes while flushing out lipophilic matrix components[3].
Column: C18 Analytical Column (50 mm × 2.1 mm, 1.8 µm particle size).
0.0 - 0.5 min: 5% B (Isocratic hold to focus polar analytes).
0.5 - 3.0 min: Linear ramp to 95% B.
3.0 - 4.0 min: Hold at 95% B (Column wash).
4.0 - 5.0 min: Return to 5% B (Re-equilibration).
Validation Check: Inject a System Suitability Test (SST) sample containing all three analytes. Baseline resolution (Rs > 1.5) between Isoniazid and Nicotinohydrazide must be achieved before proceeding.
Caption: Self-validating LC-MS/MS bioanalytical workflow for hydrazide quantification.
Phase 3: MS/MS Detection Parameters
Ionization Mode: Electrospray Ionization (ESI) in Positive mode.
Source Parameters:
Capillary Voltage: 3.5 kV
Desolvation Temperature: 500°C
Desolvation Gas Flow: 800 L/hr
Data Acquisition: Operate the triple quadrupole mass spectrometer in MRM mode using the transitions defined in Table 1. Ensure a dwell time of at least 20 ms per transition to maintain adequate data points across the chromatographic peak.
References
1.[1] Benchchem. 5-Methoxynicotinohydrazide.
2.[2] Journal of Applied Pharmaceutical Science. Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method.
3.[3] National Institutes of Health (PMC). A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma.
4.[4] MDPI. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS.
A Guide to Inter-Laboratory Validation of a 5-Methoxynicotinohydrazide Assay: Ensuring Analytical Consistency and Reliability
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the ability to accurately and consistently quantify active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the ability to accurately and consistently quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methoxynicotinohydrazide, a key chemical moiety in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 5-Methoxynicotinohydrazide and details a framework for conducting a rigorous inter-laboratory validation study.
The objective of an inter-laboratory validation, also known as a collaborative study, is to establish the performance characteristics of an analytical method across multiple laboratories.[1][2] This process is crucial for standardizing a method, ensuring its transferability, and building confidence in the reliability of data generated at different sites. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select an appropriate analytical method and to design and execute a successful inter-laboratory validation for a 5-Methoxynicotinohydrazide assay.
Comparing Analytical Techniques for 5-Methoxynicotinohydrazide Quantification
While no standardized method for 5-Methoxynicotinohydrazide has been universally adopted, several analytical techniques are well-suited for its quantification based on its chemical structure. The primary candidates are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Method
Principle
Advantages
Disadvantages
Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection
Separation based on polarity, with detection via UV absorbance.
Robust, reproducible, widely available, and cost-effective.[3][4]
Moderate sensitivity and selectivity compared to LC-MS/MS.
Routine quality control, purity assessment, and stability testing.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.
Exceptional sensitivity and selectivity, allowing for quantification in complex matrices.[6][7]
Higher equipment and operational costs, requires more specialized expertise.
Bioanalysis, impurity profiling at trace levels, and definitive quantification.
UV-Visible Spectrophotometry
Measurement of light absorbance at a specific wavelength.
Low selectivity (potential for interference from other absorbing compounds), less sensitive than chromatographic methods.
In-process controls, preliminary quantification, and analysis of pure substances.
Expert Recommendation: For the purpose of a robust and transferable assay intended for quality control and stability studies, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended starting point. Its balance of performance, cost, and accessibility makes it an ideal candidate for inter-laboratory validation. LC-MS/MS would be the method of choice for bioanalytical studies or when extremely low detection limits are required.
Designing a Robust Inter-Laboratory Validation Study
An inter-laboratory validation study aims to determine a method's reproducibility, which is the precision of the method when performed by different analysts in different laboratories.[2][5] The design of such a study should be meticulously planned to ensure the generated data is statistically significant and provides a true measure of the method's performance. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.[6][8][10]
Key Validation Parameters
The following parameters should be assessed during the inter-laboratory study, with pre-defined acceptance criteria as outlined in the validation protocol:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[2][5]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Inter-Laboratory Validation
The following diagram outlines a typical workflow for an inter-laboratory validation study.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Experimental Protocol: Inter-Laboratory Validation of an RP-HPLC-UV Method for 5-Methoxynicotinohydrazide
This protocol provides a detailed, step-by-step methodology for a collaborative study to validate an RP-HPLC-UV assay for 5-Methoxynicotinohydrazide.
Objective
To determine the reproducibility and overall performance of a specific RP-HPLC-UV method for the quantification of 5-Methoxynicotinohydrazide across a minimum of three independent laboratories.
Materials and Reagents
5-Methoxynicotinohydrazide Reference Standard (well-characterized, purity >99.5%)
Homogeneous batch of 5-Methoxynicotinohydrazide test sample
HPLC-grade acetonitrile and methanol
Reagent-grade water (e.g., Milli-Q or equivalent)
Reagent-grade phosphoric acid or other suitable buffer components
0.45 µm membrane filters for solvent and sample filtration
Equipment
HPLC system with a UV detector, autosampler, and data acquisition software (all participating labs should use equipment with comparable performance characteristics).
Analytical balance
pH meter
Volumetric flasks and pipettes (Class A)
Sonicator
Proposed HPLC Method (to be optimized and validated in a single lab prior to the inter-laboratory study)
Column: C18, 4.6 x 150 mm, 5 µm particle size (a specific brand and model should be designated in the protocol).
Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer), with the exact ratio and pH to be determined during method development. A gradient or isocratic elution can be used.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: To be determined by scanning the UV spectrum of 5-Methoxynicotinohydrazide (a preliminary scan might show a maximum around 260-280 nm).
Injection Volume: 10 µL
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.
Study Design
Preparation of Validation Samples: The coordinating laboratory will prepare and distribute the following materials to each participating laboratory:
5-Methoxynicotinohydrazide Reference Standard
Three concentrations of validation samples (e.g., low, medium, and high concentrations spanning the expected working range), prepared from a single homogeneous batch of the test sample. These samples should be provided as blind duplicates.
A detailed analytical method protocol.
A standardized data reporting template.
System Suitability Test (SST): Before sample analysis, each laboratory must perform an SST to ensure their HPLC system is performing adequately. The SST should include parameters such as:
Tailing factor (should be ≤ 2.0)
Theoretical plates (should be > 2000)
Relative standard deviation (RSD) of replicate injections of the standard (should be ≤ 2.0%).
Analysis of Validation Samples: Each laboratory will analyze the blind duplicate validation samples according to the provided protocol.
Data Reporting: Each laboratory will report the raw data, chromatograms, and calculated concentrations for each sample in the provided template to the coordinating laboratory.
Statistical Analysis
The coordinating laboratory will perform a statistical analysis of the combined data from all laboratories. This will include:
Cochran's Test or Grubb's Test: To identify and potentially exclude outliers.
Analysis of Variance (ANOVA): To calculate the repeatability (within-lab variance) and reproducibility (between-lab variance).
Calculation of Mean, Standard Deviation, and RSD for each concentration level across all laboratories.
Assessment of Linearity, Accuracy, and Precision against the pre-defined acceptance criteria.
The following diagram illustrates the decision pathway for handling discrepancies during the validation process.
Caption: Decision pathway for investigating discrepancies in cross-validation.
Conclusion
A successful inter-laboratory validation of an analytical method for 5-Methoxynicotinohydrazide is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. By carefully selecting an appropriate analytical technique, such as RP-HPLC-UV, and meticulously designing and executing a collaborative study based on established guidelines, organizations can establish a robust, reliable, and transferable assay. This not only supports regulatory submissions but also underpins the overall quality of the final drug product, ultimately contributing to patient safety.
References
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Joint Research Centre - European Commission. Interlaboratory comparisons. [Link]
Lischer, P. (1996). Robust Statistical Methods in Interlaboratory Analytical Studies. In: Robust Statistics, Data Analysis, and Computer Intensive Methods. Lecture Notes in Statistics, vol 109. Springer, New York, NY. [Link]
G. Sravani, et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. International Journal of Analytical Chemistry, 2021, 5533646. [Link]
S. S. Rubina, et al. (2020). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 77(2), 255-263. [Link]
P. Vanbel, et al. (2000). Interlaboratory study of a liquid chromatography method for erythromycin: determination of uncertainty. Journal of Chromatography A, 881(1-2), 111-120. [Link]
A. G. Chitturi, et al. (2019). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Indo American Journal of Pharmaceutical Sciences, 6(1), 1145-1155. [Link]
M. K. Srivastava, et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 10(5), 224. [Link]
S. H. Kamaruzaman, et al. (2016). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In: Recent Advances in Analytical Chemistry. IntechOpen. [Link]
A. Aravind, et al. (2023). An Analysis on the UV-Visible Spectrophotometry Method. International Journal of Advanced Research in Science, Communication and Technology, 3(8), 1-8. [Link]
V. R. Galande, et al. (2010). UV-VIS SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF GABAPENTIN AND METHYLCOBALAMIN IN BULK AND TABLET. International Journal of ChemTech Research, 2(1), 695-699. [Link]
Assessing the Selectivity of 5-Methoxynicotinohydrazide-Based Compounds: A Comparative Guide
Topic: Assessing the Selectivity of 5-Methoxynicotinohydrazide-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landsca...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Assessing the Selectivity of 5-Methoxynicotinohydrazide-Based Compounds
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of antimycobacterial drug discovery, the nicotinohydrazide scaffold represents a critical pivot from the traditional isonicotinic acid hydrazide (Isoniazid/INH) class. While INH remains a frontline tuberculosis (TB) therapy, its utility is compromised by widespread resistance (primarily katG mutations) and hepatotoxicity.
5-Methoxynicotinohydrazide (5-MNH) derivatives are emerging as a strategic alternative. By shifting the hydrazide moiety from the C4 (isonicotinic) to the C3 (nicotinic) position and introducing an electron-donating methoxy group at C5, researchers aim to:
Mitigate hepatotoxicity associated with hydrazine metabolite accumulation.
Avoid CNS off-target effects , specifically the inhibition of Monoamine Oxidase (MAO), a liability historically seen with nicotinic acid hydrazide derivatives like Iproniazid.
This guide outlines the experimental framework to rigorously assess the selectivity of 5-MNH compounds against these critical biological benchmarks.
Part 1: Structural Basis & Target Engagement
The Isomeric Shift
The distinction between Isoniazid and 5-MNH is structural but has profound pharmacological implications.
Isoniazid (INH): Pyridine-4-hydrazide. Requires oxidative activation by the bacterial catalase-peroxidase KatG to form the isonicotinic acyl radical, which binds NADH and inhibits InhA (enoyl-ACP reductase).
5-Methoxynicotinohydrazide (5-MNH): Pyridine-3-hydrazide with a C5-methoxy substituent. The C3 position alters the electronics of the pyridine ring, potentially changing the activation pathway or allowing direct binding to InhA, while the C5-methoxy group modulates lipophilicity (LogP) and metabolic stability.
Mechanistic Diagram
The following diagram illustrates the divergent pathways of activation and target engagement between the standard (INH) and the alternative (5-MNH).
Caption: Comparative mechanism of action. 5-MNH aims to retain InhA inhibition while bypassing KatG dependency and avoiding MAO off-target binding common in early nicotinohydrazides.
Part 2: Comparative Performance Guide
When evaluating 5-MNH derivatives, data must be benchmarked against standard-of-care and historical failures to prove superiority.
Comparator Compound
Role in Assay
Primary Liability/Weakness
5-MNH Target Profile
Isoniazid (INH)
Positive Control (Potency)
Resistance (MDR-TB); Hepatotoxicity.
Equal Potency (MIC < 0.5 µg/mL) with activity against katG mutants.
Iproniazid
Negative Control (Selectivity)
Potent MAO Inhibition (CNS toxicity).
Low Affinity for MAO-A/B (IC50 > 100 µM).
Rifampicin
Synergy Control
CYP450 Induction.
No antagonism in combination assays.
Tamoxifen/Doxorubicin
Cytotoxicity Control
High mammalian cell toxicity.
High Selectivity Index (SI > 10 vs. HepG2 cells).
Key Selectivity Metrics
Selectivity Index (SI): Defined as
. An SI > 10 is considered a "hit"; SI > 50 is a "lead".
Resistance Factor (RF): Defined as
. An RF ~ 1 indicates the compound bypasses standard resistance mechanisms.
Part 3: Experimental Framework
To generate a publishable selectivity profile, you must execute a "Triad of Validation": Efficacy , Mammalian Safety , and Off-Target Profiling .
This diagram represents the decision logic for advancing a 5-MNH hit.
Caption: Sequential screening cascade ensuring only potent, non-toxic, and selective compounds advance.
Sample Data Presentation
When publishing, summarize your findings in a comparative table format:
Compound ID
MIC (H37Rv) [µg/mL]
MIC (MDR-TB) [µg/mL]
CC50 (HepG2) [µM]
SI (HepG2)
MAO-A Inhibition % (10µM)
INH (Control)
0.05
> 10.0
250
5000
< 5%
Iproniazid
2.00
2.00
150
75
95% (Fail)
5-MNH-01
0.10
0.12
200
2000
10%
5-MNH-02
0.08
0.08
45
562
8%
References
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. (2015). Comparison of 5-substituted nicotinohydrazides and their activity against M. tuberculosis.
[Link][1]
Mechanisms of Isoniazid Resistance in Mycobacterium tuberculosis. Clinical Microbiology Reviews. (2020). Detailed review of katG and inhA pathways.
[Link]
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. (2018). Discusses the off-target pharmacology of hydrazide derivatives.
[Link]
Cytotoxicity of 5-Methoxysterigmatocystin in HepG2 Cells. Toxins. (2020). Provides methodological context for assessing cytotoxicity of 5-methoxy substituted compounds in liver cells.[1][2]
[Link]
Microplate Alamar Blue Assay (MABA) for the High-throughput Screening of Anti-TB Compounds. Nature Protocols. (2011). The standard protocol for MIC determination.
[Link]
Personal Protective Equipment (PPE) & Handling Guide: 5-Methoxynicotinohydrazide
Part 1: Executive Safety Summary 5-Methoxynicotinohydrazide is a functionalized pyridine derivative widely used as an intermediate in pharmaceutical synthesis. While often categorized generically as an "irritant," its hy...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary
5-Methoxynicotinohydrazide is a functionalized pyridine derivative widely used as an intermediate in pharmaceutical synthesis. While often categorized generically as an "irritant," its hydrazide functional group (
) demands a safety protocol that exceeds standard laboratory baselines.
The Silent Risk: Hydrazide derivatives possess nucleophilic character and can act as sensitizers. Furthermore, under acidic or enzymatic hydrolysis, they may liberate hydrazine-like moieties, which are potent toxins. Therefore, our safety strategy focuses on zero-contact and dust containment .
GHS Hazard Classification (Baseline)
Hazard Code
Description
Target Organ
H315
Causes skin irritation
Dermal
H319
Causes serious eye irritation
Ocular
H335
May cause respiratory irritation
Respiratory System
Part 2: PPE Selection Matrix
Rationale: The selection below prioritizes protection against fine particulate dust (solid phase) and solvent permeation (solution phase).
Ocular Protection
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
Scientific Rationale: Safety glasses with side shields are insufficient. Hydrazides are crystalline solids; micro-aerosols generated during weighing can bypass side shields. If the solid contacts the corneal surface, it hydrolyzes in the tear film, causing immediate pH changes and potential corneal opacity.
Contact Lenses: Strictly prohibited. They can trap particulates against the cornea and fuse to the eye surface in the event of a solvent splash.
Dermal Protection (The Glove Protocol)
Critical Insight: Standard nitrile gloves offer excellent physical protection against solids but variable resistance to hydrazines in solution.
Outer Layer: Nitrile (5-8 mil) or Neoprene - Chemical barrier.
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
Respiratory Protection
Requirement: Engineering controls (Fume Hood) are primary.[1]
In-Hood Operations: No respirator required if sash is at proper working height.
Open-Bench Operations (Not Recommended): If weighing must occur outside a hood (e.g., balance calibration issues), a P2/N95 particulate respirator is the absolute minimum to prevent inhalation of sensitizing dusts.
Part 3: Operational Workflow & Logic
This workflow is designed to create a "closed loop" that prevents the migration of contaminants from the weighing station to the general lab environment.
Diagram 1: Safe Handling Workflow
Caption: Step-by-step logic for handling 5-Methoxynicotinohydrazide from storage to reaction, emphasizing containment.
Part 4: Emergency Response & Disposal
The reactivity of the hydrazide group dictates specific disposal routes. Never mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides) as this can lead to exothermic gas evolution (
).
Diagram 2: Exposure Response Decision Tree
Caption: Immediate actions to take upon dermal or ocular exposure, prioritizing dilution and neutralization.
Disposal Protocol
Segregation: Collect in a dedicated container labeled "Hazardous Waste - Toxic/Irritant Organic."
Labeling: Explicitly list "Contains Hydrazide Derivative."
Destruction: The preferred method is high-temperature incineration equipped with scrubbers for nitrogen oxides (
).
Part 5: References & Authority
The protocols above are synthesized from specific Safety Data Sheets (SDS) for 5-Methoxynicotinohydrazide and general handling standards for hydrazide derivatives.
MedChemExpress . (2023). Safety Data Sheet: 5-Methoxynicotinohydrazide. Retrieved from
Fisher Scientific . (2021). Safety Data Sheet: Nicotinohydrazide derivatives. Retrieved from
PubChem . (n.d.). Compound Summary: 5-Methoxynicotinohydrazide (CID 1304988). National Library of Medicine. Retrieved from
Prudent Practices in the Laboratory . (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. (General reference for hydrazide handling).